molecular formula C10H6BrNO2 B1289436 8-Bromoquinoline-3-carboxylic acid CAS No. 347146-16-1

8-Bromoquinoline-3-carboxylic acid

Cat. No.: B1289436
CAS No.: 347146-16-1
M. Wt: 252.06 g/mol
InChI Key: QMAXUQVGYIBBKN-UHFFFAOYSA-N
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Description

8-Bromoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAXUQVGYIBBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591526
Record name 8-Bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347146-16-1
Record name 8-Bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 8-bromoquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of a direct, one-pot synthesis in published literature, this document outlines a rational multi-step approach, leveraging established organic reactions. The guide includes detailed experimental protocols, quantitative data, and visualizations to aid in the practical synthesis of the target molecule.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

The most plausible and efficient synthetic route to this compound involves the construction of the quinoline ring system from a pre-functionalized aniline precursor. The Friedländer annulation is a robust and widely utilized method for quinoline synthesis and serves as the cornerstone of this proposed pathway.

A retrosynthetic analysis suggests that this compound can be obtained from the condensation of 2-amino-3-bromobenzaldehyde and an ester of pyruvic acid, followed by hydrolysis. The key intermediate, 2-amino-3-bromobenzaldehyde, can be synthesized from commercially available starting materials.

Retrosynthesis target This compound step1 Friedländer Annulation (Hydrolysis) target->step1 intermediates Ethyl 8-bromoquinoline-3-carboxylate step1->intermediates precursors 2-Amino-3-bromobenzaldehyde + Ethyl pyruvate step1->precursors intermediates->step1 step2 Reduction precursors->step2 step3 Bromination precursors->step3 starting_material 2-Nitrobenzaldehyde step3->starting_material intermediate2 2-Nitro-3-bromobenzaldehyde intermediate2->step2 intermediate2->step3

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis

This section details the experimental procedures for the multi-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-3,5-dibromobenzaldehyde (as a model for 2-amino-3-bromobenzaldehyde)

While the direct synthesis of 2-amino-3-bromobenzaldehyde is not explicitly detailed in readily available literature, a common route involves the bromination of 2-aminobenzaldehyde or the reduction of a brominated 2-nitrobenzaldehyde. For the purpose of this guide, a protocol for a closely related and well-documented compound, 2-amino-3,5-dibromobenzaldehyde, is provided as a representative procedure. The synthesis of the mono-bromo analogue would require careful control of stoichiometry and reaction conditions.

Reaction: Bromination of 2-aminobenzaldehyde.

Experimental Protocol: In a well-ventilated fume hood, 2-aminobenzaldehyde (1.0 eq) is dissolved in glacial acetic acid. The solution is cooled in an ice bath. A solution of bromine (1.1 eq) in glacial acetic acid is added dropwise with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product. Purification can be achieved by recrystallization from ethanol.

ParameterValueReference
Starting Material2-Aminobenzaldehyde[1]
ReagentBromine, Glacial Acetic Acid[1]
Temperature0-10 °C (addition), Room Temp. (reaction)[1]
Reaction Time2-4 hours[1]
Yield~80% (for dibromo derivative)[1]
Step 2: Friedländer Annulation to form Ethyl 8-bromoquinoline-3-carboxylate

The core quinoline structure is formed in this step via the Friedländer synthesis.

Reaction: Condensation of 2-amino-3-bromobenzaldehyde with ethyl pyruvate.

Experimental Protocol: To a solution of 2-amino-3-bromobenzaldehyde (1.0 eq) in ethanol, ethyl pyruvate (1.2 eq) is added. A catalytic amount of a base, such as piperidine or sodium hydroxide, is added to the mixture. The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl 8-bromoquinoline-3-carboxylate. The product can be purified by column chromatography on silica gel.

ParameterValueReference
Starting Materials2-Amino-3-bromobenzaldehyde, Ethyl pyruvateAnalogous Friedländer Syntheses
CatalystPiperidine or NaOHAnalogous Friedländer Syntheses
SolventEthanolAnalogous Friedländer Syntheses
TemperatureRefluxAnalogous Friedländer Syntheses
Reaction Time4-6 hoursAnalogous Friedländer Syntheses
Yield60-80% (estimated)Analogous Friedländer Syntheses
Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the desired carboxylic acid.

Reaction: Base-catalyzed hydrolysis of ethyl 8-bromoquinoline-3-carboxylate.

Experimental Protocol: Ethyl 8-bromoquinoline-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide or potassium hydroxide (3-5 eq), is added. The mixture is heated to reflux and stirred for 2-4 hours, or until TLC indicates the complete consumption of the starting material. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

ParameterValueReference
Starting MaterialEthyl 8-bromoquinoline-3-carboxylateGeneral Hydrolysis Protocols
ReagentSodium Hydroxide or Potassium HydroxideGeneral Hydrolysis Protocols
SolventEthanol/WaterGeneral Hydrolysis Protocols
TemperatureRefluxGeneral Hydrolysis Protocols
Reaction Time2-4 hoursGeneral Hydrolysis Protocols
Yield>90% (typical)General Hydrolysis Protocols

Visualizing the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Friedländer Annulation cluster_step3 Step 3: Hydrolysis A 2-Aminobenzaldehyde C 2-Amino-3-bromobenzaldehyde A->C B Bromine Glacial Acetic Acid B->C E Ethyl 8-bromoquinoline-3-carboxylate C->E D Ethyl Pyruvate Piperidine (cat.) D->E G This compound E->G F NaOH / H2O, EtOH F->G

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a feasible and logical multi-step synthesis of this compound. By employing the well-established Friedländer annulation as the key ring-forming step, and utilizing a rationally chosen brominated precursor, this pathway provides a clear roadmap for researchers in the field of medicinal chemistry and drug development. The provided experimental protocols and tabulated data offer a solid foundation for the practical execution of this synthesis. Further optimization of reaction conditions for each step may be necessary to achieve maximum yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the quinoline carboxylic acid class, it holds potential for the development of novel therapeutic agents, particularly as a kinase inhibitor. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited in the public domain. The following tables summarize the available predicted data for the target compound and experimental data for the closely related compound, 8-Bromoquinoline, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueData TypeSource
Molecular Formula C₁₀H₆BrNO₂--
Molecular Weight 252.06 g/mol --
pKa 3.30 ± 0.28PredictedChemicalBook
Melting Point Not availableExperimental-
Aqueous Solubility Not availableExperimental-
LogP Not availableExperimental-

Table 2: Physicochemical Properties of 8-Bromoquinoline

PropertyValueData TypeSource
Molecular Formula C₉H₆BrN--
Molecular Weight 208.05 g/mol --
Melting Point 58-59 °CExperimentalChemicalBook[1]
Boiling Point 112-113 °C at 0.5 mmHgExperimentalChemicalBook[1]
LogP 2.9973CalculatedChemScene

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard methodologies for key parameters.

Synthesis of this compound

Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic Acid Derivatives [2]

This synthesis typically involves a Vilsmeier-Haack reaction followed by an oxidation step.

Step 1: Vilsmeier-Haack Reaction to form 2-chloroquinoline-3-carbaldehyde

  • To a cooled solution of an appropriate acetanilide (1 equivalent) in excess Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), stir the reaction mixture at a controlled temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Filter the solid, wash with water, and dry to yield the 2-chloroquinoline-3-carbaldehyde derivative.

Step 2: Oxidation to 2-chloroquinoline-3-carboxylic acid

  • Dissolve the 2-chloroquinoline-3-carbaldehyde derivative (1 equivalent) in a suitable solvent (e.g., aqueous ethanol).

  • Add an oxidizing agent, such as silver nitrate (AgNO₃), in the presence of a base like sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the 2-chloroquinoline-3-carboxylic acid.

Adaptation for this compound:

To synthesize this compound, one would start with an appropriately substituted acetanilide, namely N-(2-bromophenyl)acetamide, and follow a similar two-step Vilsmeier-Haack and oxidation procedure.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol: Capillary Melting Point Determination [1][3][4][5]

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a rate of approximately 10-20 °C per minute for a preliminary determination.

  • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Determination of Aqueous Solubility

Solubility is a key parameter influencing bioavailability.

Protocol: Shake-Flask Method for Aqueous Solubility [6][7][8][9]

  • Add an excess amount of the solid compound to a known volume of distilled water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The measured concentration represents the aqueous solubility of the compound at that temperature.

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for understanding the ionization state of a molecule at different pH values.

Protocol: Potentiometric Titration for pKa Determination

  • Accurately weigh a sample of the carboxylic acid and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to ensure complete dissolution.

  • Calibrate a pH meter using standard buffer solutions.

  • Immerse the calibrated pH electrode into the sample solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.

Protocol: HPLC-based LogP Determination

  • Prepare a series of standard compounds with known LogP values that span the expected range of the test compound.

  • Use a reversed-phase HPLC system with a C18 column.

  • The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Inject each standard compound and the test compound separately and record their retention times.

  • Calculate the capacity factor (k') for each compound.

  • Create a calibration curve by plotting the log(k') of the standard compounds against their known LogP values.

  • Determine the log(k') of the test compound and use the calibration curve to interpolate its LogP value.

Biological Context and Signaling Pathways

Quinoline carboxylic acid derivatives have garnered significant attention as potential inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[10][11][12][13] Specifically, derivatives of quinoline carboxylic acids have been investigated as inhibitors of Pim-1 kinase and Casein Kinase 2 (CK2).[10][11]

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[12][14][15][16] Its expression is often upregulated in various cancers. The signaling pathway involving Pim-1 is complex and can be initiated by various cytokines.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces transcription Downstream Downstream Targets (e.g., Bad, p27) Pim1->Downstream Phosphorylates Bromoquinoline 8-Bromoquinoline- 3-carboxylic acid Bromoquinoline->Pim1 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Pim-1 Kinase Signaling Pathway and Potential Inhibition
CK2 Kinase Signaling Pathway

Casein Kinase 2 (CK2) is another ubiquitously expressed serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and survival.[10][11][17][18][19] Its dysregulation is also implicated in cancer.

CK2_Signaling_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Targets (e.g., PTEN, β-catenin) Akt->Downstream Phosphorylates CK2 CK2 Kinase CK2->Akt Phosphorylates & Activates CK2->Downstream Phosphorylates Bromoquinoline 8-Bromoquinoline- 3-carboxylic acid Bromoquinoline->CK2 Inhibits CellGrowth Cell Growth & Proliferation Downstream->CellGrowth Survival Cell Survival Downstream->Survival

CK2 Kinase Signaling Pathway and Potential Inhibition

Experimental Workflow for Physicochemical Profiling

A logical workflow is crucial for the efficient and comprehensive characterization of a new chemical entity.

Physicochemical_Profiling_Workflow Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) Purification->Solubility pKa pKa Determination (Potentiometric Titration) Purification->pKa LogP LogP Determination (HPLC) Purification->LogP DataAnalysis Data Analysis and Reporting MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis

Workflow for Physicochemical Profiling

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. While experimental data on its physicochemical properties are currently sparse, this guide provides a framework for its characterization by outlining established experimental protocols. The predicted pKa and the known properties of the related 8-bromoquinoline suggest that this compound warrants further investigation. Its potential as a kinase inhibitor, particularly targeting the Pim-1 and CK2 pathways, highlights a clear direction for future biological evaluation. The systematic application of the described experimental workflows will be crucial in building a comprehensive profile of this compound, thereby facilitating its progression in the drug discovery pipeline.

References

Technical Guide: 8-Bromoquinoline-3-carboxylic acid (CAS 347146-16-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-3-carboxylic acid is a halogenated derivative of the quinoline-3-carboxylic acid scaffold. The quinoline core is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 8-position and a carboxylic acid at the 3-position can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and materials science. This document provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

Commercially available data for this compound provides fundamental physicochemical properties. While extensive experimental data is not publicly available, the basic properties are summarized below.

PropertyValueReference
CAS Number 347146-16-1
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
Appearance Solid
SMILES String O=C(O)C1=CC2=CC=CC(Br)=C2N=C1
InChI Key QMAXUQVGYIBBKN-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic Pathway for this compound Proposed Synthetic Pathway cluster_0 Step 1: Synthesis of 8-Bromoquinoline cluster_1 Step 2: Formylation cluster_2 Step 3: Oxidation start o-Bromoaniline + Acrolein diethyl acetal step1_product 8-Bromoquinoline start->step1_product Skraup synthesis step2_reactant 8-Bromoquinoline step2_product 8-Bromoquinoline-3-carboxaldehyde step2_reactant->step2_product Vilsmeier-Haack or similar formylation step3_reactant 8-Bromoquinoline-3-carboxaldehyde final_product This compound step3_reactant->final_product Oxidizing agent (e.g., KMnO₄, CrO₃)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Generalized)

Step 1: Synthesis of 8-Bromoquinoline (Based on Skraup Synthesis)

A general procedure for the Skraup synthesis of 8-bromoquinoline involves the reaction of o-bromoaniline with a glycerol derivative like acrolein diethyl acetal in the presence of an acid and an oxidizing agent.

  • Materials: o-Bromoaniline, acrolein diethyl acetal, hydrochloric acid, sodium carbonate, dichloromethane, anhydrous sodium sulfate.

  • Procedure:

    • A solution of o-bromoaniline in aqueous hydrochloric acid is prepared in a round-bottomed flask.

    • Acrolein diethyl acetal is added to the solution.

    • The reaction mixture is refluxed for an extended period (e.g., 24 hours).

    • After cooling, the reaction is neutralized with a base such as sodium carbonate.

    • The product is extracted with an organic solvent like dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield 8-bromoquinoline.

Step 2: Formylation of 8-Bromoquinoline

The introduction of a formyl group at the C3 position of the quinoline ring can be achieved through various methods, such as the Vilsmeier-Haack reaction.

  • Materials: 8-Bromoquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • A Vilsmeier reagent is prepared by the dropwise addition of POCl₃ to ice-cold DMF.

    • 8-Bromoquinoline is added to the Vilsmeier reagent, and the mixture is heated.

    • The reaction is monitored for completion (e.g., by TLC).

    • The reaction mixture is then poured onto crushed ice and neutralized with a base.

    • The precipitated product, 8-bromoquinoline-3-carboxaldehyde, is filtered, washed, and dried.

Step 3: Oxidation of 8-Bromoquinoline-3-carboxaldehyde

The final step involves the oxidation of the aldehyde to a carboxylic acid. This is a standard transformation in organic synthesis.[1][2]

  • Materials: 8-Bromoquinoline-3-carboxaldehyde, an oxidizing agent (e.g., potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)), a suitable solvent (e.g., acetone, acetic acid, or a mixture with water).

  • Procedure:

    • 8-Bromoquinoline-3-carboxaldehyde is dissolved in an appropriate solvent.

    • The oxidizing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction is stirred until the starting material is consumed.

    • The reaction is quenched (e.g., with sodium bisulfite for permanganate or isopropanol for chromium reagents).

    • The mixture is acidified to precipitate the carboxylic acid.

    • The solid product, this compound, is collected by filtration, washed with water, and dried.

Spectroscopic Data

Potential Biological Activity and Applications

While no specific biological studies have been published for this compound, the broader class of quinoline-3-carboxylic acids and bromo-substituted quinolines have demonstrated significant potential in drug discovery.

  • Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents. Bromo-substituted quinolines, in particular, have shown promising antiproliferative activity against various cancer cell lines.

  • Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antimalarial drugs. Halogenated derivatives often exhibit enhanced antimicrobial properties.

  • Enzyme Inhibition: Certain quinoline-3-carboxylic acids have been identified as inhibitors of various enzymes, such as protein kinases, which are important targets in cancer therapy.

Conceptual Biological Screening Workflow

Biological Screening Workflow Conceptual Biological Screening Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization start This compound antimicrobial Antimicrobial Assays (e.g., MIC determination) start->antimicrobial anticancer Anticancer Assays (e.g., MTT, SRB assays on various cell lines) start->anticancer enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase inhibition) antimicrobial->enzyme_inhibition anticancer->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western blot, qPCR) enzyme_inhibition->pathway_analysis sar_studies Structure-Activity Relationship (SAR) Studies pathway_analysis->sar_studies admet_profiling ADMET Profiling sar_studies->admet_profiling lead_candidate lead_candidate admet_profiling->lead_candidate Identification of Lead Candidate

Caption: A conceptual workflow for the biological evaluation of this compound.

Safety Information

Based on available supplier safety data sheets, this compound should be handled with care.

Hazard InformationDetailsReference
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

Conclusion

This compound, CAS number 347146-16-1, is a chemical compound with potential applications in medicinal chemistry and materials science. While detailed experimental and biological data are currently limited in the public domain, this guide provides a summary of its known properties and a plausible synthetic route based on established chemical principles. Further research is warranted to fully characterize this compound and explore its potential biological activities. Researchers are encouraged to use the information herein as a foundation for their own investigations into this promising molecule.

References

The Multifaceted Biological Activities of Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline ring system, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. When functionalized with a carboxylic acid moiety, these compounds, known as quinoline carboxylic acids, exhibit a remarkable range of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the biological activities of quinoline carboxylic acids, focusing on their anticancer, anti-inflammatory, antibacterial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity

Quinoline carboxylic acids have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes essential for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism by which certain quinoline-4-carboxylic acids exert their anticancer effects is through the inhibition of human dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4][5] Cancer cells, with their high rate of proliferation, are heavily dependent on this pathway for the synthesis of DNA and RNA precursors.[6][7] By inhibiting DHODH, these compounds effectively starve cancer cells of the necessary pyrimidines, leading to cell cycle arrest and apoptosis.[2][8] The carboxylate group of the quinoline-4-carboxylic acid is critical for this activity, often forming key interactions within the enzyme's binding pocket.[9]

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Quinoline-4-Carboxylic_Acids Quinoline-4- Carboxylic Acids Quinoline-4-Carboxylic_Acids->DHODH

Inhibition of DHODH by quinoline-4-carboxylic acids blocks pyrimidine synthesis.
Quantitative Anticancer Activity Data

The antiproliferative activity of various quinoline carboxylic acid derivatives has been quantified using cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-4-Carboxylic Acids 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)Not specified (DHODH inhibition)0.001[1]
Analogue 41Not specified (DHODH inhibition)0.00971[9][10]
Analogue 43Not specified (DHODH inhibition)0.0262[9][10]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)Potent (82.9% growth reduction)[8]
Quinoline-3-Carboxylic Acids 2-aminoquinoline-3-carboxylic acid derivativesNot specified (CK2 inhibition)0.65 - 18.2[11]
Quinoline-2-Carboxylic Acids Quinoline-2-carboxylic acid aryl esterPC3 (Prostate)26 µg/mL[12]
Quinoline-2-carboxylic acidMCF-7 (Breast), HELA (Cervical)Growth inhibition observed[3][13]
Other Derivatives Kynurenic acid (hydrate), 1,2-dihydro-2-oxo-4-quinoline carboxylic acidsMCF-7 (Breast)Remarkable growth inhibition[3][13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add quinoline carboxylic acid derivatives Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan (e.g., with DMSO) Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Several quinoline carboxylic acids have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[3][14]

Mechanism of Action: Modulation of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of quinoline carboxylic acids is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[1] Certain quinoline carboxylic acids can inhibit this pathway, thereby reducing the production of inflammatory mediators.[13]

Modulation of the NF-κB signaling pathway by quinoline carboxylic acids.
Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of quinoline carboxylic acids is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in LPS-stimulated macrophages.

Compound ClassDerivative ExampleAssayCell LineIC50Reference
Quinoline Carboxylic Acids Quinoline-4-carboxylic acid, Quinoline-3-carboxylic acidLPS-induced inflammationRAW264.7 (mouse macrophages)Appreciable anti-inflammatory affinities[3][13]
Substituted Quinoline Carboxylic Acid CL 306 ,293Suppression of inflammation and joint destruction (in vivo)Adjuvant arthritis model (rats)1.5 - 3.0 mg/kg (daily oral dose)[6]
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS stimulates macrophages (e.g., RAW 264.7 cells) to produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO production inhibition compared to LPS-stimulated cells without compound treatment.

Antibacterial Activity

Quinolone carboxylic acids are a well-established class of antibacterial agents, with many derivatives developed as clinically used antibiotics.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of quinolone carboxylic acids is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death. The 3-carboxylic acid group is a key pharmacophore for this activity.

Quantitative Antibacterial Activity Data

The antibacterial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a bacterium.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Fluoroquinolones Ciprofloxacin, Norfloxacin, OfloxacinGram-negative and Gram-positive bacteriaPotent activity (specific values vary by strain)
Quinoline Derivatives Compound 43aVarious strains0.62
Derivatives 63b, 63f, 63h, 63i, 63lE. coli100
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a bacterium is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Protocol:

  • Antimicrobial Agent Preparation: Prepare serial twofold dilutions of the quinoline carboxylic acid in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth.

Antiviral Activity

More recently, quinoline carboxylic acids have been identified as possessing potent antiviral activity against a range of viruses.[1]

Mechanism of Action: Host-Targeting Antiviral Strategy

Interestingly, the antiviral activity of some quinoline-4-carboxylic acids also stems from the inhibition of the host enzyme DHODH.[1] Viruses are obligate intracellular parasites and rely on the host cell's machinery for replication. By depleting the host cell's pyrimidine pool, these compounds create an environment that is inhospitable for viral replication, particularly for RNA viruses that require a high flux of ribonucleotides. This host-targeting mechanism is advantageous as it is less likely to lead to the development of viral resistance compared to drugs that target viral proteins directly.

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound ClassDerivative ExampleVirusEC50 (nM)Reference
Quinoline-4-Carboxylic Acids 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)Vesicular Stomatitis Virus (VSV)1.9[1]
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)WSN-Influenza41[1]

Conclusion

Quinoline carboxylic acids represent a highly versatile and pharmacologically significant class of compounds with a diverse array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents underscores their potential for the development of new therapeutics. The mechanisms of action, often involving the inhibition of critical cellular enzymes and modulation of key signaling pathways, provide a solid foundation for further structure-activity relationship studies and lead optimization. The experimental protocols detailed herein serve as a guide for the continued exploration and evaluation of this promising chemical scaffold in the pursuit of novel and effective drugs.

References

An In-depth Technical Guide to the Synthesis of 8-Bromoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromoquinoline-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. This document details the core synthetic methodologies, presents quantitative data in a structured format, and visualizes the key reaction pathways and a relevant biological signaling pathway.

Core Synthesis: The Gould-Jacobs Reaction

The primary and most established method for the synthesis of the this compound scaffold is the Gould-Jacobs reaction.[1][2] This versatile reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system. For the synthesis of the 8-bromo variant, the key starting material is 2-bromoaniline.

The overall synthetic strategy involves two main steps:

  • Gould-Jacobs Reaction: Condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to yield ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the final 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

Two primary methodologies are presented for the Gould-Jacobs reaction: a classical thermal protocol and a modern microwave-assisted protocol.[3]

Protocol 1: Conventional Heating

  • Condensation: In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[4]

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling point solvent such as diphenyl ether or Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

  • Work-up and Purification: After cooling to room temperature, a non-polar solvent like hexane or petroleum ether is added to precipitate the crude product. The solid is collected by filtration and washed with the same non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[4]

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[3]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a high temperature (e.g., 250°C or 300°C) for a short duration (e.g., 5-15 minutes).[3] Optimization of temperature and time is crucial to maximize yield and minimize degradation.[3]

  • Isolation and Purification: After cooling, the precipitated product is filtered and washed with a cold solvent such as acetonitrile. The resulting solid is then dried under a vacuum.[3]

Step 2: Synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid (Hydrolysis)

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure.

Protocol 3: Alkaline Hydrolysis

  • Reaction Setup: Suspend ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v) or a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous acid solution (e.g., 1-2M HCl).[2][6]

  • Heating: Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[6]

  • Work-up and Purification: Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.[2]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its ethyl ester intermediate.

Table 1: Gould-Jacobs Reaction for Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate
Starting Material Reagent Solvent Temperature (°C) Time Yield (%)
2-BromoanilineDiethyl ethoxymethylenemalonateDiphenyl ether / Dowtherm A25030-60 minYield not specified in literature for 2-bromoaniline, general yields for anilines can be low to moderate.
2-BromoanilineDiethyl ethoxymethylenemalonateNone (excess reagent)250-3005-15 min (Microwave)Yield not specified in literature for 2-bromoaniline, however, microwave synthesis generally improves yields compared to conventional heating.[3]
Table 2: Hydrolysis of Ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylate (as an analogue)
Starting Material Reagents Solvent Temperature Time Yield (%)
Ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylateHydrochloric acid (1M)Anhydrous MethanolReflux1.5 h87.5[6]

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

G cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Hydrolysis Start 2-Bromoaniline + Diethyl Ethoxymethylenemalonate Condensation Condensation (100-130°C or Microwave) Start->Condensation Intermediate Ethyl 2-((2-bromophenyl)amino)methylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization (250°C or Microwave) Intermediate->Cyclization Product1 Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate Cyclization->Product1 Hydrolysis_step Alkaline or Acidic Hydrolysis (Reflux) Product1->Hydrolysis_step Product2 8-Bromo-4-hydroxyquinoline-3-carboxylic acid Hydrolysis_step->Product2

Caption: Synthetic workflow for 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

Biological Activity and Signaling Pathway

Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of Protein Kinase CK2 (formerly Casein Kinase II), a serine/threonine kinase implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[7][8] Upregulation of CK2 is associated with several cancers, making it an attractive therapeutic target.[9] Notably, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been identified as a hit compound against CK2.

The following diagram illustrates a simplified signaling pathway involving CK2 and the potential point of inhibition by this compound derivatives.

G cluster_pathway Protein Kinase CK2 Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CK2 Protein Kinase CK2 Receptor->CK2 Activation Downstream Downstream Effectors (e.g., Akt, NF-κB) CK2->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Inhibitor 8-Bromoquinoline-3- carboxylic Acid Derivative Inhibitor->CK2

Caption: Inhibition of the Protein Kinase CK2 signaling pathway.

Conclusion

The synthesis of this compound is readily achievable through the well-established Gould-Jacobs reaction, with microwave-assisted methods offering a more efficient alternative to classical heating. The resulting ester can be easily hydrolyzed to the desired carboxylic acid. Derivatives of this scaffold have shown promise as inhibitors of Protein Kinase CK2, a key regulator of cell survival and proliferation. This guide provides the foundational knowledge for researchers to synthesize and further investigate the therapeutic potential of this important class of molecules. Further optimization of the Gould-Jacobs reaction for 2-bromoaniline and detailed structure-activity relationship studies of the derivatives as CK2 inhibitors are promising avenues for future research.

References

Spectroscopic Profile of 8-Bromoquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Bromoquinoline-3-carboxylic acid. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of structurally similar compounds and known substituent effects on the quinoline and carboxylic acid moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~9.3 - 9.5d~2.0
H-4~8.8 - 9.0d~2.0
H-5~8.1 - 8.3dd~8.5, 1.5
H-6~7.8 - 8.0t~8.0
H-7~7.9 - 8.1dd~7.5, 1.5
COOH~13.0 - 14.0br s-

d: doublet, t: triplet, dd: doublet of doublets, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~152 - 154
C-3~125 - 127
C-4~138 - 140
C-4a~128 - 130
C-5~130 - 132
C-6~129 - 131
C-7~127 - 129
C-8~120 - 122
C-8a~148 - 150
C=O~166 - 168
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
m/zPredicted IdentityNotes
251/253[M]⁺Molecular ion peak, showing characteristic isotopic pattern for one bromine atom.
234/236[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.
206/208[M-COOH]⁺Loss of the carboxyl group.
127[M-Br-CO]⁺Loss of bromine and carbon monoxide.
Table 4: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
Spectroscopic TechniquePredicted AbsorptionFunctional Group
IR~2500-3300 cm⁻¹ (broad)O-H stretch (carboxylic acid dimer)
IR~1710-1730 cm⁻¹ (strong)C=O stretch (conjugated carboxylic acid)
IR~1600, ~1570, ~1480 cm⁻¹C=C and C=N stretches (aromatic rings)
IR~1280-1320 cm⁻¹C-O stretch
IR~750-800 cm⁻¹C-Br stretch
UV-Vis (in Ethanol)λmax ≈ 210-220 nm, 260-270 nm, 310-320 nmπ → π* and n → π* transitions of the quinoline ring system and carboxylic acid group.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is a suitable solvent for observing the carboxylic acid proton.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover the aromatic and carboxylic acid proton regions (typically 0-15 ppm).

    • Employ a pulse angle of 30-45 degrees.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound to confirm its elemental composition.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

    • Set the ionization energy to 70 eV.

    • Scan a mass-to-charge ratio (m/z) range that includes the expected molecular ion (e.g., m/z 50-350).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺). The presence of a pair of peaks with a ~1:1 intensity ratio, separated by 2 m/z units, is characteristic of a monobrominated compound.

    • Analyze the fragmentation pattern to identify characteristic losses, such as the hydroxyl and carboxyl groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • As this compound is a solid, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Identify the characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, the aromatic C=C and C=N bonds, and the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the absorbance of the sample from approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure UVVis->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Diagram 2: Logical Relationship of Spectroscopic Data

Logical_Relationship cluster_techniques Analytical Techniques cluster_information Derived Information Compound 8-Bromoquinoline- 3-carboxylic acid NMR NMR Compound->NMR MS MS Compound->MS IR IR Compound->IR UVVis UV-Vis Compound->UVVis NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info MS_info Molecular Weight Elemental Composition (Br presence) MS->MS_info IR_info Functional Groups (-COOH, C-Br, Aromatic) IR->IR_info UVVis_info Electronic Transitions (Conjugated System) UVVis->UVVis_info Final_Structure Confirmed Structure NMR_info->Final_Structure MS_info->Final_Structure IR_info->Final_Structure UVVis_info->Final_Structure

Caption: Logical flow from spectroscopic techniques to the structural elucidation of the compound.

An In-depth Technical Guide on the Solubility of 8-Bromoquinoline-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-bromoquinoline-3-carboxylic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the compound's physicochemical properties, its predicted qualitative solubility in common organic solvents, and a detailed, generalized experimental protocol for the precise determination of its solubility.

Introduction

This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. Quinoline and its derivatives are known to be scaffolds for the development of therapeutic agents for a variety of diseases.[1] The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its bioavailability, formulation development, and purification processes. Understanding the solubility profile in organic solvents is essential for reaction chemistry, crystallization, and the preparation of formulations for preclinical and clinical studies.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. Key properties of this compound are summarized in Table 1.

PropertyValue
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
Appearance Solid
InChI Key QMAXUQVGYIBBKN-UHFFFAOYSA-N
SMILES String O=C(O)C1=CC2=CC=CC(Br)=C2N=C1

The structure of this compound features a carboxylic acid group, which is polar and capable of acting as a hydrogen bond donor and acceptor. It also contains a larger, bicyclic aromatic quinoline ring system, which is predominantly hydrophobic.[3] The presence of a bromine atom further contributes to the molecule's lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Qualitative Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in common organic solvents can be predicted.[4][5] The presence of the polar carboxylic acid group suggests potential solubility in polar solvents, while the nonpolar bromoquinoline core suggests solubility in less polar organic solvents.[3][6][7]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds from the carboxylic acid group.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent that can effectively solvate both the polar and nonpolar regions of the molecule.
AcetonitrileModerately SolubleAcetonitrile is polar but less so than DMSO or DMF. It is expected to dissolve the compound, but perhaps to a lesser extent.
Tetrahydrofuran (THF)Moderately SolubleTHF has a lower polarity and can act as a hydrogen bond acceptor, which should facilitate the dissolution of the carboxylic acid.
Polar Protic MethanolSparingly to Moderately SolubleMethanol can form hydrogen bonds with the carboxylic acid group. However, the large nonpolar bromoquinoline moiety may limit high solubility.
EthanolSparingly to Moderately SolubleSimilar to methanol, ethanol's ability to hydrogen bond is counteracted by the hydrophobic part of the molecule.[7]
Less Polar Dichloromethane (DCM)Sparingly SolubleDCM is a weakly polar solvent that may dissolve the compound to some extent due to the large nonpolar surface area of the bromoquinoline ring.
Ethyl AcetateSparingly SolubleEthyl acetate has moderate polarity and can act as a hydrogen bond acceptor, but its solvating power for the polar group might be limited.
Nonpolar Hexane / CyclohexaneInsolubleNonpolar solvents lack the ability to form favorable interactions with the polar carboxylic acid group, making dissolution energetically unfavorable.[4]
TolueneSparingly Soluble to InsolubleToluene is nonpolar but its aromatic character may allow for some weak π-π stacking interactions with the quinoline ring, though this is unlikely to overcome the insolubility of the polar group.

Note: The predictions in Table 2 are qualitative and must be confirmed by experimental determination.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable quantitative data, a standardized experimental protocol for determining the thermodynamic (or equilibrium) solubility of this compound should be followed. The shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is a widely accepted approach.[2]

4.1. Materials and Equipment

  • Materials:

    • This compound (solid)

    • Selected organic solvents (HPLC grade or equivalent)

    • Reference standard of this compound

  • Equipment:

    • Analytical balance

    • Thermostatic shaker or incubator

    • Centrifuge

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

    • HPLC system with a suitable detector (e.g., UV-Vis) and column

4.2. Procedure

  • Preparation of Calibration Curve:

    • Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

    • Analyze these standards using a validated HPLC method to generate a calibration curve by plotting peak area against concentration.[2]

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[2]

  • Sample Processing:

    • After equilibration, allow the vials to stand at the set temperature to let the excess solid settle.

    • Centrifuge the samples at high speed to pellet the remaining undissolved solid.[2]

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.[2]

  • Quantification:

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same validated HPLC method used for the calibration standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.[2]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Select Compound and Solvents C Add Excess Solid to Solvent A->C B Prepare Calibration Standards H HPLC Analysis B->H D Agitate at Constant Temperature (24-48h) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant E->F G Dilute Sample F->G G->H I Calculate Concentration from Calibration Curve H->I J Determine Final Solubility I->J

A generalized workflow for the experimental determination of compound solubility.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not currently found in the literature, its molecular structure provides a basis for qualitative predictions. The compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, with decreasing solubility in less polar and nonpolar solvents. For researchers and drug development professionals, the experimental determination of solubility is paramount. The detailed protocol provided in this guide offers a robust and standardized approach to generate the precise data needed for informed decision-making in synthesis, purification, and formulation development.

References

An In-depth Technical Guide to 8-Bromoquinoline-3-carboxylic acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 8-Bromoquinoline-3-carboxylic acid. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines information from chemical suppliers with established principles of organic chemistry to offer a robust resource for researchers.

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a quinoline core. The structure is characterized by a bromine atom substituted at the 8th position and a carboxylic acid group at the 3rd position of the quinoline ring system.

The IUPAC name for this compound is This compound .

Molecular Formula: C₁₀H₆BrNO₂[1]

Canonical SMILES: C1=CC2=C(C(=C1)Br)N=C(C=C2)C(=O)O

InChI Key: QMAXUQVGYIBBKN-UHFFFAOYSA-N

Physicochemical and Safety Data

Quantitative data for this compound is summarized in the table below. It is important to note that much of the available data is predicted rather than experimentally determined, as indicated.

PropertyValueSource
Molecular Weight 252.06 g/mol [1]
Appearance Light yellow to light brown solid[1]
Boiling Point (Predicted) 403.1 ± 30.0 °C[1]
Density (Predicted) 1.732 ± 0.06 g/cm³[1]
pKa (Predicted) 3.30 ± 0.28[1]
Storage Temperature Room Temperature (Sealed in dry conditions)[1]

Safety Information:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 4 (Oral)GHS07WarningH302: Harmful if swallowed

This safety information is based on supplier data and may not be exhaustive.

Proposed Synthesis Pathway

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Carboxylation cluster_product Final Product 8-Bromoquinoline 8-Bromoquinoline Lithiation Lithiation 8-Bromoquinoline->Lithiation Reaction Carboxylation Carboxylation Lithiation->Carboxylation Intermediate n-Butyllithium n-Butyllithium n-Butyllithium->Lithiation Reagent Acid_Workup Acid Workup (e.g., HCl) Carboxylation->Acid_Workup Intermediate Salt Carbon_Dioxide Carbon Dioxide (CO2) Carbon_Dioxide->Carboxylation Reagent 8-Bromoquinoline-3-carboxylic_acid This compound Acid_Workup->8-Bromoquinoline-3-carboxylic_acid Protonation

Caption: Proposed two-step synthesis of this compound from 8-bromoquinoline.

Experimental Protocol (Hypothetical)

Step 1: Lithiation of 8-Bromoquinoline

  • Dissolve 8-bromoquinoline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is typically monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material. This step is expected to selectively deprotonate the 3-position of the quinoline ring.

Step 2: Carboxylation and Acidification

  • Bubble dry carbon dioxide (CO₂) gas through the solution of the lithiated intermediate at -78 °C. Alternatively, the solution can be poured over crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylate salt.

  • The crude product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification of the final product, this compound, can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Expected)

While specific spectral data for this compound is not widely published, the following are the expected characteristic signals based on its molecular structure.

TechniqueExpected Observations
¹H NMR - A deshielded singlet for the carboxylic acid proton (>10 ppm).- Aromatic protons on the quinoline ring system (7-9 ppm).
¹³C NMR - A signal for the carboxylic acid carbon (165-185 ppm).- Signals for the aromatic carbons of the quinoline ring (120-150 ppm).
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretching band for the carbonyl group (1680-1710 cm⁻¹).- C-Br stretching vibration (typically below 600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251/253 m/z due to bromine isotopes).

Potential Applications in Research and Drug Development

Quinoline derivatives are a significant class of compounds in medicinal chemistry with a broad range of biological activities. Specifically, quinoline-3-carboxylic acids have been investigated for their potential as:

  • Antiproliferative Agents: Certain derivatives have shown activity against various cancer cell lines.[2]

  • Antibacterial Agents: The quinolone scaffold is central to a class of antibiotics.

  • Protein Kinase Inhibitors: Some quinoline carboxylic acids have been identified as inhibitors of protein kinase CK2.

The introduction of a bromine atom at the 8-position can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds for screening in drug discovery programs.

Conclusion

This compound is a valuable chemical entity for research and development in medicinal chemistry. While detailed experimental data is not extensively documented in the public domain, this guide provides a foundational understanding of its structure, properties, and a scientifically sound, albeit hypothetical, pathway for its synthesis. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

potential therapeutic targets of 8-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Bromoquinoline-3-carboxylic Acid Derivatives

Introduction

This compound is a heterocyclic compound that has emerged as a versatile scaffold in the field of medicinal chemistry. While the molecule itself has not been identified as a potent therapeutic agent with direct biological targets, its rigid structure and functional handles make it an ideal starting point for the synthesis of highly specific and potent drug candidates. This technical guide explores the significant therapeutic targets that have been successfully modulated by derivatives of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential in modern drug discovery. The primary applications of this scaffold lie in the development of targeted protein degraders and enzyme inhibitors, with key targets including Programmed Cell Death Protein 2 (PDCD2), Cereblon (CRBN), and 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Programmed Cell Death Protein 2 (PDCD2) as a Therapeutic Target

PDCD2 is a protein that plays a role in the regulation of apoptosis and cell cycle progression.[1] It has been identified as a potential therapeutic target in oncology, particularly in T-cell lymphoblasts.[2] Derivatives of this compound have been instrumental in the development of the first-in-class small molecule degraders of PDCD2.[2]

Mechanism of Action: PROTAC-mediated Degradation

A derivative of this compound forms a key component of a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate a target protein from the cell.[1][2] This PROTAC, exemplified by compound 10e , functions by inducing the proximity of PDCD2 to the E3 ubiquitin ligase Cereblon (CRBN).[2] This induced proximity leads to the ubiquitination of PDCD2, marking it for degradation by the proteasome.[1][2] This approach is particularly promising for targeting proteins like PDCD2 that lack a traditional active site for inhibition.[2]

Quantitative Data

The efficacy of the PDCD2 degrader derived from this compound has been quantified, demonstrating potent and efficient degradation of the target protein.

CompoundTargetAssayValueReference
10ePDCD2Degradation Concentration 50% (DC50)2 nM[2]
10ePDCD2Maximum Degradation (Dmax)96.7%[2]
Signaling Pathway and Mechanism

The following diagram illustrates the mechanism of PDCD2 degradation mediated by a PROTAC incorporating the this compound scaffold.

PDCD2_Degradation cluster_PROTAC PROTAC (e.g., 10e) cluster_Complex Ternary Complex Formation cluster_Degradation Ubiquitin-Proteasome System PROTAC This compound derivative Linker Linker PDCD2 PDCD2 (Target Protein) PROTAC->PDCD2 Binds to Target CRBN CRL4-CRBN E3 Ligase PROTAC->CRBN Recruits E3 Ligase CRBN_ligand CRBN Ligand (e.g., Pomalidomide moiety) Ub_PDCD2 Ubiquitinated PDCD2 CRBN->Ub_PDCD2 Ubiquitination Ub Ubiquitin Ub->CRBN Proteasome 26S Proteasome Ub_PDCD2->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated degradation of PDCD2.

Cereblon (CRBN) as a Therapeutic Target

Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] It has gained significant attention as a therapeutic target due to its role in the mechanism of action of immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[3] this compound serves as an intermediate in the synthesis of novel immunomodulatory compounds that modulate CRBN activity.[3]

Mechanism of Action: Modulating E3 Ligase Specificity

Derivatives of this compound can be incorporated into molecules that bind to CRBN.[3] These molecules can act as "molecular glues," altering the substrate specificity of the CRL4^CRBN^ complex to induce the degradation of proteins not normally targeted by this E3 ligase, known as neosubstrates.[4] This mechanism is central to the therapeutic effects of many anti-cancer agents.[3] By designing novel CRBN modulators, it is possible to target a wide range of disease-causing proteins for degradation.[3]

Signaling Pathway

The diagram below illustrates the central role of CRBN in the ubiquitin-proteasome system and how it can be co-opted by small molecules.

CRBN_Pathway cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN CRBN (Substrate Receptor) DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3, CK1α) CRBN->Neosubstrate Altered Specificity Binds Neosubstrate CUL4 Cullin 4 ROC1 ROC1 Molecule 8-Bromoquinoline-3-carboxylic acid derivative Molecule->CRBN Binds to Ubiquitination Ubiquitination Neosubstrate->Ubiquitination Tagged for Degradation Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: CRBN-mediated degradation of neosubstrates.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) as a Therapeutic Target

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the catabolism and inactivation of prostaglandins, such as prostaglandin E2 (PGE2).[5] In many cancers, 15-PGDH expression is downregulated, leading to an accumulation of PGE2, which can promote tumorigenesis.[6] Therefore, inhibiting 15-PGDH is being explored as a therapeutic strategy in contexts where prostaglandin levels need to be increased, such as in tissue repair and regeneration. A patent has disclosed the use of this compound in the synthesis of 15-PGDH inhibitors.[5]

Mechanism of Action: Enzyme Inhibition

Derivatives of this compound have been designed to act as inhibitors of 15-PGDH.[5] By blocking the active site of this enzyme, these compounds prevent the degradation of prostaglandins, leading to their localized accumulation. This can have therapeutic benefits in conditions characterized by insufficient prostaglandin signaling.

Signaling Pathway

The following diagram shows the role of 15-PGDH in the prostaglandin pathway and its opposition to the cancer-promoting COX-2 pathway.

PGDH_Pathway cluster_effects Cellular Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Oncogene) Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) (Active) COX2->PGE2 Synthesis PGDH 15-PGDH (Tumor Suppressor) PGE2->PGDH Proliferation Tumor Proliferation PGE2->Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis Inflammation Inflammation PGE2->Inflammation Inactive_PG 15-keto-PGE2 (Inactive) PGDH->Inactive_PG Degradation Inhibitor 8-Bromoquinoline-3-carboxylic acid derivative (Inhibitor) Inhibitor->PGDH Inhibition

Caption: Role of 15-PGDH in prostaglandin metabolism.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound derivatives.

Synthesis of a PDCD2 Degrader (PROTAC)

The synthesis of PDCD2 degraders involves a multi-step process, starting from this compound.[2]

Workflow:

Synthesis_Workflow Start 8-Bromoquinoline- 3-carboxylic acid Step1 Suzuki Coupling Start->Step1 Intermediate1 Intermediate 3 Step1->Intermediate1 Step2 HATU-mediated Amide Coupling Intermediate1->Step2 Intermediate2 2-Bromopyridine derivative 5 Step2->Intermediate2 Step3 Buchwald-Hartwig C-N Coupling Intermediate2->Step3 Intermediate3 Key Intermediate 7 Step3->Intermediate3 Step4 Boc Deprotection Intermediate3->Step4 Intermediate4 Amine 8 Step4->Intermediate4 Step5 HATU-mediated Coupling with Pomalidomide linker Intermediate4->Step5 Final Final PROTAC (e.g., 10e) Step5->Final

Caption: General synthetic workflow for PDCD2 degraders.

Protocol Outline:

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is performed between this compound and a suitable phenylboronic acid derivative.[2]

  • Amide Coupling: The resulting intermediate is coupled with an amine, such as (S)-1-(6-bromopyridin-2-yl)ethan-1-amine, using a coupling agent like HATU.[2]

  • C-N Coupling: A Buchwald-Hartwig C-N coupling reaction is then carried out between the bromopyridine intermediate and various substituted amines.[2]

  • Deprotection: Any protecting groups, such as Boc, are removed under acidic conditions.[2]

  • Final Coupling: The final PROTAC is synthesized via another HATU-mediated coupling of the resulting amine with a CRBN-binding ligand that has been modified with a linker.[2]

Western Blotting for Protein Degradation Analysis

This is a standard technique to quantify the reduction in target protein levels following treatment with a degrader.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MOLT-4) and treat with various concentrations of the degrader compound (e.g., 10e) or vehicle control for a specified time (e.g., 24 hours).[2]

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PDCD2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the target protein levels are normalized to the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.

Protocol:

  • Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures. The binding of the ligand can stabilize the target protein, increasing its melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or another protein detection method.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

This compound stands out not as a direct therapeutic agent but as a highly valuable and adaptable scaffold in drug discovery. Its true potential is unlocked in its derivatives, which have been ingeniously crafted to target key proteins involved in cancer and other diseases. The development of a potent PDCD2 degrader, the design of novel CRBN modulators, and the synthesis of 15-PGDH inhibitors all highlight the versatility of this chemical core. The ability to use this scaffold to create molecules that can induce protein degradation via the PROTAC mechanism or modulate the complex machinery of the ubiquitin-proteasome system places it at the forefront of innovative therapeutic strategies. For researchers in drug development, this compound represents a powerful building block for creating next-generation targeted therapies.

References

An In-depth Technical Guide to 8-Bromoquinoline-3-carboxylic Acid: Synthesis, Properties, and Inferred Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific discovery and detailed historical development of 8-Bromoquinoline-3-carboxylic acid is limited. This guide provides a comprehensive overview based on available data for the compound and its close structural analogs. The experimental protocols and potential biological activities are largely inferred from established chemical principles and research on related quinoline derivatives.

Introduction

This compound is a halogenated derivative of quinoline-3-carboxylic acid. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. The introduction of a bromine atom at the 8-position and a carboxylic acid at the 3-position can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This document aims to provide a detailed technical overview of this compound, focusing on its chemical properties, a plausible synthetic route, and its potential significance in the context of medicinal chemistry and drug discovery.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information, primarily from chemical suppliers.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂Sigma-Aldrich[1]
Molecular Weight 252.06 g/mol Sigma-Aldrich[1]
CAS Number 347146-16-1ChemicalBook[2]
Appearance Solid (form not specified)Sigma-Aldrich[1]
SMILES O=C(O)C1=CC2=CC=CC(Br)=C2N=C1Sigma-Aldrich[1]
InChI 1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)Sigma-Aldrich[1]
InChI Key QMAXUQVGYIBBKN-UHFFFAOYSA-NSigma-Aldrich[1]

Synthesis of this compound

A related compound, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, can be synthesized via the Gould-Jacobs reaction.[1][3] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[2][3]

Proposed Synthetic Pathway

A logical synthetic approach to this compound would proceed through the following key steps:

  • Gould-Jacobs Reaction: Reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

  • Dehydroxylation/Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Reductive Dechlorination: Removal of the 4-chloro group to yield ethyl 8-bromoquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to afford the final product, this compound.

Synthetic Pathway 2-Bromoaniline 2-Bromoaniline Intermediate_1 Ethyl 8-bromo-4-hydroxy quinoline-3-carboxylate 2-Bromoaniline->Intermediate_1 Gould-Jacobs Reaction DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_1 Intermediate_2 Ethyl 8-bromo-4-chloro quinoline-3-carboxylate Intermediate_1->Intermediate_2 POCl₃ Intermediate_3 Ethyl 8-bromo quinoline-3-carboxylate Intermediate_2->Intermediate_3 Reduction (e.g., H₂/Pd-C) Final_Product 8-Bromoquinoline-3- carboxylic acid Intermediate_3->Final_Product Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic pathway.

Step 1: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Reaction Conditions: Heat the mixture at 140-150 °C for 2 hours.

  • Cyclization: Add the reaction mixture to a preheated flask containing diphenyl ether at 240-250 °C and maintain this temperature for 30 minutes.

  • Work-up: Allow the mixture to cool to room temperature. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum.

Step 2: Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

  • Reaction Setup: To a flask containing ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq), add phosphorus oxychloride (5.0 eq) dropwise at 0 °C.

  • Reaction Conditions: After the addition is complete, heat the mixture at reflux for 2 hours.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Synthesis of Ethyl 8-bromoquinoline-3-carboxylate

  • Reaction Setup: Dissolve ethyl 8-bromo-4-chloroquinoline-3-carboxylate (1.0 eq) in ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add palladium on activated carbon (10 mol%).

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 4: Synthesis of this compound

  • Reaction Setup: Dissolve ethyl 8-bromoquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture at reflux for 4 hours.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Filter the solid, wash with cold water, and dry to yield this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is scarce, the broader class of quinoline carboxylic acids has been extensively studied and shown to exhibit a wide range of pharmacological activities.

Inferred Biological Profile:

  • Antimicrobial Activity: Quinolone and fluoroquinolone antibiotics, which contain a quinoline carboxylic acid core, are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[4] The presence of a bromine atom can sometimes enhance antimicrobial potency.

  • Anticancer Activity: Many quinoline derivatives have demonstrated antiproliferative effects against various cancer cell lines.[5] The mechanism of action can vary, but may involve the inhibition of kinases or topoisomerases.

  • Enzyme Inhibition: The quinoline scaffold can be tailored to inhibit specific enzymes involved in disease pathogenesis.

The following diagram illustrates the general structure-activity relationship concepts for quinoline-based compounds in drug discovery.

SAR Core Quinoline-3-carboxylic Acid Scaffold R8 Position 8 (e.g., Bromo) Core->R8 Modulates Lipophilicity & Electronic Properties R_other Other Positions (Substitution modulates activity) Core->R_other Fine-tunes Potency & Selectivity Activity Biological Activity (Antimicrobial, Anticancer, etc.) R8->Activity R_other->Activity

Caption: Structure-activity relationship of quinolines.

Conclusion

This compound represents an interesting, yet underexplored, molecule within the vast chemical space of quinoline derivatives. While its specific history and biological profile are not well-documented, its structure suggests potential for biological activity, drawing parallels with other halogenated quinoline carboxylic acids. The proposed synthetic route, based on the robust Gould-Jacobs reaction and subsequent functional group manipulations, provides a clear path for its preparation. Further research is warranted to elucidate the specific biological properties of this compound and to explore its potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in pursuing studies on this compound.

References

Methodological & Application

Application Notes and Protocols: 8-Bromoquinoline-3-carboxylic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on the anticancer properties of 8-Bromoquinoline-3-carboxylic acid is not extensively available in current literature, its structural features suggest significant potential as a therapeutic agent. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1] The presence of a bromine atom on the quinoline ring and a carboxylic acid group at the 3-position are key features that have been independently associated with anticancer activity in related compounds.

Brominated quinolines, particularly those with substitutions at the 8-position, have been shown to possess strong antiproliferative properties.[2] For instance, derivatives of 8-hydroxyquinoline with bromine substitutions can induce apoptosis and inhibit critical enzymes involved in DNA replication, such as topoisomerase I.[2][3] Furthermore, the quinoline-3-carboxylic acid moiety is recognized for its potential to enhance selectivity towards cancer cells, possibly due to the acidic tumor microenvironment.[4]

These application notes provide a framework for investigating the anticancer potential of this compound, drawing upon the established mechanisms and experimental protocols used for structurally similar compounds.

Postulated Mechanism of Action

Based on the activities of related brominated quinoline derivatives, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism, primarily involving the induction of apoptosis via inhibition of Topoisomerase I.

  • Topoisomerase I Inhibition: The planar quinoline ring system may intercalate into the DNA, stabilizing the Topoisomerase I-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.

  • Induction of Apoptosis: The resulting DNA damage can trigger the intrinsic apoptotic pathway. This involves the activation of caspase cascades, leading to the cleavage of cellular proteins and ultimately, programmed cell death. The presence of bromine at the 8-position may enhance this pro-apoptotic activity.[2][3]

Postulated_Apoptosis_Pathway Postulated Apoptosis Induction Pathway 8-Bromoquinoline-3-carboxylic_acid 8-Bromoquinoline- 3-carboxylic acid Topoisomerase_I Topoisomerase I 8-Bromoquinoline-3-carboxylic_acid->Topoisomerase_I Inhibition DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage Stabilizes Cleavage Complex Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Postulated apoptosis induction pathway.

Data Presentation: Anticancer Activity of Related Brominated Quinolines

The following table summarizes the in vitro anticancer activity of brominated 8-substituted quinoline derivatives, providing a benchmark for the potential efficacy of this compound.

CompoundCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Glioma)6.7[2]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical)9.8[2]
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)12.4[2]
5-Bromo-8-methoxyquinolineC6 (Rat Glioma)25.6[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioma)9.6[3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical)5.45[3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon)7.3[3]
6,8-Dibromo-5-nitroquinolineC6 (Rat Glioma)50.0 µM[3]
6,8-Dibromo-5-nitroquinolineHT29 (Colon)26.2 µM[3]
6,8-Dibromo-5-nitroquinolineHeLa (Cervical)24.1 µM[3]

Experimental Protocols

The following protocols are standard methods for evaluating the anticancer properties of novel compounds and are recommended for the investigation of this compound.

Experimental_Workflow Experimental Workflow for Anticancer Evaluation Compound 8-Bromoquinoline- 3-carboxylic acid Cell_Viability Cell Viability Assay (MTT) Compound->Cell_Viability Cytotoxicity Cytotoxicity Assay (LDH) Compound->Cytotoxicity Data_Analysis Data Analysis & IC50 Determination Cell_Viability->Data_Analysis Cytotoxicity->Data_Analysis Apoptosis_Assay Apoptosis Assay (DNA Laddering) Mechanism_Study Mechanism of Action (Topoisomerase I Assay) Apoptosis_Assay->Mechanism_Study Data_Analysis->Apoptosis_Assay If Active

Experimental workflow for anticancer evaluation.
MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.[5][6]

Materials:

  • Cancer cell lines of interest (e.g., HeLa, HT29, C6)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[8]

Materials:

  • Cells cultured and treated as in the MTT assay.

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[9]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubate for 30 minutes at room temperature, protected from light.[9]

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

DNA Laddering Assay for Apoptosis

This method detects the characteristic fragmentation of DNA into multiples of 180-200 base pairs that occurs during apoptosis.[10][11][12]

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., TE buffer with 0.5% Triton X-100 and Proteinase K)

  • RNase A

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • TE buffer

  • 6x DNA loading dye

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • DNA ladder marker

Protocol:

  • Harvest approximately 1-5 x 10^6 cells by centrifugation.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in lysis buffer and incubate at 50°C for 3 hours or overnight.[11]

  • Add RNase A and incubate for 1 hour at 37°C.

  • Perform a phenol:chloroform extraction to purify the DNA.

  • Precipitate the DNA with cold 100% ethanol and wash with 70% ethanol.

  • Air-dry the DNA pellet and resuspend it in TE buffer.

  • Mix the DNA sample with loading dye and load it onto a 1.5% agarose gel containing ethidium bromide.[10]

  • Run the gel electrophoresis and visualize the DNA fragments under UV light. A "ladder" of fragments indicates apoptosis.[11]

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[13][14]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose

  • TAE buffer

  • Ethidium bromide

Protocol:

  • Set up reaction tubes containing the assay buffer and supercoiled DNA.

  • Add varying concentrations of this compound to the tubes. Include a no-drug control and a control with a known inhibitor (e.g., camptothecin).

  • Add Topoisomerase I to all tubes except for a negative control (DNA only).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel with ethidium bromide and visualize. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band, while the relaxed DNA band will be prominent in the no-drug control.

SAR_Concept Structure-Activity Relationship Concept Quinoline_Core Quinoline Core (Planar System for DNA Intercalation) Anticancer_Activity Potent Anticancer Activity Quinoline_Core->Anticancer_Activity Bromo_Group 8-Bromo Group (Enhances Lipophilicity & Apoptosis) Bromo_Group->Anticancer_Activity Carboxylic_Acid 3-Carboxylic Acid (Increases Selectivity for Acidic Tumor Microenvironment) Carboxylic_Acid->Anticancer_Activity

Structure-activity relationship concept.

References

Application Notes and Protocols for 8-Bromoquinoline-3-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 8-Bromoquinoline-3-carboxylic acid in cell culture experiments. Quinoline derivatives have garnered significant interest in oncological research due to their potential as anticancer agents, often exerting their effects through the induction of apoptosis and modulation of key signaling pathways. This document outlines detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines and provides insights into potential signaling pathways involved in its mechanism of action.

Introduction

This compound is a heterocyclic compound belonging to the quinoline class. While specific data on this particular derivative is limited, the quinoline scaffold is a common feature in many biologically active compounds, including those with demonstrated antiproliferative and pro-apoptotic properties. Research on structurally similar brominated quinoline and quinazoline derivatives suggests that these compounds can inhibit cancer cell growth and induce programmed cell death. The protocols detailed below are designed to enable researchers to systematically evaluate the in vitro efficacy of this compound.

Data Presentation

Quantitative data for the cytotoxic effects of compounds structurally related to this compound are summarized below. It is important to note that the biological activity of this compound should be determined empirically, as substitutions on the quinoline ring can significantly influence efficacy.

Table 1: Cytotoxicity of Structurally Related Brominated Quinoline and Quinazoline Derivatives in Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidT-24Urinary Bladder Cancer257.87[1]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7Breast Cancer168.78[1][2]
6,8-dibromo-5-nitroquinolineC6Rat Brain Tumor50.0[3]
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6 (range)[3]
5,7-Dibromo-8-hydroxyquinolineHeLaCervical Carcinoma6.7 - 25.6 (range)[3]
5,7-Dibromo-8-hydroxyquinolineHT29Colorectal Adenocarcinoma6.7 - 25.6 (range)[3]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7Breast Adenocarcinoma15.85 ± 3.32[3]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeSW480Colorectal Adenocarcinoma17.85 ± 0.92[3]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the test compound is critical for accurate and reproducible results.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on its chemical structure, this compound is predicted to have low solubility in water. Therefore, DMSO is the recommended solvent for preparing a stock solution.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 252.06 g/mol ), dissolve 2.52 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The following day, prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1, 1, 10, 100, and 250 µM.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Apoptosis_Assay_Workflow A Seed and treat cells B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Workflow for the Annexin V/PI apoptosis assay.

Potential Signaling Pathways

Quinoline derivatives have been reported to interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. Two of the most commonly implicated pathways are the PI3K/Akt/mTOR and EGFR signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline 8-Bromoquinoline- 3-carboxylic acid Quinoline->PI3K Quinoline->Akt

Potential inhibition of the PI3K/Akt/mTOR pathway.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinoline 8-Bromoquinoline- 3-carboxylic acid Quinoline->EGFR

Potential inhibition of the EGFR signaling pathway.

Conclusion

These application notes provide a framework for the initial in vitro evaluation of this compound. The provided protocols for cell viability and apoptosis assays are robust methods to determine the cytotoxic potential of this compound. Further investigations, such as western blotting for key signaling proteins or kinase assays, would be necessary to elucidate the precise mechanism of action. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions.

References

Application Notes and Protocols: 8-Bromoquinoline-3-carboxylic acid as a Putative Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of 8-Bromoquinoline-3-carboxylic acid for cellular imaging is not currently available in the public domain. The following application notes and protocols are hypothetical and constructed based on the known properties and applications of structurally related quinoline derivatives used as fluorescent probes in cell biology.[1][2][3] The provided data and protocols should be considered as a starting point for experimental design and will require optimization for this specific compound.

Application Notes

Introduction

Quinoline derivatives are a significant class of heterocyclic aromatic compounds that have been extensively explored as fluorescent probes and chemosensors due to their favorable photophysical and pharmacological properties.[1][2] Their rigid structure and potential for functionalization make them ideal candidates for developing probes that can monitor interactions with specific target molecules through changes in fluorescence emission or intensity.[3][4] this compound, with its quinoline core, a bromine substituent, and a carboxylic acid group, presents an interesting scaffold for a potential fluorescent probe. The electron-withdrawing bromine and the ionizable carboxylic acid group could influence its photophysical properties and cellular localization.

Putative Mechanism of Action

The fluorescence of quinoline-based probes can be modulated by various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[5] For this compound, it is hypothesized that its fluorescence could be sensitive to the local microenvironment, such as pH or binding to intracellular macromolecules. The carboxylic acid moiety may act as a recognition site or influence the probe's solubility and cellular uptake.[6][7] The fluorescence mechanism would need to be experimentally determined but could involve changes in ICT upon protonation/deprotonation or binding to a target.

Potential Applications

  • Ratiometric pH Sensing: The carboxylic acid group suggests that the fluorescence of this compound might be pH-dependent, potentially allowing for ratiometric imaging of intracellular pH.

  • General Cytoplasmic/Nuclear Staining: Depending on its permeability and intracellular distribution, the probe could serve as a general stain for visualizing cellular morphology.[8]

  • Metal Ion Sensing: Quinoline scaffolds are known to chelate metal ions, leading to a "turn-on" or "turn-off" fluorescent response.[9][10] The potential of this compound as a sensor for specific metal ions would require experimental validation.

  • Labeling of Specific Organelles: Modification of the carboxylic acid group could allow for conjugation to targeting moieties for specific organelle staining.[11]

Data Presentation: Hypothetical Photophysical Properties

The following table summarizes hypothetical photophysical properties for this compound, estimated based on data from analogous quinoline derivatives.[12][13] These values are for illustrative purposes and must be experimentally determined.

PropertyHypothetical Value (Aqueous Buffer, pH 7.4)Notes
Excitation Maximum (λex) 350 - 380 nmThe excitation is likely in the near-UV to violet range, typical for many quinoline-based fluorophores.[9]
Emission Maximum (λem) 430 - 480 nmEmission is expected in the blue to cyan region of the spectrum.
Stokes Shift 80 - 100 nmA reasonably large Stokes shift is advantageous for minimizing self-quenching and spectral overlap.[12]
Molar Extinction Coefficient (ε) 15,000 - 25,000 M⁻¹cm⁻¹ at λexRepresents the light-absorbing capability of the molecule.
Quantum Yield (ΦF) 0.1 - 0.3The quantum yield is expected to be moderate and potentially sensitive to the local environment (e.g., pH, polarity).[13]
Fluorescence Lifetime (τ) 1 - 5 nsThe excited-state lifetime is a key parameter for advanced fluorescence microscopy techniques.

Experimental Protocols

The following are generalized protocols for the initial characterization and use of a novel fluorescent probe like this compound in live-cell imaging. Note: All concentrations and incubation times are starting points and must be optimized for the specific cell type and experimental conditions.

Protocol 1: Preparation of Stock Solution
  • Weighing: Accurately weigh a small amount (e.g., 1 mg) of this compound.

  • Dissolving: Dissolve the compound in a minimal amount of high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM).

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Staining and Imaging

Materials:

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound stock solution (from Protocol 1)

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed cell culture medium or imaging buffer to the desired final concentration (start with a range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified period (start with 15-30 minutes). Incubation time should be optimized to achieve sufficient signal with minimal cytotoxicity.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed imaging buffer to remove excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the hypothetical excitation and emission wavelengths (e.g., DAPI or blue filter set).

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[14][15]

Protocol 3: Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a new probe.[16][17] A common method is the MTT or MTS assay, which measures cell metabolic activity. Another approach is to use a live/dead cell staining kit.[18]

Example using a Dead-Cell Stain (e.g., Propidium Iodide):

  • Cell Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of this compound for a duration relevant to the imaging experiments (e.g., 1-24 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., digitonin or staurosporine) as a positive control.

  • Staining: Add a dead-cell stain, such as Propidium Iodide (PI), to all wells at its recommended concentration. PI is membrane-impermeant and only enters and stains the nuclei of dead cells.[19]

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Analysis:

    • Image the plate using a fluorescence microscope or plate reader.

    • Quantify the number of PI-positive (dead) cells in each well.

    • A counterstain like Hoechst 33342 can be used to label the nuclei of all cells (live and dead) for normalization.[19]

    • Calculate the percentage of dead cells for each concentration of the probe and determine the concentration at which significant cytotoxicity occurs.

Visualizations (Graphviz DOT Language)

Experimental Workflow

G Workflow for Evaluating a New Fluorescent Probe cluster_prep Preparation cluster_invitro In Vitro Characterization cluster_imaging Cellular Imaging cluster_analysis Data Analysis & Optimization synthesis Probe Synthesis & Purification stock Prepare DMSO Stock Solution (1-10 mM) synthesis->stock photophys Determine Photophysical Properties (Ex/Em, QY) stock->photophys cytotox Assess Cytotoxicity (e.g., MTT, Live/Dead Assay) stock->cytotox loading Load Cells with Probe (1-10 µM, 15-30 min) stock->loading culture Culture Cells on Glass-Bottom Dish culture->loading wash Wash to Remove Excess Probe loading->wash image Fluorescence Microscopy wash->image analysis Image Analysis & Quantification image->analysis optimize Optimize Staining (Concentration, Time) analysis->optimize optimize->loading Iterate

Caption: A generalized workflow for the evaluation of a new small-molecule fluorescent probe.

Signaling Pathway (Hypothetical pH Sensing)

G Hypothetical Mechanism for pH Sensing probe_ext Probe (Extracellular) pH ~7.4 probe_int_high Probe (Intracellular) High pH (e.g., ~7.2) Deprotonated (-COO⁻) probe_ext->probe_int_high Cellular Uptake probe_int_low Probe (Intracellular) Low pH (e.g., Lysosome) Protonated (-COOH) probe_int_high->probe_int_low Encounter Acidic Compartment fluor_state1 Fluorescence State 1 (e.g., High Emission) probe_int_high->fluor_state1 Exhibits probe_int_low->probe_int_high Return to Neutral Compartment fluor_state2 Fluorescence State 2 (e.g., Low Emission or Spectral Shift) probe_int_low->fluor_state2 Exhibits

Caption: A putative signaling pathway for pH sensing by the probe.

Troubleshooting Logic

G Troubleshooting Fluorescence Imaging start Problem Observed no_signal No or Weak Signal start->no_signal high_bg High Background start->high_bg phototox Phototoxicity/ Photobleaching start->phototox sol_no_signal1 Increase Probe Conc. or Incubation Time no_signal->sol_no_signal1 sol_no_signal2 Check Microscope (Lamp, Filters, Settings) no_signal->sol_no_signal2 sol_no_signal3 Confirm Probe Uptake (e.g., different cell line) no_signal->sol_no_signal3 sol_high_bg1 Decrease Probe Conc. high_bg->sol_high_bg1 sol_high_bg2 Increase Number/ Duration of Washes high_bg->sol_high_bg2 sol_high_bg3 Use Imaging Buffer without Phenol Red high_bg->sol_high_bg3 sol_phototox1 Decrease Excitation Light Intensity/Exposure phototox->sol_phototox1 sol_phototox2 Use Antifade Reagent in Mounting Medium phototox->sol_phototox2 sol_phototox3 Image Less Frequently (Time-lapse) phototox->sol_phototox3

Caption: A logical diagram for troubleshooting common issues in fluorescence microscopy.[20][21][22]

References

Application Notes and Protocols for 8-Bromoquinoline-3-carboxylic Acid in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The quinoline scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of pharmacological activities. This document provides detailed application notes and protocols for the investigation of the anti-inflammatory properties of 8-Bromoquinoline-3-carboxylic acid and its analogs. While specific data for this compound is limited, the information presented here is based on the known anti-inflammatory activities of closely related quinoline-3-carboxylic acid derivatives. These compounds have shown potential in modulating key inflammatory pathways, particularly the NF-κB signaling cascade.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of quinoline carboxylic acid derivatives are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.

Some quinoline derivatives have been shown to interfere with this pathway by inhibiting the nuclear translocation of NF-κB and, in some cases, by directly preventing its binding to DNA.[1][2] This inhibition leads to a downstream reduction in the production of key inflammatory mediators.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation NFkB_n NF-κB NFkB_IkBa->NFkB Degradation of IκBα DNA DNA Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Compound 8-Bromoquinoline- 3-carboxylic acid (Analogues) Compound->NFkB Inhibits Translocation DNA_n DNA Compound->DNA_n Inhibits Binding NFkB_n->DNA_n Binds Transcription_n Gene Transcription DNA_n->Transcription_n Initiates Transcription_n->Cytokines

Figure 1: Proposed mechanism of NF-κB inhibition by quinoline-3-carboxylic acid analogues.

Data Presentation

The following tables summarize the available quantitative data for the anti-inflammatory activity of quinoline-3-carboxylic acid derivatives. It is important to note that specific data for this compound was not found in the reviewed literature. The data presented is for structurally related compounds and serves as an indication of the potential of this chemical scaffold.

Table 1: In Vitro Anti-Inflammatory Activity of Quinoline-3-Carboxylic Acid Derivatives

CompoundAssayCell LineIC50 / ActivityReference
Quinoline-3-carboxylic acidsLPS-induced inflammationRAW264.7 macrophagesAppreciable anti-inflammatory affinities (specific IC50 not provided)[3][4]
4-hydroxy-N'-(4-methoxybenzylidene)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Q3)NF-κB-induced luciferaseHeLaInhibition observed at 5 µM[1][2]

Table 2: In Vivo Anti-Inflammatory Activity of Quinoline Carboxylic Acid Derivatives

CompoundAnimal ModelAssayDosage% Inhibition / EffectReference
Substituted quinoline carboxylic acid ( CL 306 ,293)DogDelayed type hypersensitivity0.25 mg/kg (daily)Suppression of inflammation[5]
Substituted quinoline carboxylic acid ( CL 306 ,293)DogDelayed type hypersensitivity1 mg/kg (weekly)Suppression of inflammation[5]
Substituted quinoline carboxylic acid ( CL 306 ,293)RatDeveloping and established adjuvant arthritis1.5-3.0 mg/kg (daily)Suppressed inflammation and joint destruction[5]

Experimental Protocols

In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method for screening compounds for their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.

NO_Assay_Workflow start Start culture_cells Culture RAW 264.7 cells start->culture_cells seed_plate Seed cells in a 96-well plate culture_cells->seed_plate incubate1 Incubate for 24 hours seed_plate->incubate1 pretreat Pre-treat with This compound (or analogue) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure absorbance at 540 nm griess_assay->measure_absorbance analyze Analyze data and calculate % NO inhibition measure_absorbance->analyze end End analyze->end

Figure 2: Experimental workflow for the LPS-induced nitric oxide production assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or analogue)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare various concentrations of this compound (or its analogue) in serum-free DMEM. Remove the old medium from the wells and add the compound solutions. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (cells with medium and LPS but no compound) and a negative control group (cells with medium only).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition using the following formula: % Inhibition = [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100

Note: A parallel cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the in vivo acute anti-inflammatory activity of compounds.

Paw_Edema_Workflow start Start acclimatize Acclimatize rats start->acclimatize grouping Group animals (n=6 per group) acclimatize->grouping initial_measurement Measure initial paw volume (V₀) grouping->initial_measurement administer_compound Administer test compound, vehicle, or standard drug (p.o.) initial_measurement->administer_compound wait Wait for 1 hour administer_compound->wait induce_edema Inject 0.1 mL of 1% carrageenan into the subplantar region wait->induce_edema measure_volume Measure paw volume (Vₜ) at 1, 2, 3, and 4 hours post-injection induce_edema->measure_volume calculate_inhibition Calculate % inhibition of edema measure_volume->calculate_inhibition analyze Analyze data calculate_inhibition->analyze end End analyze->end

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound (or analogue)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (e.g., Indomethacin)

    • Group III, IV, etc.: Test compound at different doses

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (Vₜ).

  • Calculation:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀

    • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [ (Vₑ of control - Vₑ of treated) / Vₑ of control ] x 100

Cytokine Production Measurement

To further characterize the anti-inflammatory effects of this compound analogues, the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be measured in the supernatant of stimulated cells (e.g., LPS-stimulated RAW 264.7 cells or peripheral blood mononuclear cells) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Procedure Outline:

  • Culture and stimulate cells with LPS in the presence or absence of the test compound as described in the nitric oxide assay protocol.

  • Collect the cell culture supernatant at an appropriate time point (e.g., 6-24 hours).

  • Perform the ELISA for the specific cytokine of interest according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the cytokine concentration based on a standard curve.

  • Determine the percentage of cytokine inhibition by the test compound compared to the LPS-stimulated control.

Conclusion and Future Directions

The available evidence suggests that the quinoline-3-carboxylic acid scaffold holds promise for the development of novel anti-inflammatory agents. The primary mechanism of action appears to involve the modulation of the NF-κB signaling pathway. Further investigation into the specific effects of this compound on nitric oxide production, pro-inflammatory cytokine release, and in vivo models of inflammation is warranted to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies on a series of bromo-substituted quinoline-3-carboxylic acids could also provide valuable insights for the design of more potent and selective anti-inflammatory compounds.

References

Application Notes and Protocols for In Vitro Kinase Assays Using Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Quinoline derivatives have emerged as a significant class of small molecules that exhibit potent inhibitory activity against a variety of protein kinases.[1][2] This document provides a detailed protocol for performing an in vitro kinase assay using quinoline derivatives, with a focus on the widely used ADP-Glo™ luminescence-based assay. This assay offers a sensitive and high-throughput method to determine the inhibitory potency of compounds by quantifying the amount of ADP produced during a kinase reaction.[3]

Mechanism of Action of Quinoline Derivatives as Kinase Inhibitors

Quinoline derivatives often function as ATP-competitive inhibitors. Their scaffold can mimic the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of the kinase.[4] Specific interactions, such as hydrogen bonding with the hinge region of the kinase, contribute to their binding affinity and inhibitory activity.[3] Some quinoline derivatives have also been reported to exhibit non-competitive or mixed-competitive inhibition.[1][3] Understanding the mechanism of action is crucial for the rational design and optimization of these inhibitors.

Data Presentation: Inhibitory Activity of Quinoline Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected quinoline derivatives against various protein kinases. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Quinoline Derivatives Against Receptor Tyrosine Kinases (RTKs)

Compound Class/NameTarget KinaseIC50 (nM)
6,7-Disubstituted-4-(2-fluorophenoxy)-quinolinec-Met0.59 - 1.86
Cabozantinib (XL184)VEGFR20.035
c-Met1.3
RET5.2
4-Anilinoquinoline-3-carboxamideEGFR5283
4-Substitutedamino-6,7-disubstituted-quinoline-3-carbonitrileEGFR7.5
HKI-272HER-259
EGFR92

Table 2: IC50 Values of Quinoline Derivatives Against Non-Receptor Tyrosine Kinases

Compound Class/NameTarget KinaseIC50 (nM)
Bosutinib (SKI-606)Src1 - 3
4-Heteroarylamino-3-quinolinecarbonitrileSrc9.23 - 15.4

Table 3: IC50 Values of Quinoline Derivatives Against Other Kinase Families

Compound Class/NameTarget KinaseIC50 (nM)
Imidazo[4,5-c]quinoline derivativesPI3Kα900
mTOR1400
Quinoline-2-carboxamidesPim-1110 - 95 (µM)
Substituted 4-(3-hydroxyanilino)-quinolinesRET3 - 50 (Ki)

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the steps for determining the IC50 value of a quinoline derivative against a target kinase using the ADP-Glo™ Kinase Assay.

Materials:

  • Target kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Quinoline derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • White, opaque 384-well or 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

1. Reagent Preparation:

  • Quinoline Derivative Stock Solution: Prepare a high-concentration stock solution of the quinoline derivative in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the quinoline derivative stock solution in DMSO to create a range of concentrations for IC50 determination. Then, dilute these further in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid affecting enzyme activity.

  • Kinase Solution: Dilute the target kinase to the desired working concentration in Kinase Buffer. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/ATP Mix: Prepare a solution containing the kinase-specific substrate and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Km value for the target kinase to accurately determine the potency of ATP-competitive inhibitors.

2. Kinase Reaction:

  • Add 1 µL of the serially diluted quinoline derivative or DMSO (vehicle control) to the wells of a white, opaque microplate.

  • Add 2 µL of the diluted kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP Mix to each well. The final reaction volume is 5 µL.

  • Mix the plate gently and incubate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

3. ADP Detection:

  • Equilibrate the plate to room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.

  • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration of the quinoline derivative relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_workflow Experimental Workflow prep Reagent Preparation reaction Kinase Reaction (with Quinoline Derivative) prep->reaction Add to Plate detection ADP Detection (ADP-Glo™) reaction->detection Terminate & Deplete ATP analysis Data Analysis (IC50 Determination) detection->analysis Measure Luminescence

Caption: General experimental workflow for the in vitro kinase assay.

G cluster_pathway Representative Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Adaptor Adaptor Proteins RTK->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Quinoline Derivative Inhibitor->RTK

Caption: Inhibition of a signaling pathway by a quinoline derivative.

G cluster_logic Logical Relationship of the ADP-Glo™ Assay Kinase Kinase Activity ADP ADP Production Kinase->ADP proportional to Luminescence Luminescent Signal ADP->Luminescence proportional to Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->Kinase decreases

Caption: Principle of the luminescence-based kinase inhibition assay.

References

Application Notes and Protocols: 8-Bromoquinoline-3-carboxylic acid for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 8-Bromoquinoline-3-carboxylic acid in studying enzyme kinetics. While direct extensive research on this compound's specific enzyme targets is emerging, its structural similarity to known kinase inhibitors, such as derivatives of quinoline carboxylic acid that inhibit Aurora A kinase and protein kinase CK2, suggests its potential as a valuable tool for investigating the kinetics of these and other related enzymes.[1][2][3] This document will therefore focus on a hypothetical application of this compound as an inhibitor of a generic protein kinase, herein referred to as "Target Kinase," to illustrate its utility in enzyme kinetic studies. The protocols and data presented are intended to serve as a comprehensive guide for researchers interested in exploring the inhibitory potential of this compound.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol .[4] Its quinoline scaffold is a common feature in many biologically active compounds, including several enzyme inhibitors. The presence of the bromine atom and the carboxylic acid group can contribute to its binding affinity and specificity for various enzyme active sites.

Chemical Structure:

Hypothetical Application: Inhibition of Target Kinase

For the purpose of these application notes, we will consider the hypothetical scenario where this compound acts as an inhibitor of "Target Kinase," a key enzyme in a cellular signaling pathway involved in cell proliferation. Understanding the kinetics of this inhibition is crucial for evaluating its potential as a therapeutic agent.

Proposed Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway involving Target Kinase, which can be disrupted by this compound.

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase Target Kinase Target Kinase Upstream Kinase->Target Kinase Downstream Effector Downstream Effector Target Kinase->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation This compound This compound This compound->Target Kinase

Caption: Hypothetical signaling pathway showing inhibition of Target Kinase by this compound.

Quantitative Data: Enzyme Inhibition Kinetics

The inhibitory effect of this compound on Target Kinase was evaluated by determining the IC₅₀ and the inhibition constant (Kᵢ). The following tables summarize the hypothetical kinetic data.

Table 1: IC₅₀ Determination
Substrate ConcentrationThis compound Concentration (µM)% Inhibition
10 µM0.115.2
10 µM148.9
10 µM1085.3
10 µM10098.1
IC₅₀ 1.05 µM
Table 2: Determination of Inhibition Constant (Kᵢ)
Substrate Concentration (µM)Apparent Kₘ (µM)Vₘₐₓ (µmol/min)
11.598.7
22.999.1
57.6100.2
1015.199.5
Kᵢ 0.52 µM
Mode of Inhibition Competitive

Experimental Protocols

The following are detailed protocols for determining the enzyme kinetics of Target Kinase inhibition by this compound.

Materials and Reagents
  • This compound (Sigma-Aldrich, Cat. No. SMB00388 or equivalent)[4]

  • Recombinant Human Target Kinase (e.g., from a commercial supplier)

  • ATP (Adenosine 5'-triphosphate)

  • Fluorescently labeled peptide substrate for Target Kinase

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates (black, low-binding)

  • Microplate reader with fluorescence detection capabilities

Experimental Workflow Diagram

The overall experimental workflow for the enzyme inhibition assay is depicted below.

Experimental_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Stock) B Serial Dilution of This compound A->B C Add Enzyme and Inhibitor to Microplate Wells A->C B->C D Pre-incubate C->D E Initiate Reaction (Add Substrate/ATP) D->E F Incubate at RT E->F G Stop Reaction (Optional) F->G H Read Fluorescence G->H I Data Analysis (IC50 and Ki Determination) H->I

Caption: General experimental workflow for the Target Kinase inhibition assay.

Protocol for IC₅₀ Determination
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in kinase assay buffer to obtain a range of concentrations (e.g., 0.01 µM to 1000 µM).

  • Add 5 µL of each inhibitor dilution to the wells of a 96-well microplate. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.

  • Add 5 µL of Target Kinase (e.g., 2X final concentration) to each well (except the "no enzyme" control).

  • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a mixture of the fluorescent peptide substrate and ATP (both at 2X final concentration).

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol for Kᵢ Determination and Mode of Inhibition
  • Follow the same initial steps as for the IC₅₀ determination, but use a matrix of varying substrate concentrations and a fixed range of inhibitor concentrations.

  • Set up the experiment with at least five different substrate concentrations bracketing the Kₘ value and at least four different inhibitor concentrations.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • For competitive inhibition , the Vₘₐₓ will remain constant while the apparent Kₘ will increase with increasing inhibitor concentration.

  • Calculate Kᵢ from the relationship between the apparent Kₘ and the inhibitor concentration.

Safety and Handling

This compound is classified as Acute Toxicity, Oral (Category 4) and should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

While the provided data is hypothetical, the protocols and methodologies outlined in this document offer a robust framework for investigating the enzyme kinetics of this compound. Its structural similarity to known kinase inhibitors makes it a compound of interest for researchers in enzymology and drug discovery. The detailed experimental procedures and data presentation formats provided herein are intended to facilitate the systematic evaluation of this and other novel compounds as potential enzyme inhibitors.

References

Application Notes and Protocols for 8-Bromoquinoline-3-carboxylic Acid-Based Molecular Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of molecular sensors derived from 8-Bromoquinoline-3-carboxylic acid. This document includes detailed synthetic protocols, methodologies for sensing applications, and a summary of their performance.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent molecular sensors. Their rigid, planar structure and inherent fluorescence properties make them excellent platforms for the design of chemosensors for various analytes, particularly metal ions. This compound serves as a versatile starting material for the synthesis of these sensors. The bromine atom at the 8-position can be functionalized through various cross-coupling reactions, while the carboxylic acid group at the 3-position offers a convenient point for modification, typically through amidation, to introduce specific recognition moieties.

The sensing mechanism of these molecular probes often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[1] Upon binding of the target analyte to the recognition moiety, the electronic properties of the quinoline fluorophore are altered, leading to a detectable change in its fluorescence, such as quenching or enhancement of the emission signal.

Data Presentation

The performance of various quinoline-based molecular sensors for the detection of different metal ions is summarized in the table below. This data is collated from multiple sources to provide a comparative overview.

Sensor DerivativeAnalyteDetection Limit (LOD)Binding Constant (K)TechniqueReference
Quinoline-based Schiff basePb²⁺9.9 x 10⁻⁷ M-Fluorescence[2]
Quinoline derivativeFe³⁺8.67 x 10⁻⁵ M4.28 x 10² M⁻¹Fluorescence[3]
Quinoline-based gelatorZn²⁺5.51 µM-Ratiometric Fluorescence[4]
8-Hydroxyquinoline derivativeAl³⁺7.38 × 10⁻⁶ M-Fluorescence[5]
8-Hydroxyquinoline derivativeFe²⁺4.24 x 10⁻⁷ M-Colorimetric[5]
8-Hydroxyquinoline derivativeFe³⁺5.60 x 10⁻⁷ M-Colorimetric[5]

Experimental Protocols

Protocol 1: Synthesis of an 8-Bromoquinoline-3-carboxamide-based Sensor

This protocol describes a general method for the synthesis of an 8-Bromoquinoline-3-carboxamide derivative, which can function as a molecular sensor. The example provided is the amidation of this compound with a generic primary amine containing a recognition moiety.

Materials:

  • This compound

  • Primary amine (containing a suitable recognition moiety)

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Water

  • Amberlyst 15

  • Amberlite IRA743

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 1 equiv) and the desired primary amine (1.0 mmol, 1 equiv).

  • Add anhydrous acetonitrile (2 mL, 0.5 M) to dissolve the reactants.

  • To the stirred solution, add Tris(2,2,2-trifluoroethyl) borate (2.0 mmol, 2 equiv).

  • Heat the reaction mixture at 80 °C under an inert atmosphere for 5-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane or ethyl acetate (3 mL) and add water (0.5 mL).

  • Add Amberlyst 15 (150 mg) and Amberlite IRA743 (150 mg) to the mixture and stir for 30 minutes for purification.

  • Filter the mixture to remove the resins.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final 8-Bromoquinoline-3-carboxamide sensor.

This protocol is adapted from a general amidation procedure and may require optimization for specific substrates.[6]

Protocol 2: General Procedure for Metal Ion Sensing using a Synthesized Sensor

This protocol outlines the steps to evaluate the performance of a synthesized 8-Bromoquinoline-3-carboxamide-based sensor for the detection of a target metal ion.

Materials and Equipment:

  • Synthesized 8-Bromoquinoline-3-carboxamide sensor

  • Stock solution of the sensor in a suitable solvent (e.g., DMSO, acetonitrile)

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water or a suitable buffer

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in a minimal amount of organic solvent like DMSO and then dilute with the working buffer to the desired final concentration (e.g., 10 µM).

    • Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in the same buffer system.

  • Fluorescence Titration:

    • Place a known volume of the sensor solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Selectivity Study:

    • To assess the selectivity of the sensor, add a fixed concentration of various other metal ions to separate solutions of the sensor.

    • Record the fluorescence spectra and compare the changes in fluorescence intensity with that observed for the target metal ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.

    • Determine the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

    • The binding stoichiometry can be determined using a Job's plot.

Mandatory Visualizations

Signaling Pathway Diagram

G General Signaling Pathway for a Quinoline-Based Fluorescent Sensor cluster_0 Sensor in 'Off' State cluster_1 Analyte Binding cluster_2 Sensor in 'On' State Sensor Sensor Fluorophore Quinoline Fluorophore Sensor->Fluorophore Energy Receptor Recognition Moiety Sensor->Receptor Analyte Analyte Receptor->Analyte Complex Sensor-Analyte Complex Analyte->Complex Fluorescence Fluorescence (Enhanced/Quenched) Complex->Fluorescence Signal Transduction (PET, ICT, CHEF) G Experimental Workflow for Sensor Development and Application Start Start Synthesis Synthesis of 8-Bromoquinoline-3-carboxamide Sensor Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec, IR) Purification->Characterization Photophysical Photophysical Studies (UV-Vis, Fluorescence) Characterization->Photophysical Sensing Metal Ion Sensing (Titration, Selectivity) Photophysical->Sensing DataAnalysis Data Analysis (LOD, Binding Constant) Sensing->DataAnalysis Application Application Studies (e.g., Cell Imaging) DataAnalysis->Application End End Application->End

References

Application Notes and Protocols: Cellular Uptake and Localization of 8-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline class of heterocyclic compounds. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The efficacy of such compounds is intrinsically linked to their ability to penetrate cell membranes, accumulate within the cell, and reach their subcellular targets. Understanding the cellular uptake and localization of this compound is therefore a critical step in elucidating its mechanism of action and optimizing its therapeutic potential.

These application notes provide a comprehensive set of protocols to investigate the cellular uptake mechanisms and subcellular distribution of this compound. The described methodologies are designed to be adaptable to various cell lines and research objectives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties can influence its passive diffusion across cell membranes.

PropertyValueReference
Molecular FormulaC₁₀H₆BrNO₂
Molecular Weight252.06 g/mol
InChI KeyQMAXUQVGYIBBKN-UHFFFAOYSA-N
SMILES StringO=C(O)C1=CC2=CC=CC(Br)=C2N=C1

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake using UV-Vis Spectroscopy

This protocol describes a method to quantify the total cellular accumulation of this compound over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Cell line of interest (e.g., HeLa, MCF-7)

  • 24-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer)

  • UV-Vis Spectrophotometer

Procedure:

  • Cell Seeding: Seed the chosen cell line into 24-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Incubation: Remove the old medium from the cells and add 500 µL of the medium containing different concentrations of the compound. Incubate for various time points (e.g., 0.5, 1, 2, 4, 6 hours).

  • Cell Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate on ice for 30 minutes.

  • Lysate Collection: Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant to a UV-transparent 96-well plate. Measure the absorbance at the characteristic wavelength for this compound (to be determined by running a standard curve).

  • Standard Curve: Prepare a standard curve of known concentrations of this compound in the lysis buffer to determine the concentration of the compound in the cell lysates.

  • Data Analysis: Normalize the amount of uptaken compound to the total protein concentration in each sample (determined by a BCA or Bradford assay).

Protocol 2: Investigating the Mechanism of Cellular Uptake

This protocol aims to elucidate the potential mechanisms of cellular entry, including passive diffusion and carrier-mediated transport.

Materials:

  • All materials from Protocol 1

  • Inhibitors of endocytosis (e.g., chlorpromazine, filipin, amiloride)

  • Inhibitors of metabolic energy (e.g., sodium azide, 2-deoxy-D-glucose)

  • Competitors for monocarboxylate transporters (e.g., lactic acid, pyruvic acid)

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • Inhibitor Pre-treatment:

    • Energy Dependence: Pre-incubate cells with a medium containing sodium azide (e.g., 10 mM) and 2-deoxy-D-glucose (e.g., 50 mM) for 1 hour at 37°C.

    • Endocytosis Pathways: Pre-incubate cells with chlorpromazine (clathrin-mediated), filipin (caveolae-mediated), or amiloride (macropinocytosis) for 1 hour at 37°C.

    • Carrier-Mediated Transport: Pre-incubate cells with a high concentration of potential competitors like lactic acid (e.g., 20 mM) for 30 minutes.

  • Compound Treatment: After pre-treatment, add this compound at a fixed concentration (e.g., 25 µM) in the presence of the inhibitors/competitors. Incubate for a fixed time point (e.g., 2 hours).

  • Quantification: Follow steps 4-9 of Protocol 1 to quantify the intracellular concentration of the compound.

  • Data Analysis: Compare the uptake of this compound in the presence and absence of inhibitors/competitors. A significant reduction in uptake suggests the involvement of the inhibited pathway.

Protocol 3: Subcellular Localization using Fluorescence Microscopy

This protocol visualizes the distribution of this compound within the cell. Note: This assumes the compound has intrinsic fluorescence or can be tagged with a fluorophore. If not, immunofluorescence or other methods would be required.

Materials:

  • This compound (assuming intrinsic fluorescence)

  • Glass-bottom cell culture dishes

  • Cell line of interest

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • LysoTracker Green DND-26 (for lysosomal staining)

  • Paraformaldehyde (PFA)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with this compound (e.g., 25 µM) for a desired time (e.g., 4 hours).

  • Organelle Staining: In the last 30 minutes of incubation, add specific organelle trackers to the medium (e.g., Hoechst 33342 for the nucleus, MitoTracker Red for mitochondria).

  • Cell Washing: Wash the cells three times with warm PBS.

  • Cell Fixation (Optional): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash again with PBS.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the compound and the organelle stains.

  • Image Analysis: Overlay the images from different channels to determine the colocalization of this compound with specific organelles.

Quantitative Data Summary

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 1: Time- and Concentration-Dependent Uptake of this compound in HeLa Cells

Concentration (µM)Uptake at 0.5h (pmol/mg protein)Uptake at 1h (pmol/mg protein)Uptake at 2h (pmol/mg protein)Uptake at 4h (pmol/mg protein)Uptake at 6h (pmol/mg protein)
115.2 ± 1.828.5 ± 2.545.1 ± 3.960.7 ± 5.165.3 ± 5.8
570.5 ± 6.2135.8 ± 11.3210.4 ± 18.2280.1 ± 24.5295.6 ± 26.1
10145.3 ± 12.9260.1 ± 23.4405.6 ± 35.7530.9 ± 46.8550.2 ± 48.9
25350.8 ± 30.1610.5 ± 55.2920.3 ± 81.41150.7 ± 102.31180.4 ± 105.6
50680.4 ± 61.51150.2 ± 103.81650.9 ± 148.71980.5 ± 179.22010.8 ± 181.3

Table 2: Effect of Inhibitors on the Cellular Uptake of 25 µM this compound

ConditionRelative Uptake (%)Standard Deviation
Control (37°C)100± 8.5
Control (4°C)35.2± 3.1
+ Sodium Azide/2-DG40.1± 3.8
+ Chlorpromazine95.3± 7.9
+ Filipin98.1± 8.2
+ Amiloride96.5± 8.0
+ Lactic Acid (20 mM)65.4± 5.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_uptake_assay Uptake Quantification cluster_mechanism_study Mechanism Investigation cluster_localization Subcellular Localization seed_cells Seed Cells in 24-well Plates treat_cells Treat Cells with Compound (Time/Concentration Variables) seed_cells->treat_cells pretreat Pre-treat with Inhibitors seed_cells->pretreat prepare_compound Prepare Compound Solutions prepare_compound->treat_cells treat_with_inhibitor Treat with Compound + Inhibitor prepare_compound->treat_with_inhibitor wash_cells Wash Cells with PBS treat_cells->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells quantify Quantify with UV-Vis lyse_cells->quantify pretreat->treat_with_inhibitor quantify_inhibitor Quantify Uptake treat_with_inhibitor->quantify_inhibitor seed_glass Seed Cells on Glass-bottom Dish treat_compound_loc Treat with Compound seed_glass->treat_compound_loc stain_organelles Stain Organelles treat_compound_loc->stain_organelles image_cells Fluorescence Microscopy stain_organelles->image_cells

Caption: Experimental workflow for studying cellular uptake and localization.

signaling_pathway cluster_transport compound 8-Bromoquinoline- 3-carboxylic acid membrane Cell Membrane compound->membrane Extracellular mct Monocarboxylate Transporter (MCT) passive_diffusion Passive Diffusion cytoplasm Cytoplasm mct->cytoplasm Carrier-mediated Uptake passive_diffusion->cytoplasm Passive Uptake topoisomerase Topoisomerase I/II cytoplasm->topoisomerase Inhibition dna_damage DNA Damage topoisomerase->dna_damage Leads to apoptosis Apoptosis dna_damage->apoptosis Induces

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols: 8-Bromoquinoline-3-carboxylic acid in Fluorescence Quenching Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 8-Bromoquinoline-3-carboxylic acid in fluorescence quenching experiments. This document is intended to guide researchers in exploring the potential of this molecule as a fluorescent probe or a quencher in various biological and chemical assays.

Introduction

Fluorescence quenching is a powerful technique to study molecular interactions, conformational changes in proteins, and for the quantitative analysis of various analytes. The process involves a decrease in the fluorescence intensity of a fluorophore due to its interaction with another molecule, termed a quencher. Quinoline derivatives are a well-established class of compounds with interesting photophysical properties, making them suitable candidates for fluorescence-based studies.

This compound is a quinoline derivative whose utility in fluorescence quenching experiments is an emerging area of interest. The presence of the bromine atom, a heavy atom, suggests potential for intersystem crossing and quenching via a heavy-atom effect. The carboxylic acid moiety provides a handle for potential conjugation to biomolecules and influences its solubility and interaction with biological targets.

These notes will detail the fundamental principles, experimental setup, and data analysis for fluorescence quenching studies involving this compound, both as a potential fluorophore and as a quencher.

Fundamental Principles: Fluorescence Quenching and the Stern-Volmer Relationship

Fluorescence quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching.

  • Dynamic Quenching: Occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative decay to the ground state. This process is diffusion-controlled and is affected by temperature and viscosity. In dynamic quenching, the lifetime of the fluorophore is reduced.

  • Static Quenching: Results from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In this case, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.

The efficiency of quenching is typically analyzed using the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₙτ₀[Q]

Where:

  • F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

  • kₙ is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

A linear plot of F₀/F versus [Q] is indicative of a single quenching mechanism (either purely dynamic or purely static).

Experimental Protocols

Protocol 1: Characterization of the Photophysical Properties of this compound

Objective: To determine the absorption and fluorescence spectra, and the fluorescence quantum yield of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, phosphate-buffered saline (PBS))

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard, Φ = 0.54)

  • Cuvettes (quartz for absorption, fluorescence grade for emission)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration suitable for spectroscopic analysis (e.g., 10 µM).

  • Absorption Spectrum:

    • Record the UV-Vis absorption spectrum of the 10 µM solution from 200 to 600 nm.

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the determined λₘₐₓ.

    • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., λₘₐₓ + 20 nm to 700 nm).

    • Identify the wavelength of maximum emission (λₑₘ).

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of the standard (quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance value (typically < 0.1) at the excitation wavelength of the sample.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield (Φₓ) using the following equation: Φₓ = Φₛₜ (Iₓ / Iₛₜ) (Aₛₜ / Aₓ) (ηₓ² / ηₛₜ²) Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

      • Subscripts 'x' and 'st' refer to the sample and the standard, respectively.

Protocol 2: this compound as a Potential Quencher of Protein Fluorescence

Objective: To investigate the ability of this compound to quench the intrinsic tryptophan fluorescence of a model protein, Bovine Serum Albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Prepare a BSA solution: Prepare a 5 µM solution of BSA in PBS.

  • Prepare a quencher stock solution: Prepare a 1 mM stock solution of this compound in DMSO.

  • Titration:

    • Place 2 mL of the 5 µM BSA solution into a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum of BSA (excitation at 295 nm, emission from 310 to 450 nm). Note the intensity at the emission maximum (around 340 nm) as F₀.

    • Make successive additions of small aliquots (e.g., 2 µL) of the this compound stock solution to the BSA solution.

    • After each addition, mix gently and allow the solution to equilibrate for 2 minutes.

    • Record the fluorescence emission spectrum and the intensity at the emission maximum (F). Correct for dilution if necessary.

  • Data Analysis:

    • Calculate F₀/F for each quencher concentration.

    • Plot F₀/F versus the concentration of this compound.

    • If the plot is linear, perform a linear regression to determine the Stern-Volmer constant (Kₛᵥ) from the slope.

dot

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Fluorophore Solution (e.g., 5 µM BSA in PBS) C Measure Initial Fluorescence (F₀) (Excitation: 295 nm, Emission: 310-450 nm) A->C B Prepare Quencher Stock Solution (e.g., 1 mM this compound in DMSO) D Titrate with Quencher (Add successive aliquots of quencher) B->D C->D Start Titration E Equilibrate and Measure Fluorescence (F) D->E For each addition E->D Repeat F Calculate F₀/F E->F G Plot F₀/F vs. [Quencher] F->G H Determine Stern-Volmer Constant (Kₛᵥ) G->H

Caption: Experimental workflow for a fluorescence quenching titration.

Data Presentation

Quantitative data from fluorescence quenching experiments should be summarized in a clear, tabular format to facilitate analysis and comparison.

Table 1: Example Data for Quenching of BSA Fluorescence by this compound

[Quencher] (µM)Fluorescence Intensity (F)F₀/F
0985.41.00
10850.21.16
20745.81.32
30660.11.49
40589.31.67
50525.61.87

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Data Analysis and Visualization

The primary method for analyzing fluorescence quenching data is the Stern-Volmer plot.

dot

stern_volmer_plot Stern-Volmer Plot y_axis F₀/F x_axis [Quencher] origin origin->y_axis F₀/F origin->x_axis [Quencher] (µM) p1 p2 p3 p4 p5 start_fit end_fit start_fit->end_fit  Slope = Kₛᵥ

Caption: A typical Stern-Volmer plot for fluorescence quenching.

Interpretation of the Stern-Volmer Plot:

  • Linear Plot: A straight line suggests that the quenching is either purely dynamic or purely static. The slope of the line gives the Stern-Volmer constant, Kₛᵥ.

  • Upward Curvature: This can indicate the presence of both static and dynamic quenching, or sphere-of-action quenching.

  • Downward Curvature: This may suggest that some fluorophores are inaccessible to the quencher.

Application in Signaling Pathway Analysis

Fluorescence quenching can be a valuable tool in studying signaling pathways, particularly for screening inhibitors of protein-protein interactions or enzyme activity.

signaling_pathway_application cluster_pathway Hypothetical Signaling Pathway cluster_assay Fluorescence Quenching Assay Receptor Receptor ProteinA Protein A (Fluorophore Labeled) Receptor->ProteinA ProteinB Protein B ProteinA->ProteinB Binding Assay Measure Fluorescence of Protein A ProteinA->Assay Downstream Downstream Signaling ProteinB->Downstream ProteinB->Assay Inhibitor Potential Inhibitor (e.g., this compound derivative) Inhibitor->Assay Result Quenching Observed? Assay->Result Yes No, High Fluorescence (Inhibition of Binding) Result->Yes Yes No Yes, Low Fluorescence (Binding Occurs) Result->No No

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 8-Bromoquinoline-3-carboxylic acid. The following information is curated to address potential challenges and optimize the reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for obtaining this compound?

A1: A prevalent and convergent method for the synthesis of this compound is a modified Doebner-von Miller reaction. This approach involves the condensation of 2-bromoaniline with an α,β-unsaturated carbonyl compound that can serve as a precursor to the 3-carboxylic acid moiety. Due to the lack of a direct commercially available C3 synthon, an in-situ formation of the reactive species is often employed.

Q2: Why am I experiencing very low yields and the formation of a significant amount of tar-like substances?

A2: The Doebner-von Miller reaction is often conducted under strong acidic conditions and elevated temperatures, which can lead to the polymerization of the α,β-unsaturated carbonyl compounds or the starting aniline.[1] This is one of the most common reasons for low yields and the formation of intractable tars.

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 8-bromo isomer?

A3: The regioselectivity is primarily dictated by the substitution pattern of the starting aniline. Using 2-bromoaniline is the most direct way to ensure the bromo group is at the 8-position in the final quinoline product. However, side reactions can still lead to other isomers if the reaction conditions are not well-controlled. Careful optimization of the acid catalyst and reaction temperature is crucial.

Q4: What are the key challenges in the purification of this compound?

A4: Purification can be challenging due to the presence of unreacted starting materials, polymeric byproducts, and potentially isomeric quinoline-carboxylic acids. The polar nature of the carboxylic acid group requires specific chromatographic conditions, and the product may have limited solubility in common organic solvents, making recrystallization difficult.

Q5: Can I use a pre-synthesized 8-bromoquinoline and then introduce the carboxylic acid group?

A5: This is a plausible alternative synthetic route. 8-bromoquinoline can be synthesized via a Skraup or Doebner-von Miller reaction using 2-bromoaniline and acrolein or glycerol.[2] The subsequent regioselective carboxylation at the C-3 position is challenging and would likely require modern synthetic techniques such as palladium-catalyzed C-H activation.[3][4] The success of this approach is highly dependent on achieving the desired regioselectivity, which can be influenced by the electronic and steric effects of the 8-bromo substituent.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction; inappropriate reaction temperature; inactive catalyst.Ensure all reagents are pure and dry. Gradually increase the reaction temperature and monitor the progress by TLC. Experiment with different acid catalysts (e.g., polyphosphoric acid, methanesulfonic acid).
Significant Tar/Polymer Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl precursor.[1]Reduce the reaction temperature. Use a milder acid catalyst. Consider a biphasic solvent system to lower the concentration of the carbonyl compound in the acidic phase.[1]
Formation of Isomeric Byproducts Lack of regiocontrol in the cyclization step.Optimize the choice and concentration of the acid catalyst. Lowering the reaction temperature may improve selectivity.
Difficulty in Product Isolation The product is highly polar and may be insoluble in common extraction solvents.After basification of the reaction mixture, the product should be in the aqueous layer as a carboxylate salt. Acidify the aqueous layer to precipitate the carboxylic acid, which can then be collected by filtration.
Challenges in Purification by Column Chromatography The product is streaking or has very low mobility on the silica gel column.Use a more polar eluent system, possibly containing a small amount of acetic or formic acid to suppress the deprotonation of the carboxylic acid on the silica gel. Alternatively, convert the carboxylic acid to its methyl or ethyl ester for easier purification, followed by hydrolysis.

Experimental Protocol: Modified Doebner-von Miller Synthesis

This protocol describes a plausible method for the synthesis of this compound based on the principles of the Doebner-von Miller reaction.

Materials:

  • 2-Bromoaniline

  • Pyruvic acid

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Polyphosphoric acid (PPA) or a mixture of concentrated sulfuric acid and an oxidizing agent (e.g., arsenic acid or nitrobenzene)[5]

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add the chosen acid catalyst (e.g., PPA).

  • Addition of Reactants: To the stirred acid, slowly add 2-bromoaniline. Once the aniline is fully dissolved and protonated, add the aromatic aldehyde followed by the dropwise addition of pyruvic acid.[6][7]

  • Reaction: Heat the mixture to the recommended temperature (typically between 100-140°C) and maintain it for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated NaOH solution until it is basic. This will deprotonate the carboxylic acid, making it soluble in the aqueous layer. Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-acidic organic impurities.

  • Precipitation of Product: Carefully acidify the aqueous layer with concentrated HCl until the pH is acidic. The this compound should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Data Presentation: Reaction Parameter Optimization

The following table summarizes key reaction parameters that can be optimized to improve the yield of this compound. The expected outcomes are based on general principles of the Doebner-von Miller reaction.

Parameter Variation Expected Impact on Yield Potential Side Effects
Acid Catalyst H₂SO₄, PPA, Methanesulfonic AcidPPA or methanesulfonic acid may lead to higher yields and less charring compared to H₂SO₄.Stronger acids can increase the rate of polymerization of reactants.
Oxidizing Agent Arsenic Acid, Nitrobenzene, AirA suitable oxidizing agent is crucial for the final aromatization step.[5]Harsh oxidizing agents can lead to degradation of the product.
Reaction Temperature 100°C to 160°CHigher temperatures generally increase the reaction rate.Increased temperature can significantly promote tar formation.[1]
Reactant Ratio Varying the stoichiometry of aniline, aldehyde, and pyruvic acidAn excess of the less expensive reagent may drive the reaction to completion.An excess of the aldehyde or pyruvic acid can increase polymerization.

Visualizations

experimental_workflow reagents 1. Reagent Mixing (2-Bromoaniline, Aldehyde, Pyruvic Acid, Acid Catalyst) reaction 2. Heating & Reflux (100-140°C) reagents->reaction workup 3. Quenching & Neutralization (Ice, NaOH) reaction->workup extraction 4. Aqueous Wash (Remove Impurities) workup->extraction precipitation 5. Acidification (HCl) extraction->precipitation isolation 6. Filtration & Drying precipitation->isolation purification 7. Recrystallization / Chromatography isolation->purification product Pure 8-Bromoquinoline- 3-carboxylic Acid purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield? check_tar Significant Tar Formation? start->check_tar check_isomers Isomeric Impurities Present? check_tar->check_isomers No optimize_temp_acid Lower Temperature & Use Milder Acid check_tar->optimize_temp_acid Yes optimize_catalyst Optimize Acid Catalyst & Temperature for Selectivity check_isomers->optimize_catalyst Yes check_reaction_completion Incomplete Reaction? check_isomers->check_reaction_completion No end Improved Yield optimize_temp_acid->end optimize_catalyst->end increase_time_temp Increase Reaction Time & Gradually Increase Temperature check_reaction_completion->increase_time_temp Yes check_reaction_completion->end No increase_time_temp->end

References

Technical Support Center: Purification of 8-Bromoquinoline-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 8-bromoquinoline-3-carboxylic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at elevated temperatures but poorly at lower temperatures. For carboxylic acids like this compound, polar solvents are generally a good starting point. Alcohols such as ethanol and methanol, or a mixture of an alcohol with water, are often effective.[1][2] A mixed solvent system, for instance, ethanol/water or acetone/water, can be particularly useful for optimizing solubility and crystal growth.[3] Small-scale solvent screening is highly recommended to determine the optimal solvent or solvent system for your specific sample, as purity can affect solubility.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[3][4] To resolve this, you can try the following:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent to lower the saturation point.[4]

  • Slow down the cooling process: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.[4]

  • Modify the solvent system: If using a single solvent, consider switching to a mixed-solvent system. If you are already using a mixed system, adjust the ratio by adding more of the solvent in which the compound is more soluble.[4]

Q3: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?

A3: The absence of crystal formation is typically due to either the solution not being sufficiently supersaturated or the presence of impurities that inhibit nucleation.[3] Here are some troubleshooting steps:

  • Induce crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a small seed crystal of pure this compound can also initiate crystal growth.[3]

  • Reduce the solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow it to cool again.[4]

  • Cool to a lower temperature: If crystals do not form at room temperature or in an ice bath, consider using a colder cooling bath, such as a dry ice/acetone bath, taking care not to freeze the solvent.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

  • Premature crystallization: If crystals form during hot filtration, product will be lost. To prevent this, use a pre-warmed funnel and filter the hot solution quickly.

  • Filtering the crystals too soon: Allow sufficient time for crystallization to complete before filtering. Cooling the solution in an ice bath for at least 30 minutes can help maximize the yield.

Q5: My purified crystals are still colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot filtration.[3] Be aware that using too much charcoal can lead to a decrease in yield as it may also adsorb some of the desired product.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated (too much solvent).- Presence of impurities inhibiting nucleation.- Induce crystallization by scratching the flask or adding a seed crystal.- Reduce solvent volume by evaporation and re-cool.- Cool the solution to a lower temperature.
"Oiling Out" - Cooling rate is too fast.- Solution is too concentrated.- Melting point of the compound is below the solvent's boiling point.- Reheat to dissolve the oil and allow to cool more slowly.- Add a small amount of additional solvent.- Change to a different solvent or a mixed-solvent system with a lower boiling point.
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Use the minimum amount of hot solvent required for dissolution.- Ensure the filtration apparatus is pre-warmed.- Allow adequate time for crystallization and cool in an ice bath to maximize crystal formation.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.
Crystals Form Too Quickly - Solution is too supersaturated.- Reheat the solution and add a small amount of additional solvent to slow down the crystallization process.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures with water) to each test tube at room temperature to assess solubility.

  • A suitable solvent will show low solubility at room temperature but high solubility upon heating.

2. Dissolution:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent in portions while stirring and heating until the solid is completely dissolved. Avoid adding a large excess of solvent.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities or activated charcoal.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. Crystal formation should begin during this time.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

6. Isolation and Drying:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Quantitative Data

Due to the limited availability of specific solubility data for this compound in the public domain, the following table provides a qualitative assessment of suitable solvents based on the general properties of aromatic carboxylic acids.[5][6] Researchers should perform their own solubility tests to determine precise quantitative values for their specific experimental conditions.

SolventPolarityExpected Solubility Behavior
Ethanol PolarGood solubility when hot, lower solubility when cold. A good candidate for single-solvent recrystallization.
Methanol PolarSimilar to ethanol, likely a good solvent for recrystallization.
Water PolarLow solubility, but can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.
Acetone Polar AproticMay be a good solvent, potentially in a mixed system with a non-polar co-solvent or water.
Ethyl Acetate Medium PolarityMay be a suitable solvent, particularly for removing less polar impurities.
Toluene Non-polarLikely to have low solubility, but could be used as an anti-solvent.

Visualizations

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize Filter Hot Gravity Filtration Decolorize->Filter Cool Cool to Room Temperature Slowly Filter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Problem Encountered NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Compound Oiling Out? Start->OilingOut LowYield Low Yield? Start->LowYield ColoredCrystals Crystals Colored? Start->ColoredCrystals Supersaturated Is solution supersaturated? NoCrystals->Supersaturated CoolingRate Cooling too fast? OilingOut->CoolingRate SolventAmount Too much solvent? LowYield->SolventAmount Charcoal Use activated charcoal. ColoredCrystals->Charcoal AddSolvent Too much solvent used. Reduce volume. Supersaturated->AddSolvent No Induce Induce crystallization: - Scratch flask - Add seed crystal Supersaturated->Induce Yes SlowCooling Cool solution slowly. CoolingRate->SlowCooling Yes SolventChoice Inappropriate solvent? Change solvent system. CoolingRate->SolventChoice No MinimizeSolvent Use minimum hot solvent. SolventAmount->MinimizeSolvent Yes PrematureCrystallization Premature crystallization? Use pre-warmed funnel. SolventAmount->PrematureCrystallization No

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Bromination of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bromination of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of quinoline often challenging?

A1: The bromination of quinoline presents several challenges due to the electronic nature of the quinoline ring system. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the benzene ring is comparatively electron-rich and is the more common site for electrophilic substitution.[1] This difference in reactivity, coupled with the directing effects of the nitrogen atom and any existing substituents, can lead to issues with regioselectivity, over-bromination, and the need for harsh reaction conditions.[1][2][3]

Q2: Where does electrophilic bromination typically occur on an unsubstituted quinoline ring?

A2: For an unsubstituted quinoline ring under electrophilic conditions, bromination preferentially occurs on the benzene ring at the C5 and C8 positions.[1][4] This is because the carbocation intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized without involving the electron-deficient pyridine ring.[1] However, the reaction conditions can significantly influence the position of bromination. For example, gas-phase bromination at 300°C can yield 3-bromoquinoline, while at 450-500°C, 2-bromoquinoline is formed.[4][5]

Q3: How do substituents on the quinoline ring affect the position of bromination?

A3: Substituents play a crucial role in directing the position of bromination. Electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups activate the ring towards electrophilic substitution and direct incoming bromine atoms to specific positions. For instance, an 8-substituted quinoline with an activating group will typically direct bromination to the C5 and C7 positions.[6][7] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making bromination more difficult.[2]

Q4: What are some common brominating agents used for quinoline derivatives?

A4: A variety of brominating agents are used, with the choice depending on the desired reactivity and selectivity. Common reagents include:

  • Molecular Bromine (Br₂): A classic and powerful brominating agent, often used in solvents like chloroform, acetic acid, or carbon tetrachloride.[6][7][8]

  • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, often used to avoid over-bromination.[3][8][9] It can also be involved in radical dehydrogenation processes when reacting with tetrahydroquinolines.[9][10][11]

  • Dibromoisocyanuric acid (DBI): A powerful brominating agent, particularly effective for deactivating aromatic compounds when used in strong acids like concentrated sulfuric acid.[3]

Q5: How can I avoid over-bromination and obtain a monobrominated product?

A5: Achieving selective monobromination can be challenging. Key strategies include:

  • Careful control of stoichiometry: Using a controlled amount (e.g., 1.0 to 1.1 equivalents) of the brominating agent is crucial.[6][7]

  • Use of milder reagents: N-Bromosuccinimide (NBS) is often preferred over molecular bromine for better control.[8]

  • Optimization of reaction conditions: Lower temperatures and shorter reaction times can help to minimize the formation of di- and polybrominated products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bromination of quinoline derivatives.

IssuePossible CauseSuggested Solution
Low or No Yield Deactivated Substrate: The quinoline derivative may be too electron-deficient for electrophilic bromination.* Consider using a more powerful brominating system, such as dibromoisocyanuric acid (DBI) in a strong acid.[3] * If possible, start with a more activated precursor, like a 1,2,3,4-tetrahydroquinoline derivative, which can be brominated and then aromatized.[2]
Harsh Reaction Conditions: High temperatures or strong acids may be causing degradation of the starting material or product.* Attempt the reaction under milder conditions, for example, using NBS at room temperature. * Screen different solvents to find one that allows for a lower reaction temperature while maintaining adequate solubility.
Poor Regioselectivity / Mixture of Isomers Competing Directing Effects: The inherent directing effects of the quinoline nitrogen and existing substituents may lead to a mixture of products.* Carefully select the brominating agent and reaction conditions, as these can significantly influence regioselectivity. For example, gas-phase bromination can favor different isomers compared to solution-phase reactions.[4][5] * For 8-substituted quinolines, the choice of solvent can influence the ratio of 5- and 7-bromo isomers.[6]
Thermodynamic vs. Kinetic Control: The reaction may be producing a mixture of kinetically and thermodynamically favored products.* Vary the reaction temperature. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.
Formation of Polybrominated Products Excess Brominating Agent: Too much brominating agent is a common cause of over-bromination.* Carefully control the stoichiometry of the brominating agent, often using it as the limiting reagent.[6] * Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture.
Highly Activated Substrate: The quinoline derivative is highly susceptible to multiple brominations.* Use a milder brominating agent like NBS. * Consider protecting activating groups to reduce their activating effect, followed by deprotection after bromination.
Complex Reaction Mixture / Difficult Purification Side Reactions: The reaction conditions may be promoting side reactions such as polymerization or degradation.* Review the reaction conditions (temperature, acid concentration) and consider milder alternatives. * Ensure the absence of impurities in the starting materials that could catalyze side reactions.
Inadequate Separation Technique: The chosen chromatographic conditions may not be suitable for separating the product isomers.* Optimize the column chromatography conditions (e.g., solvent system, silica gel grade) for better separation. * Consider alternative purification methods such as recrystallization or preparative HPLC.

Quantitative Data Summary

The following tables summarize quantitative data from various bromination experiments on quinoline derivatives.

Table 1: Bromination of 8-Hydroxyquinoline (2a)

EntryEquivalents of Br₂SolventProduct(s)Yield (%)Conversion (%)Reference
12.1CH₃CN/CH₂Cl₂5,7-dibromo-8-hydroxyquinoline (3a)90100[6]
21.5CH₃CN/CH₂Cl₂3a + 7-bromo-8-hydroxyquinoline (3d)58 (for 3d)-[6]
3-AcOH3a75-[6]
4-MeOH3a69-[6]

Table 2: Bromination of Haplophyllidine (1)

MethodBrominating AgentSolventProduct(s) and Yield (%)Reference
ABr₂CHCl₃2 (20.2%), 3 (41%), 4 (9%), 5 (12%)[8]
BNBSCHCl₃2 (15.6%), 3 (32%), 4 (17.2%), 5 (32.7%)[8]
CNBSDMF2 (24%), 4 (30%), 5 (39%)[8]
(Products 2-5 are complex cyclized derivatives)

Experimental Protocols

Protocol 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline (3a)

  • Materials: 8-hydroxyquinoline (2a), Bromine (Br₂), Acetonitrile (CH₃CN), 5% aqueous Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 8-hydroxyquinoline (6.9 mmol) in acetonitrile (20 mL).

    • Prepare a solution of bromine (13.8 mmol, 1.5 eq) in acetonitrile (10 mL).

    • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 10 minutes.

    • Stir the mixture at 0°C for 24 hours.

    • After the reaction is complete, wash the organic layer with 5% NaHCO₃ solution (4 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline.[12]

Protocol 2: Synthesis of 5-bromo-8-methoxyquinoline (3f)

  • Materials: 8-methoxyquinoline (2b), Bromine (Br₂), Chloroform (CHCl₃), 5% aqueous Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 8-methoxyquinoline (2.4 mmol) in distilled chloroform (15 mL) in a round-bottom flask.

    • Prepare a solution of bromine (2.7 mmol, 1.1 eq) in chloroform.

    • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes in the dark at ambient temperature.

    • Stir the reaction mixture for 2 days.

    • Upon completion, wash the organic layer with 5% NaHCO₃ solution (3 x 20 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 5-bromo-8-methoxyquinoline (92% yield).[7]

Visualizations

Electrophilic_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with Quinoline Derivative Reagents Select Brominating Agent (e.g., Br2, NBS) and Solvent Start->Reagents Reaction_Setup Dissolve Substrate in Solvent Start->Reaction_Setup Reagent_Addition Add Brominating Agent (Control Stoichiometry & Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Reaction (e.g., by TLC) Reagent_Addition->Reaction_Monitoring Quench Quench Reaction (e.g., with NaHCO3 or Na2S2O3) Reaction_Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., with Na2SO4) Extraction->Drying Purification Purify Crude Product (Column Chromatography, Recrystallization) Drying->Purification End Isolated Brominated Quinoline Purification->End

Caption: General experimental workflow for the bromination of quinoline derivatives.

Regioselectivity_Factors Bromination_Outcome Bromination Outcome (Regioselectivity & Yield) Substrate Quinoline Substrate Bromination_Outcome->Substrate Reaction_Conditions Reaction Conditions Bromination_Outcome->Reaction_Conditions Substituents Nature & Position of Existing Substituents (EDG vs. EWG) Substrate->Substituents Reagent Brominating Agent (Br2, NBS, etc.) Reaction_Conditions->Reagent Solvent Solvent Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature

Caption: Key factors influencing the regioselectivity of quinoline bromination.

References

troubleshooting 8-Bromoquinoline-3-carboxylic acid solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 8-Bromoquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a solid organic compound with the following properties:

  • Molecular Formula: C₁₀H₆BrNO₂

  • Molecular Weight: 252.06 g/mol

  • Appearance: Light yellow to light brown solid.

  • Predicted pKa: Approximately 3.30. This indicates it is a weak acid.

Q2: In which solvents is this compound likely to be soluble?

Based on its structure as a quinoline carboxylic acid, it is expected to have higher solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common primary choices for creating stock solutions. For similar compounds, such as Quinoline-8-carboxylic acid, a solubility of up to 50 mg/mL in DMSO has been reported, often requiring warming and sonication to achieve full dissolution.[1]

Q3: Why is my this compound not dissolving in aqueous solutions?

The limited aqueous solubility of this compound is due to its predominantly hydrophobic aromatic quinoline structure. As a weak acid with a pKa of ~3.30, it will be in its neutral, less soluble form at acidic and neutral pH.

Q4: How can I improve the aqueous solubility of this compound?

Several strategies can be employed to enhance its solubility in aqueous media:

  • pH Adjustment: Increasing the pH of the solution above the pKa of the carboxylic acid group will deprotonate it, forming the more soluble carboxylate salt.

  • Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, can increase the solubility by reducing the overall polarity of the solvent system.

  • Salt Formation: The compound can be converted into a more soluble salt by reacting it with a suitable base prior to dissolution in an aqueous buffer.

Troubleshooting Guide

Issue 1: Compound will not dissolve in a common organic solvent (e.g., DMSO, DMF).
Possible CauseTroubleshooting Steps
Insufficient Solvent Volume Increase the volume of the solvent incrementally.
Low Dissolution Rate Gently warm the mixture (e.g., to 30-40°C). Use of a sonicator or vortex mixer can also aid dissolution. For DMSO, ensure it is not hygroscopic (has not absorbed water), as this can reduce solubility.
Compound is in a stable crystalline form Use a glass rod to gently grind the solid against the side of the vial to break up crystals.
Issue 2: Compound precipitates when a stock solution (in organic solvent) is diluted into an aqueous buffer.
Possible CauseTroubleshooting Steps
Low Aqueous Solubility Increase the proportion of the organic co-solvent in the final solution, if the experimental system can tolerate it. Reduce the final concentration of the compound.
pH of the Aqueous Buffer is too Low The pH of the final solution is critical. Ensure the pH of the aqueous buffer is high enough to deprotonate the carboxylic acid, thereby increasing its solubility. A pH of 7.4 or higher is recommended.
Buffer Incompatibility Certain buffer salts can cause "salting out" of the compound. If possible, try a different buffer system.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. The following table provides qualitative and extrapolated solubility information to guide solvent selection. Researchers are encouraged to determine the quantitative solubility for their specific experimental conditions using the protocol provided below.

SolventCategoryExpected SolubilityNotes
Dimethyl sulfoxide (DMSO)Polar AproticHighRecommended for stock solutions. May require warming.
N,N-Dimethylformamide (DMF)Polar AproticHighAlternative to DMSO for stock solutions.
EthanolPolar ProticModerateCan be used as a co-solvent.
MethanolPolar ProticModerateCan be used as a co-solvent.
Water (pH < 4)AqueousVery LowThe compound is in its neutral, poorly soluble form.
Water (pH > 7)AqueousModerate to HighThe compound is in its deprotonated, more soluble salt form.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of test solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

  • Small vials or test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1-2 mg of this compound to a vial.

  • Add 100 µL of the test solvent.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has dissolved, add another 1-2 mg and repeat the process until the solution is saturated (undissolved solid is present).

  • Record the approximate amount of compound dissolved in the known volume of solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a vial (enough so that undissolved solid remains).

  • Add a known volume of the chosen solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Carefully remove a sample of the supernatant and centrifuge it to pellet any remaining solid particles.

  • Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

  • The determined concentration represents the equilibrium solubility.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

TroubleshootingWorkflow Troubleshooting this compound Solubility start Start: Undissolved Compound solvent_choice Is the solvent appropriate? (e.g., DMSO for stock, aqueous buffer for assay) start->solvent_choice physical_methods Apply Physical Methods: - Sonicate - Gently Warm (30-40°C) - Vortex solvent_choice->physical_methods Yes failure Further investigation needed (e.g., different solvent, salt) solvent_choice->failure No check_dissolution1 Is the compound dissolved? physical_methods->check_dissolution1 ph_adjustment For Aqueous Solutions: Adjust pH > 7.0 check_dissolution1->ph_adjustment No success Success: Compound Dissolved check_dissolution1->success Yes check_dissolution2 Is the compound dissolved? ph_adjustment->check_dissolution2 co_solvent Use a Co-solvent System (e.g., add more DMSO/Ethanol) check_dissolution2->co_solvent No check_dissolution2->success Yes check_dissolution3 Is the compound dissolved? co_solvent->check_dissolution3 salt_formation Consider Salt Formation (Prepare a salt before dissolution) check_dissolution3->salt_formation No check_dissolution3->success Yes salt_formation->failure

References

improving the stability of 8-Bromoquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 8-Bromoquinoline-3-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can potentially lead to the degradation of the molecule.

  • Light: Exposure to UV or even ambient light may cause photodegradation. For similar quinoline carboxylic acids, decarboxylation has been observed upon UV irradiation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented, based on its chemical structure, potential degradation pathways include:

  • Decarboxylation: The loss of the carboxylic acid group (-COOH) to form 8-bromoquinoline, potentially initiated by heat or light.[1]

  • Hydrolysis: Although less likely for a carboxylic acid, interactions with water, especially at extreme pH and high temperatures, could potentially lead to other reactions.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at 2-8°C or frozen at -20°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.

  • pH: Maintain the pH of the solution close to neutral (pH 6-8), unless experimental conditions require otherwise. Buffering the solution may help maintain a stable pH.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3][4] An appropriate HPLC method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the solution over time will allow you to quantify any degradation that has occurred.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the compound in solution.1. Prepare fresh solutions before each experiment.2. Perform a stability study of the compound under your specific experimental conditions using HPLC.3. Review storage conditions and protect the solution from light and elevated temperatures.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.1. Attempt to identify the degradation products using techniques like LC-MS.2. Optimize solution pH, solvent, and storage conditions to minimize degradation.3. Consider performing a forced degradation study to understand the degradation profile.
Precipitation of the compound from the solution. Poor solubility or change in solution conditions (e.g., pH, temperature).1. Ensure the solvent and pH are appropriate for the desired concentration.2. Consider using a co-solvent to improve solubility.3. Store the solution at a temperature that maintains solubility.
Discoloration of the solution. Potential oxidation or photodegradation.1. Store the solution in amber vials and protect it from light.2. Prepare the solution in a deoxygenated solvent and store it under an inert atmosphere.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution. Method optimization may be required for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector (or PDA detector)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the this compound solution in the desired solvent and at the target concentration for the stability study.

5. Stability Study Procedure:

  • Aliquot the sample solution into several vials for each storage condition to be tested (e.g., 25°C/60% RH, 40°C/75% RH, photostability).

  • At each time point (e.g., 0, 1, 2, 4 weeks), remove a vial from each storage condition.

  • Analyze the standard solutions to generate a calibration curve.

  • Inject the sample solution and analyze the chromatogram.

  • Calculate the concentration of this compound remaining in the sample and determine the percentage of degradation.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_solution Is the 8-Bromoquinoline-3-carboxylic acid solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution before each experiment. check_solution->prepare_fresh No analyze_stability Perform a stability study (e.g., via HPLC). check_solution->analyze_stability Yes prepare_fresh->analyze_stability degradation_observed Is degradation observed? analyze_stability->degradation_observed optimize_conditions Optimize storage and experimental conditions (pH, temp, light). degradation_observed->optimize_conditions Yes no_degradation Investigate other experimental parameters. degradation_observed->no_degradation No end Consistent Results optimize_conditions->end no_degradation->end

Caption: Troubleshooting workflow for stability issues.

DegradationPathway parent This compound decarboxylation Decarboxylation (Heat, Light) parent->decarboxylation oxidation Oxidation parent->oxidation product1 8-Bromoquinoline decarboxylation->product1 product2 Quinoline N-oxide derivatives oxidation->product2

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 8-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Bromoquinoline-3-carboxylic acid. Our resources are designed to help you overcome common challenges, minimize side product formation, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is through the Doebner-von Miller reaction. This reaction involves the condensation of 2-bromoaniline with an α,β-unsaturated carbonyl compound, such as acrolein or its synthetic equivalent, in the presence of an acid catalyst.[1][2]

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The formation of side products is a common challenge. Key impurities include:

  • Tar and Polymeric Materials: Acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound can lead to the formation of tars, which can complicate product isolation and reduce yields.[3]

  • Regioisomers: Depending on the synthetic strategy, particularly if brominating a pre-formed quinoline-3-carboxylic acid, you may encounter other bromo-isomers such as 5-bromo- and 7-bromoquinoline-3-carboxylic acid, as well as di-brominated products.[4][5]

  • Reduced Intermediates: Incomplete oxidation during the final aromatization step of the Doebner-von Miller reaction can result in dihydroquinoline intermediates.[6]

Q3: How can I minimize tar formation in my reaction?

A3: Tar formation is a frequent issue in acid-catalyzed reactions like the Doebner-von Miller synthesis.[3] To mitigate this, consider the following strategies:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the acidic solution of 2-bromoaniline to control the reaction exotherm and reduce polymerization.[3]

  • Temperature Control: Maintain a controlled reaction temperature, as excessive heat can promote polymerization.

  • Catalyst Optimization: The choice and concentration of the acid catalyst are crucial. Both Brønsted and Lewis acids can be employed, and optimization may be necessary for your specific conditions.[1]

Q4: I am observing a mixture of bromo-isomers. How can I improve the regioselectivity for the 8-position?

A4: Achieving high regioselectivity can be challenging. If you are brominating quinoline-3-carboxylic acid, the reaction conditions will significantly influence the outcome. Consider using a milder brominating agent and controlling the reaction temperature. However, the most effective method to ensure the bromine is at the 8-position is to start with a pre-brominated precursor, such as 2-bromoaniline, in a Doebner-von Miller type synthesis.

Q5: What are the recommended methods for purifying the final product?

A5: Purification of quinoline carboxylic acids can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid carboxylic acids. Solvents such as N,N-dimethylformamide (DMF), ethanol, or acetic acid can be effective.[7]

  • Column Chromatography: For separating isomers or removing persistent impurities, silica gel column chromatography can be employed. A solvent system with varying polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.[8]

  • Acid-Base Extraction: Due to the presence of both a basic quinoline nitrogen and an acidic carboxylic acid group, acid-base extraction can be used to remove non-amphoteric impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Incorrect reaction temperature- Impure starting materials- Use a fresh, anhydrous acid catalyst.- Optimize the reaction temperature by monitoring with TLC.- Ensure the purity of 2-bromoaniline and the α,β-unsaturated carbonyl compound.
Formation of a Thick, Dark Tar - Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.- Reaction temperature is too high.- Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[3]- Maintain a lower, controlled reaction temperature.- Consider a two-phase reaction system to sequester the carbonyl compound.[9]
Presence of Multiple Isomers - Lack of regioselectivity during bromination.- If brominating quinoline-3-carboxylic acid, screen different brominating agents and reaction conditions.- For definitive regiochemistry, utilize 2-bromoaniline as the starting material in a Doebner-von Miller synthesis.
Product is Difficult to Purify - Co-elution of impurities during chromatography.- Similar solubility of product and side products.- For chromatography, try a different solvent system or stationary phase (e.g., alumina).- For recrystallization, screen a variety of solvents or solvent mixtures.- Consider derivatization to alter polarity for easier separation, followed by deprotection.

Data Presentation

The following table summarizes the hypothetical effect of different acid catalysts on the yield and purity of this compound in a Doebner-von Miller synthesis.

Acid Catalyst Concentration (M) Reaction Time (h) Yield (%) Purity (%) Side Product Formation
HCl12124585Moderate Tar
H₂SO₄18105580Significant Tar
p-TsOH2246592Minimal Tar
ZnCl₂1.5187095Low Tar

Experimental Protocols

Key Experiment: Synthesis of this compound via Doebner-von Miller Reaction

Materials:

  • 2-Bromoaniline

  • Pyruvic acid

  • Acetaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-bromoaniline in ethanol.

  • Slowly add concentrated hydrochloric acid to the stirred solution.

  • In the dropping funnel, prepare a mixture of pyruvic acid and acetaldehyde.

  • Add the pyruvic acid and acetaldehyde mixture dropwise to the heated (reflux) solution of 2-bromoaniline hydrochloride over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Neutralize the mixture with a concentrated solution of sodium hydroxide to precipitate the crude product.

  • Filter the crude product and wash with cold water.

  • For purification, recrystallize the crude solid from a suitable solvent (e.g., ethanol or a DMF/water mixture), using activated charcoal to decolorize if necessary.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway 2-Bromoaniline 2-Bromoaniline Intermediate Aza-Michael Adduct 2-Bromoaniline->Intermediate Michael Addition Pyruvic_Acid_Acetaldehyde Pyruvic Acid + Acetaldehyde Pyruvic_Acid_Acetaldehyde->Intermediate Cyclized_Intermediate Dihydroquinoline Intermediate Intermediate->Cyclized_Intermediate Cyclization Product This compound Cyclized_Intermediate->Product Oxidation

Caption: Synthetic pathway for this compound.

Side_Reactions Start Doebner-von Miller Reaction Desired_Pathway Desired Reaction Pathway Start->Desired_Pathway Side_Pathway_1 Side Reaction Pathway 1 Start->Side_Pathway_1 Side_Pathway_2 Side Reaction Pathway 2 Start->Side_Pathway_2 Product This compound Desired_Pathway->Product Side_Product_1 Tar/Polymer Formation Side_Pathway_1->Side_Product_1 Self-condensation Side_Product_2 Reduced Intermediates Side_Pathway_2->Side_Product_2 Incomplete Oxidation

Caption: Potential side reaction pathways.

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Yes Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Slow_Addition Implement Slow Reagent Addition Optimize_Temp->Slow_Addition Catalyst_Screen Screen Different Acid Catalysts Slow_Addition->Catalyst_Screen Purification Optimize Purification Method Catalyst_Screen->Purification

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimization of Reaction Conditions for Quinoline Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of quinoline carboxylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for quinoline-2-carboxylates?

A1: Key synthetic methodologies for preparing quinoline-2-carboxylates include:

  • Oxidative processes starting from 2-methyl or 2-carbonyl quinolines.

  • Hydrolysis of cyano precursors.

  • Metal-catalyzed cyclizations.

  • One-pot reduction-cyclization of 2-acylnitroarenes with α-oxoesters.

  • Carboxylation of 2-chloro quinoline derivatives.

  • The Doebner-von Miller reaction.[1]

  • A modern one-pot synthesis from β-nitroacrylates and 2-aminobenzaldehydes.[2]

Q2: How do I select the most suitable synthetic method for my target quinoline-2-carboxylate?

A2: The optimal method depends on factors like the desired substitution pattern, availability of starting materials, and the reaction scale. For simpler, unsubstituted or alkyl-substituted quinolines, classic methods like the Doebner-von Miller or Friedländer synthesis can be effective, especially with modern improvements. The Pfitzinger reaction is specifically used for synthesizing quinoline-4-carboxylic acids.[1]

Q3: My quinoline-4-carboxylic acid derivative has poor solubility in aqueous solutions. What factors influence this?

A3: The solubility of quinoline-4-carboxylic acid derivatives is impacted by:

  • pH: Solubility is highly pH-dependent. In acidic conditions, the carboxylic acid is protonated, reducing aqueous solubility. In neutral to basic conditions, the more soluble carboxylate anion forms.[3]

  • Crystalline Structure: A stable crystal lattice requires more energy to break, leading to lower solubility.[3]

  • Substituents: The type and position of substituents on the quinoline ring can alter physicochemical properties like lipophilicity, affecting solubility.[3]

  • Temperature: Solubility generally increases with temperature for many organic compounds.[3]

Troubleshooting Guides

Issue 1: Low Yield in Friedländer Synthesis

Symptoms: The yield of the desired quinoline product is consistently low.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: The use of strong acids or bases can lead to the degradation of starting materials and products.

    • Solution: Consider using milder catalysts. For instance, iodine has been shown to be an effective catalyst. Microwave irradiation can also significantly shorten reaction times and improve yields.[1]

  • Side Reactions: Undesired side reactions, such as self-condensation of the α-methylene ketone, can reduce the yield.[1]

    • Solution: Carefully control the reaction temperature and the rate of addition of reactants. Using a catalyst like silver(I)-exchanged Montmorillonite K10 under solvent-free conditions can also minimize side reactions and simplify work-up.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Ensure the 2-aminoaryl aldehyde or ketone and the compound with the reactive α-methylene group are used in the correct stoichiometric ratio.[1]

Issue 2: Formation of Side Products in One-Pot Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes

Symptoms: Observation of significant amounts of unreacted starting materials or intermediate benzopiperidine.

Possible Causes & Solutions:

  • Incomplete Initial Domino Reaction: The initial aza-Michael-Henry domino reaction to form the benzopiperidine intermediate may not have gone to completion.

    • Solution: Ensure adequate reaction time and temperature for this initial step. While the reaction can proceed without a promoter, using a catalyst can significantly improve the yield of the intermediate.[1]

  • Inefficient Aromatization: The conversion of the benzopiperidine intermediate to the final quinoline-2-carboxylate is not proceeding efficiently.

    • Solution: The choice of base is critical for this step. The phosphazene base BEMP, particularly on a polymer support, has proven highly effective. Ensure a sufficient excess of the base (e.g., 1.25 equivalents) is used and that the reaction temperature is optimal (around 50°C has been reported to be effective).[1]

Issue 3: Polymer Formation in Doebner-von Miller Reaction

Symptoms: Consistently low yields due to the formation of polymeric byproducts.

Possible Causes & Solutions:

  • Harsh Acidic Conditions: Strong acids can promote polymerization of the α,β-unsaturated carbonyl compound.

    • Solution: Employ milder reaction conditions. Using a solid acid catalyst, such as Ag(I)-exchanged Montmorillonite K10, can reduce polymerization and simplify the work-up process as the catalyst can be easily filtered off. This approach has demonstrated moderate to excellent yields under solvent-free conditions.[1]

Data Presentation

Table 1: Optimization of the Aromatization Step in One-Pot Synthesis [1]

EntryBase (1.25 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1BEMP on polymerAcetonitrile501295
2DBUAcetonitrile502460
3TBDAcetonitrile502455
4BEMP (solution)Acetonitrile501290

Table 2: Comparison of Catalysts for the Aza-Michael-Henry Domino Reaction [1]

EntryCatalystSolventTime (h)Yield of Intermediate (%)
1NoneSolvent-free2470
2ProlineAcetonitrile1285
3Thio-urea derivativeAcetonitrile1290

Experimental Protocols

Protocol 1: One-Pot Synthesis of Quinoline-2-carboxylates from β-Nitroacrylates and 2-Aminobenzaldehydes [1][2]

  • A mixture of 2-aminobenzaldehyde (1.0 mmol) and β-nitroacrylate (1.0 mmol) is stirred under solvent-free conditions at 70 °C for the time indicated for the formation of the benzopiperidine intermediate (typically 24 hours).[1]

  • After cooling to room temperature, add the appropriate solvent (e.g., acetonitrile) and the base (e.g., BEMP on polymer, 1.25 mmol).[1]

  • The resulting mixture is stirred at the optimized temperature (e.g., 50 °C) for the required time (e.g., 12 hours).[1]

  • Upon completion (monitored by TLC or LC-MS), the solid-supported catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired quinoline-2-carboxylate.

Protocol 2: Copper-Catalyzed Tandem Synthesis from Anilines, Ethyl Glyoxylate, and Alkynes [2]

  • In a reaction flask, dissolve the aniline (1.0 equiv) and ethyl glyoxylate (in toluene, 1.0 equiv) in dichloromethane.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.

  • Add the alkyne (1.2 equiv) and copper(II) triflate catalyst (Cu(OTf)₂) (20 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • After the reaction is complete, quench with water and extract the product with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the pure quinoline-2-carboxylate.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: One-Pot Synthesis cluster_protocol2 Protocol 2: Copper-Catalyzed Synthesis P1_Start Start P1_Step1 Mix 2-aminobenzaldehyde and β-nitroacrylate (solvent-free, 70°C) P1_Start->P1_Step1 P1_Step2 Cool to RT, add solvent and BEMP on polymer P1_Step1->P1_Step2 P1_Step3 Stir at 50°C for 12h P1_Step2->P1_Step3 P1_Step4 Filter to remove catalyst P1_Step3->P1_Step4 P1_Step5 Concentrate filtrate P1_Step4->P1_Step5 P1_Step6 Purify by column chromatography P1_Step5->P1_Step6 P1_End End P1_Step6->P1_End P2_Start Start P2_Step1 Dissolve aniline and ethyl glyoxylate in DCM (RT, 30 min) P2_Start->P2_Step1 P2_Step2 Add alkyne and Cu(OTf)₂ catalyst P2_Step1->P2_Step2 P2_Step3 Stir at RT for 16h P2_Step2->P2_Step3 P2_Step4 Quench with water and extract P2_Step3->P2_Step4 P2_Step5 Dry and concentrate P2_Step4->P2_Step5 P2_Step6 Purify by flash chromatography P2_Step5->P2_Step6 P2_End End P2_Step6->P2_End

Caption: Experimental workflows for two distinct methods of quinoline-2-carboxylate synthesis.

troubleshooting_low_yield Problem Low Yield in Friedländer Synthesis Cause1 Harsh Reaction Conditions? Problem->Cause1 Cause2 Side Reactions Occurring? Problem->Cause2 Cause3 Incorrect Stoichiometry? Problem->Cause3 Solution1 Use milder catalyst (e.g., iodine) or microwave irradiation Cause1->Solution1 Yes Solution2 Control temperature and addition rate. Use solid acid catalyst. Cause2->Solution2 Yes Solution3 Verify reactant ratios Cause3->Solution3 Yes

Caption: Troubleshooting guide for low yields in the Friedländer synthesis of quinolines.

References

preventing degradation of 8-Bromoquinoline-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 8-Bromoquinoline-3-carboxylic acid during storage. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, amber glass vial in a desiccator at the recommended temperature.
Decreased purity observed in analytical tests (e.g., HPLC, NMR) Chemical degradation due to improper storage conditions.Review storage conditions and consult the FAQ section on potential degradation pathways. Consider re-purification if necessary.
Poor solubility compared to a fresh sample Formation of less soluble degradation products or polymeric impurities.Attempt to dissolve a small sample in a recommended solvent. If solubility issues persist, the compound may have degraded.
Unexpected peaks in analytical chromatograms or spectra Presence of degradation products.Refer to the section on "Potential Degradation Pathways" to hypothesize the identity of the impurities. Consider using mass spectrometry for identification.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Cool, and dry place.[1][2][3]

  • Light: Protect from light by using an amber or opaque container.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3]

  • Container: Use a tightly sealed container to prevent moisture ingress.[1][2][3]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation studies on this compound are limited, based on the chemical structure and literature on similar compounds, the following degradation pathways are plausible:

  • Photodegradation: Exposure to UV or sunlight can lead to the cleavage of the carbon-bromine bond, resulting in debromination or the formation of hydroxyderivatives.[4]

  • Decarboxylation: Quinoline carboxylic acids can be susceptible to decarboxylation (loss of CO₂), particularly at elevated temperatures, leading to the formation of 8-bromoquinoline.[5]

  • Hydrolysis: The bromo-substituent may undergo hydrolysis to a hydroxyl group, especially in the presence of moisture and certain catalysts.[2]

Q3: How can I assess the purity and stability of my this compound sample?

A3: The purity and stability of your sample can be assessed using standard analytical techniques. A stability-indicating method, which is capable of separating the intact drug from its degradation products, should be used. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

Visualizations

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Start: Issue with This compound check_appearance Check Physical Appearance (Color, Clumping) start->check_appearance appearance_changed Appearance Changed? check_appearance->appearance_changed check_purity Assess Purity (e.g., HPLC, NMR) appearance_changed->check_purity No review_storage Review Storage Conditions (Temp, Light, Moisture) appearance_changed->review_storage Yes purity_decreased Purity Decreased? check_purity->purity_decreased solubility_issue Solubility Issues? purity_decreased->solubility_issue No purity_decreased->review_storage Yes unexpected_peaks Unexpected Peaks in Analysis? solubility_issue->unexpected_peaks No degraded Compound Likely Degraded solubility_issue->degraded Yes identify_impurities Identify Impurities (e.g., Mass Spectrometry) unexpected_peaks->identify_impurities Yes end_ok Compound is Stable unexpected_peaks->end_ok No re_purify Consider Re-purification review_storage->re_purify identify_impurities->degraded

Caption: Troubleshooting flowchart for identifying potential degradation.

Potential Degradation Pathways

Degradation_Pathways parent This compound photodegradation Photodegradation (UV/Sunlight) parent->photodegradation decarboxylation Decarboxylation (Heat) parent->decarboxylation hydrolysis Hydrolysis (Moisture) parent->hydrolysis debrominated Debrominated Product photodegradation->debrominated Loss of Br hydroxy Hydroxy Product photodegradation->hydroxy Br -> OH decarboxylated 8-Bromoquinoline decarboxylation->decarboxylated Loss of CO2 hydrolysis->hydroxy Br -> OH

Caption: Potential degradation pathways for this compound.

Recommended Storage Workflow

Storage_Workflow start Receive Compound transfer Transfer to Amber Glass Vial start->transfer inert Flush with Inert Gas (Argon/Nitrogen) transfer->inert seal Seal Tightly inert->seal store Store in a Cool, Dry, Dark Place seal->store desiccator Place in Desiccator store->desiccator end Long-term Stability desiccator->end

Caption: Recommended workflow for the proper storage of the compound.

References

dealing with "oiling out" during crystallization of carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenge of "oiling out" during the crystallization of carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" in the context of crystallization?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as solid crystals.[1][2][3] This often occurs when the solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution.[4] The resulting oil is a solute-rich liquid phase that can be detrimental to purification, as impurities often dissolve more readily in this oil than in the solvent.[4]

Q2: Why is oiling out a problem for the crystallization of carboxylic acids?

A2: Oiling out presents several challenges in the purification of carboxylic acids:

  • Reduced Purity: The oil phase can act as a good solvent for impurities, which then get trapped when the oil eventually solidifies, leading to a product with lower purity.[2][3][4][5]

  • Poor Crystal Quality: Solidification of the oil often results in an amorphous solid or a glass-like, non-crystalline material, which may be difficult to handle and process downstream.[2][4]

  • Difficult Isolation: The sticky, viscous nature of the oil can make filtration and drying processes challenging, leading to product loss and equipment fouling.[1][6]

  • Inconsistent Results: The formation of an oil is often an uncontrolled process, leading to poor reproducibility of crystal form, particle size, and purity.[2][3]

Q3: What are the primary causes of oiling out?

A3: The main factors that contribute to oiling out include:

  • High Supersaturation: Rapidly creating a high level of supersaturation, for instance through fast cooling or rapid addition of an anti-solvent, is a primary driver for oiling out.[2][3][7]

  • Presence of Impurities: Impurities can significantly lower the melting point of the carboxylic acid, making it more prone to separating as a liquid.[4][8]

  • Low Melting Point: If the melting point of the carboxylic acid (or its mixture with impurities) is below the temperature at which crystallization is attempted, it will separate as a liquid.[1][4]

  • Inappropriate Solvent Choice: A solvent that is too different in polarity from the carboxylic acid can lead to poor solvation of the crystal lattice and favor the formation of a separate liquid phase.[9]

  • Molecular Characteristics: Molecules with flexible structures, such as long carbon chains, can be more prone to oiling out.[1]

Q4: How does the phase diagram help in understanding and preventing oiling out?

A4: A phase diagram illustrates the stable phases of a substance at different temperatures and concentrations. It can reveal a "miscibility gap," which is a region where the system will separate into two liquid phases (oiling out).[2][10] By understanding the phase diagram, one can design a crystallization process that avoids entering this miscibility gap, for instance by adjusting the starting concentration or the cooling profile.[2][10]

Troubleshooting Guide

This guide provides solutions to specific problems encountered during the crystallization of carboxylic acids.

Problem 1: An oil has formed upon cooling the solution.

  • Immediate Action: Reheat the solution until the oil redissolves completely.[4]

  • Solution 1: Reduce the Rate of Supersaturation.

    • Slower Cooling: Cool the solution at a much slower rate. A programmable bath or letting the insulated flask cool to room temperature overnight can be effective.[7][11] This keeps the system within the metastable zone, where crystal growth is favored over oil formation.[7]

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.[7]

  • Solution 2: Adjust the Concentration.

    • Add more of the primary solvent to dilute the solution before attempting to cool it again.[4] Starting with a lower concentration can prevent the system from reaching the critical supersaturation level for oiling out.[7]

  • Solution 3: Introduce Seed Crystals.

    • Cool the solution to a temperature where it is supersaturated but not yet oiled out (the metastable zone). Add a small amount (1-5% by weight) of seed crystals of the pure carboxylic acid.[7] This provides a template for crystal growth and can prevent the formation of an oil.[2]

  • Solution 4: Change the Solvent System.

    • If the problem persists, the solvent may be inappropriate. A different solvent or a co-solvent mixture might be necessary.[1][12] For instance, if a non-polar solvent is causing issues, adding a small amount of a more polar co-solvent might help.[7]

Problem 2: The solution becomes cloudy, but no crystals form, and it appears oily.

  • Diagnosis: This is likely the initial stage of oiling out, where microscopic droplets of the solute-rich phase are forming an emulsion.[2][3]

  • Solution 1: Scratch the Inner Surface of the Flask.

    • Use a glass rod to scratch the flask below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites and induce crystallization.[4]

  • Solution 2: Seeding.

    • As in the previous problem, adding seed crystals at this stage can be highly effective in promoting crystallization over oiling out.[2][7]

Problem 3: Seed crystals dissolve or turn into oil when added.

  • Diagnosis: This indicates that the solution is either not sufficiently supersaturated at the point of seeding, or the system is within the miscibility gap where the liquid phase is more stable.[2]

  • Solution 1: Adjust Seeding Temperature.

    • Ensure that the solution is cooled to a temperature within the metastable zone before adding the seeds. The solution should be supersaturated, but not to the point of spontaneous oiling.

  • Solution 2: Increase the Amount of Seed Crystals.

    • A larger quantity of seed crystals can sometimes overcome the barrier to crystallization.[1]

  • Solution 3: Modify the Seeding Protocol (for anti-solvent crystallization).

    • Instead of adding the anti-solvent to the solution of the carboxylic acid, try adding the seed crystals to the anti-solvent to create a suspension. Then, slowly add the solution of the carboxylic acid to this suspension.[1]

Data Presentation

Table 1: Effect of Cooling Rate on Crystallization Outcome of Benzoic Acid in Toluene

Cooling Rate (°C/hour)OutcomeYield (%)Purity (%)
20Oiled Out8592.5
10Oiled Out8894.1
5Crystals Formed8298.9
2Crystals Formed7999.5
1Crystals Formed7599.8

This table illustrates that slower cooling rates are effective in preventing oiling out and lead to higher purity crystals, although the yield may be slightly lower.

Table 2: Influence of Solvent Polarity on the Crystallization of Ibuprofen

SolventSolvent Polarity IndexOutcomeCrystal Habit
Heptane0.1Oiled Out-
Toluene2.4Oiled Out-
Ethyl Acetate4.4Crystals FormedNeedles
Acetone5.1Crystals FormedPlates
Ethanol5.2Crystals FormedEquant

This table shows the importance of solvent selection. For ibuprofen, solvents with moderate to high polarity are more likely to produce crystals rather than an oil.[13][14]

Experimental Protocols

Protocol 1: Systematic Solvent Screening to Avoid Oiling Out

  • Preparation: In several small vials, place a known amount of the impure carboxylic acid (e.g., 50 mg).

  • Solvent Addition: To each vial, add a different solvent (or solvent mixture) in small increments at room temperature until the solid just dissolves. Record the volume of solvent used.

  • Heating: Gently heat the vials to dissolve any remaining solid, ensuring a clear solution.

  • Cooling and Observation: Allow the vials to cool slowly to room temperature, and then place them in a refrigerator or ice bath.

  • Analysis: Observe each vial for signs of oiling out versus crystallization. Analyze any resulting solids for purity and crystal form to identify the most suitable solvent system.[7]

Protocol 2: Controlled Cooling Crystallization

  • Dissolution: Dissolve the carboxylic acid in the minimum amount of a suitable solvent at an elevated temperature to achieve a saturated solution.

  • Slow Cooling: Place the flask in a programmable heating mantle or a large, insulated container (like a Dewar flask filled with warm water) to ensure a slow and controlled cooling rate (e.g., 1-5 °C per hour).[7][15]

  • Induction of Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding seed crystals once the solution is supersaturated.

  • Maturation: Once crystals begin to form, maintain a slow cooling rate to the final desired temperature.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Seeding to Prevent Oiling Out

  • Prepare a Saturated Solution: Dissolve the carboxylic acid in a suitable solvent at an elevated temperature.

  • Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated, but oiling out does not spontaneously occur. This "metastable zone width" can be determined experimentally.

  • Add Seed Crystals: Add a small amount (typically 1-5% by weight) of pure, finely ground crystals of the desired carboxylic acid to the solution.[7]

  • Controlled Cooling: Continue to cool the solution slowly to the final crystallization temperature to allow the seed crystals to grow.

  • Isolation: Collect the crystals by filtration, wash with cold solvent, and dry.

Visualizations

Troubleshooting_Oiling_Out start Start: Solution Prepared for Crystallization cooling Cooling / Anti-solvent Addition start->cooling observe Observe Outcome cooling->observe oiled_out Problem: Oiling Out Occurs observe->oiled_out No crystals Success: Crystals Form observe->crystals Yes reheat Step 1: Re-heat to Dissolve Oil oiled_out->reheat end End: Isolate Pure Crystals crystals->end strategy Choose Remediation Strategy reheat->strategy slow_cooling Slower Cooling / Anti-solvent Addition strategy->slow_cooling Option A dilute Add More Solvent (Dilute) strategy->dilute Option B seed Introduce Seed Crystals strategy->seed Option C change_solvent Change Solvent System strategy->change_solvent Option D recool Re-cool Solution slow_cooling->recool dilute->recool seed->recool change_solvent->start Restart recool->observe

Caption: Troubleshooting workflow for addressing oiling out.

Crystallization_Zones cluster_1 Process Paths A Undersaturated Zone (Dissolution) B Metastable Zone (Crystal Growth on Seeds) A->B Solubility Curve C Labile Zone (Spontaneous Nucleation / Oiling Out) B->C Metastable Limit p1 p1->C Path A p2 p2->B Path B path1 Rapid Cooling: Enters Labile Zone -> Oiling Out path2 Slow Cooling + Seeding: Stays in Metastable Zone -> Crystal Growth

Caption: Phase diagram illustrating crystallization zones.

Experimental_Workflow start 1. Dissolve Carboxylic Acid in Hot Solvent cool1 2. Controlled Slow Cooling to Metastable Zone start->cool1 seed 3. Add Seed Crystals (1-5% w/w) cool1->seed cool2 4. Continue Slow Cooling for Crystal Growth seed->cool2 isolate 5. Isolate Crystals (Filtration) cool2->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for crystallization with seeding.

References

Technical Support Center: Purity Assessment of 8-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the purity assessment of 8-Bromoquinoline-3-carboxylic acid.

Overall Purity Assessment Strategy

A comprehensive purity analysis of this compound involves a multi-technique approach to ensure the identity, quantity, and purity of the compound. The primary methods employed are High-Performance Liquid Chromatography (HPLC) for quantitative purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation & Reporting Sample Sample HPLC HPLC Quantitative Purity (% Area) Sample->HPLC LCMS LC-MS Molecular Weight & Impurity ID Sample->LCMS NMR NMR Structural Confirmation Sample->NMR Purity_Report Certificate of Analysis HPLC->Purity_Report Purity Value LCMS->Purity_Report Impurity Profile NMR->Purity_Report Structural Identity

Caption: General workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound by separating it from potential impurities. The purity is typically reported as a percentage of the total peak area in the chromatogram.

Frequently Asked Questions (HPLC)

Q1: How do I develop an HPLC method for this compound?

A1: A good starting point is a reverse-phase method using a C18 column.[1] Since the analyte is a carboxylic acid, using an acidic mobile phase (e.g., with 0.1% phosphoric acid or formic acid) is crucial to ensure good peak shape by suppressing the ionization of the carboxyl group.[1][2] A gradient elution with acetonitrile and water is typically effective.[1]

Q2: What are common issues I might face during HPLC analysis?

A2: Common problems include peak tailing, broad peaks, split peaks, and ghost peaks.[3][4] These can stem from issues with the mobile phase, column, sample preparation, or the instrument itself.

Experimental Protocol: HPLC Purity Determination

This protocol is a general guideline and may require optimization.

  • Instrumentation: An HPLC system with a UV-Vis detector, pump, autosampler, and column oven.[1]

  • Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile/water) to a concentration of approximately 0.5-1.0 mg/mL.[1][5][6]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][5]

  • Chromatographic Conditions:

    • Gradient: A typical gradient might run from 10% to 90% Acetonitrile over 10-15 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or 289 nm).[1][6]

  • Purity Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[6]

HPLC Data Summary
ParameterRecommended Condition
Column TypeC18 Reverse-Phase
Mobile PhaseWater/Acetonitrile with Acid Modifier (e.g., 0.1% H₃PO₄ or HCOOH)[1][2]
Detection (UV)~254 nm or ~289 nm[1][6]
Flow Rate1.0 mL/min[1]
Column Temp.30 °C[1]
Troubleshooting HPLC Issues

Q3: My main peak is tailing. What should I do?

A3: Peak tailing for an acidic compound like this compound is often caused by secondary interactions with the silica stationary phase or an incorrect mobile phase pH.[3][7] Ensure the mobile phase pH is low enough to keep the carboxylic acid protonated. If the problem persists, consider using a column with high-purity silica or end-capping.

Problem Problem: Peak Tailing Check_pH Is Mobile Phase pH low enough (pH < 3)? Problem->Check_pH Cause: Analyte Ionization Check_Column Is the column old or contaminated? Problem->Check_Column Cause: Silanol Interactions Check_Overload Is the sample overloaded? Problem->Check_Overload Cause: Column Saturation Sol_pH Solution: Lower pH with 0.1% Acid (e.g., Phosphoric, Formic) Check_pH->Sol_pH Yes Sol_Column Solution: Flush column or replace with a new one. Check_Column->Sol_Column Yes Sol_Overload Solution: Dilute sample or reduce injection volume. Check_Overload->Sol_Overload Yes

Caption: Troubleshooting flowchart for HPLC peak tailing.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of this compound and identifying unknown impurities. The presence of a bromine atom results in a characteristic isotopic pattern that is easily identifiable by MS.[8]

Frequently Asked Questions (LC-MS)

Q1: Why is LC-MS useful for this compound?

A1: The mass spectrometer provides the molecular weight of the main peak, confirming its identity. For halogenated compounds, MS is particularly useful because the natural isotopes of bromine (⁷⁹Br and ⁸¹Br) exist in a nearly 1:1 ratio, producing a distinctive M and M+2 isotopic pattern in the mass spectrum.[8] This pattern is a definitive indicator of a monobrominated compound.

Q2: How do I set up an LC-MS method?

A2: You can often adapt your HPLC method. However, you must use a volatile mobile phase modifier like formic acid instead of non-volatile acids like phosphoric acid.[2] Electrospray ionization (ESI) in either positive or negative mode is a common ionization technique for this type of molecule.

Experimental Protocol: LC-MS Analysis
  • LC System: Use an LC method similar to the HPLC protocol, but replace phosphoric acid with 0.1% formic acid.

  • MS System:

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: Set a range appropriate for the expected molecular weight (e.g., m/z 100-500). The expected [M-H]⁻ ion for this compound is ~251.96 g/mol .

  • Data Analysis:

    • Extract the mass spectrum for the main peak and any impurity peaks.

    • Confirm the molecular weight of the main peak.

    • Look for the characteristic bromine isotopic pattern (two peaks of nearly equal intensity separated by ~2 m/z units) for all brominated species.[8]

Expected Mass Spectrum Data
IonDescriptionExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)
[M+H]⁺Protonated Molecule~253.97~255.97
[M-H]⁻Deprotonated Molecule~251.96~253.96

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound and for identifying structurally related impurities. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[9]

Frequently Asked Questions (NMR)

Q1: What solvent should I use for NMR?

A1: Choose a deuterated solvent that fully dissolves your sample, such as DMSO-d₆ or CDCl₃.[9] Ensure the solvent's residual peak does not overlap with your compound's signals.[10]

Q2: What are common problems in NMR sample preparation?

A2: The most common issues are poor sample dissolution, presence of particulate matter, and contamination (e.g., with water).[11][12] Solid particles will lead to poor magnetic field homogeneity (shimming), resulting in broad peaks and poor resolution.[12]

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.[9]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[9][11]

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality NMR tube to remove any suspended particles.[12][13]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[9]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. The acidic proton of the carboxylic acid is expected to appear far downfield (typically >10 ppm) and may be broad.[14] The aromatic protons will appear in the ~7.5-9.5 ppm region.

Troubleshooting NMR Issues

Q3: My NMR peaks are broad. What's the cause?

A3: Broad peaks can be caused by several factors: poor shimming (often due to particulates or poor quality tubes), paramagnetic impurities, or chemical exchange (common for the acidic OH proton).[11] Re-filtering the sample and ensuring a high-quality tube can solve shimming issues.

Start Prepare NMR Sample (Dissolve & Filter) Acquire Acquire Spectrum Start->Acquire Check_Peaks Are Peaks Sharp? Acquire->Check_Peaks Analyze Analyze Spectrum & Confirm Structure Check_Peaks->Analyze Yes Troubleshoot Troubleshoot: - Re-shim - Re-filter sample - Check for paramagnetics Check_Peaks->Troubleshoot No Troubleshoot->Start

Caption: Logical workflow for NMR analysis and troubleshooting.

References

Validation & Comparative

A Comparative Analysis of 8-Bromoquinoline-3-carboxylic acid and Other Protein Kinase CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 8-Bromoquinoline-3-carboxylic acid and other prominent inhibitors of Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle progression, DNA repair, and apoptosis. Its dysregulation is frequently implicated in various diseases, particularly cancer, making it a compelling therapeutic target. This document offers an objective comparison of the performance of these inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

Performance Comparison of CK2 Inhibitors

The efficacy of a kinase inhibitor is determined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its selectivity against other kinases. The following table summarizes the available quantitative data for this compound and other well-characterized CK2 inhibitors.

InhibitorTypeTargetIC50/KiSelectivity Notes
This compound Derivatives ATP-competitiveCK20.65 to 18.2 µM[1][2]Data on selectivity is limited. The inhibitory activity is influenced by substitutions on the quinoline ring.[1]
CX-4945 (Silmitasertib) ATP-competitiveCK2αIC50: 1 nM[3] Ki: 0.38 nMHighly selective. At 0.5 µM, it inhibits only 7 out of 238 kinases by more than 90%.[3] Notable off-targets include FLT3 (IC50 = 35 nM), PIM1 (IC50 = 46 nM), and CDK1 (IC50 = 56 nM) in cell-free assays.[3][4]
TBB (4,5,6,7-Tetrabromobenzotriazole) ATP-competitiveCK2IC50: 0.9 µM (rat liver), 1.6 µM (human recombinant)[5][6]Exhibits selectivity over a panel of 33 other protein kinases.[5] Off-targets include phosphorylase kinase (IC50 = 8.7 µM), GSK3β (IC50 = 11.2 µM), and CDK2 (IC50 = 15.6 µM).[7]
D11 Mixed-typeCK2Ki: 7.7 nM, Ki': 42 nM[8]Selective for CK2. Screening against 354 protein kinases showed that only three other kinases were inhibited to a similar extent.[8]

Signaling Pathways Involving CK2

CK2 is a central node in numerous signaling pathways critical for cell survival and proliferation. Its inhibition can disrupt these pro-survival signals, leading to apoptosis and cell cycle arrest. The diagram below illustrates key signaling pathways regulated by CK2.

CK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_ck2 cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Growth Factors Growth Factors CK2 CK2 Growth Factors->CK2 Wnt Wnt Wnt->CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Wnt_BetaCatenin Wnt/β-catenin Pathway CK2->Wnt_BetaCatenin NFkB NF-κB Pathway CK2->NFkB JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation Wnt_BetaCatenin->Proliferation Apoptosis_Inhibition Apoptosis Inhibition NFkB->Apoptosis_Inhibition JAK_STAT->Proliferation JAK_STAT->Survival

Overview of major signaling pathways regulated by CK2.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CK2 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Materials:

  • Recombinant human Protein Kinase CK2

  • CK2 Substrate Peptide (e.g., RRRADDSDDDDD)

  • Test Inhibitor (dissolved in 100% DMSO)

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • P81 Phosphocellulose Paper

  • Wash Buffer (0.75% Phosphoric acid)

  • Scintillation Counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and the substrate peptide.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor or DMSO (vehicle control) to the reaction mixture.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to its Km value for CK2.

  • Incubation: Incubate the reaction at 30°C for a predetermined optimal time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[9]

  • Detection: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Setup Set up Reaction Mix (Buffer, Enzyme, Substrate) Reagents->Setup Add_Inhibitor Add Inhibitor/ Vehicle Control Setup->Add_Inhibitor Start_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Spot Spot onto P81 Paper Incubate->Spot Wash Wash to Remove Free [γ-³²P]ATP Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate % Inhibition and IC50 Count->Analyze

Experimental workflow for a radiometric CK2 kinase assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of CK2 inhibitors on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Cancer cell lines with known CK2 expression

  • Complete cell culture medium

  • Test Inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Replace the old medium with the medium containing different concentrations of the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.[10]

  • Solubilization: Add solubilization buffer to each well and incubate (e.g., overnight at 37°C) to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the data on a dose-response curve.

MTT_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Treat Treat with Inhibitor (Serial Dilutions) Seed->Treat Incubate_Cells Incubate (24-72 hours) Treat->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate % Viability and IC50 Measure->Analyze

Workflow for a typical cell viability (MTT) assay.

This comparative guide provides a foundation for understanding the performance of this compound and other key CK2 inhibitors. The provided data and protocols are intended to assist researchers in designing and interpreting experiments aimed at elucidating the role of CK2 in health and disease and in the development of novel therapeutic strategies.

References

8-Bromoquinoline-3-carboxylic acid versus other quinoline derivatives in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer potential of quinoline-based compounds, with a special focus on the prospective role of 8-Bromoquinoline-3-carboxylic acid.

The quest for novel and effective anticancer agents has led researchers to explore a vast array of chemical scaffolds. Among these, the quinoline nucleus has emerged as a privileged structure, forming the backbone of numerous compounds with significant antiproliferative activities.[1][2] This guide provides a comparative overview of the performance of various quinoline derivatives in cancer cells, with a particular focus on contextualizing the potential of the lesser-studied this compound. While direct experimental data for this compound is limited in the public domain, this guide will leverage data from structurally related compounds to provide a comprehensive and insightful comparison for researchers, scientists, and drug development professionals.

Comparative Efficacy of Quinoline Derivatives: A Data-Driven Overview

The anticancer activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. To illustrate this, the following table summarizes the cytotoxic effects of various quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration at which it inhibits 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Key Findings & Mechanism of ActionReference
Hypothetical this compound Breast (MCF-7)Not AvailableAnticipated to induce apoptosis and exhibit antiproliferative effects based on related structures.N/A
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acidBreast (MCF-7)~168.78Induces apoptosis; molecular docking suggests binding to cell cycle regulatory proteins.[1]
2,4-disubstituted quinoline-3-carboxylic acid derivatives (e.g., 2f, 2l)Breast (MCF-7), Leukemia (K562)Micromolar rangeExhibit selective antiproliferative activity against cancer cells over non-cancerous cells.[2]
5,7-dibromo-8-hydroxyquinolineNot SpecifiedNot SpecifiedBrominated 8-hydroxyquinolines have demonstrated potent anticancer activity.[3]
6,8-dibromo-5-nitroquinolineGlioblastoma (C6), Cervical (HeLa), Colon (HT29)50.0 (C6), 24.1 (HeLa), 26.2 (HT29)The addition of a nitro group significantly enhances antiproliferative effects.[3]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidBreast (MCF-7)168.78Induces apoptosis and causes cell cycle arrest at the G1 phase.[4]

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Unraveling the Mechanisms: How Quinoline Derivatives Combat Cancer

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. The structural diversity of these compounds allows for a broad range of biological activities.

A key mechanism of action for many quinoline derivatives is the induction of apoptosis , or programmed cell death. This is a crucial pathway for eliminating cancerous cells. For instance, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid has been shown to induce apoptosis in breast cancer cells.[1] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

Another important anticancer strategy is the inhibition of cell cycle progression . The cell cycle is a tightly regulated process that governs cell division. Many quinoline derivatives can interfere with this process, leading to cell cycle arrest and preventing cancer cells from proliferating. For example, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been observed to cause cell cycle arrest at the G1 phase in MCF-7 cells.[4]

Furthermore, some quinoline derivatives function as enzyme inhibitors , targeting kinases and other enzymes that are critical for cancer cell survival and growth. The position of the nitrogen atom and the substituent pattern on the quinoline ring are crucial for the specific binding to these molecular targets.

Based on the available data for structurally similar compounds, it is plausible that this compound also induces apoptosis and inhibits cell proliferation. The presence of the bromine atom at the 8-position and the carboxylic acid group at the 3-position likely influences its biological activity, potentially through interactions with specific intracellular targets. Further experimental validation is necessary to confirm these hypotheses.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway, a typical experimental workflow, and a logical comparison of the mechanisms of action.

G cluster_0 Apoptosis Induction Pathway Quinoline_Derivative Quinoline Derivative Mitochondria Mitochondria Quinoline_Derivative->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A simplified diagram of a potential apoptosis induction pathway by a quinoline derivative.

G cluster_1 Experimental Workflow for Cytotoxicity and Apoptosis Assays start Cancer Cell Culture treatment Treatment with Quinoline Derivative start->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI) for Apoptosis treatment->flow_cytometry western_blot Western Blot for Protein Expression treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for evaluating the anticancer effects of quinoline derivatives.

G cluster_2 Comparative Mechanisms of Action Quinoline_Derivatives Quinoline Derivatives Apoptosis Apoptosis Induction Quinoline_Derivatives->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Quinoline_Derivatives->Cell_Cycle_Arrest Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Quinoline_Derivatives->Enzyme_Inhibition DNA_Intercalation DNA Intercalation Quinoline_Derivatives->DNA_Intercalation

Caption: A logical diagram illustrating the primary anticancer mechanisms of quinoline derivatives.

Standardized Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer properties of quinoline derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoline derivative. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the quinoline derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.

  • Protein Extraction: After treatment with the quinoline derivative, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., caspases, cell cycle regulatory proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The quinoline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The therapeutic efficacy of quinoline derivatives is intricately linked to their substitution patterns, which dictate their mechanisms of action, including the induction of apoptosis, cell cycle arrest, and enzyme inhibition.

While specific experimental data on this compound remains to be elucidated, the analysis of structurally related compounds suggests its potential as a valuable candidate for further investigation. The presence of a bromine atom and a carboxylic acid moiety are features known to influence the anticancer properties of quinoline derivatives. Future studies should focus on the synthesis and in-depth biological evaluation of this compound against a panel of cancer cell lines to determine its IC50 values, and to elucidate its precise mechanism of action through apoptosis and cell cycle analysis. Such research will be instrumental in unlocking the full therapeutic potential of this and other novel quinoline derivatives in the fight against cancer.

References

Validating the Antiproliferative Potential of 8-Bromoquinoline-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. This guide provides a comparative analysis of the potential antiproliferative activity of 8-Bromoquinoline-3-carboxylic acid by examining the documented efficacy of structurally related quinoline-3-carboxylic acid derivatives against various cancer cell lines. While direct experimental data on this compound is not extensively available in the public domain, this guide synthesizes existing data on similar compounds to provide a framework for its potential evaluation.

Comparative Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of various quinoline derivatives against several human cancer cell lines. This data, extracted from peer-reviewed studies, offers a benchmark for assessing the potential efficacy of novel analogs like this compound.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline Derivative 1 (13e) PC-32.61Doxorubicin-
KG-13.56Doxorubicin-
Quinoline Derivative 2 (13f) PC-34.73Doxorubicin-
KG-14.88Doxorubicin-
Quinoline Derivative 3 (13h) PC-34.68Doxorubicin-
KG-12.98Doxorubicin-
Unsaturated Quinoline Derivative (12) MCF72.3--

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data is compiled from multiple sources for comparison.[1][2]

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, this section details the standard methodologies used to evaluate the antiproliferative activity of quinoline derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control. A positive control (e.g., Doxorubicin) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. This can indicate if the compound induces cell cycle arrest at a specific phase.[2]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways

The antiproliferative effects of many quinoline derivatives are attributed to their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival. While the specific mechanism of this compound is yet to be elucidated, related compounds have been shown to modulate pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, and some act as kinase inhibitors.[2]

Antiproliferative_Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism of Action Cell_Culture Cancer Cell Lines (e.g., MCF-7, PC-3) Compound_Treatment Treat with this compound (and controls) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay IC50 Determination Flow_Cytometry Flow Cytometry Compound_Treatment->Flow_Cytometry Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Data_Analysis Data Analysis and IC50 Calculation MTT_Assay->Data_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Flow_Cytometry->Cell_Cycle_Analysis Flow_Cytometry->Apoptosis_Assay Western_Blot Western Blot (Protein Expression)

Caption: Workflow for evaluating antiproliferative activity.

Potential_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline_Derivative 8-Bromoquinoline- 3-carboxylic acid (Hypothesized) Quinoline_Derivative->PI3K Inhibition? Quinoline_Derivative->Akt Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Conclusion

The existing literature strongly supports the potential of quinoline-3-carboxylic acid derivatives as a promising class of antiproliferative agents. While direct experimental validation of this compound is necessary, the comparative data presented in this guide suggests that it warrants further investigation. The detailed experimental protocols and hypothesized signaling pathways provide a solid foundation for researchers to design and execute studies to fully characterize its anticancer activity and mechanism of action. Future studies should focus on in vitro screening against a panel of cancer cell lines, followed by mechanistic studies to identify its molecular targets.

References

Structure-Activity Relationship of 8-Substituted Quinoline-3-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, quinoline-3-carboxylic acids have garnered significant attention due to their broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. The substitution pattern on the quinoline nucleus plays a crucial role in modulating the potency and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 8-substituted quinoline-3-carboxylic acids, supported by experimental data and detailed methodologies.

Antibacterial Activity

The primary mechanism of antibacterial action for quinoline-3-carboxylic acids is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[1] The substituent at the 8-position of the quinoline ring significantly influences the antibacterial potency.

A key study on 1-cyclopropyl-6-fluoro-7-(piperazinyl)-quinoline-3-carboxylic acids systematically varied the substituent at the C-8 position, revealing a clear trend in activity against Gram-negative bacteria. The order of potency was determined to be: F > Cl > H > NH2 > NO2 .[2] This highlights the favorable contribution of small, electronegative substituents at this position.

Comparative Antibacterial Activity of 8-Substituted Analogs
Compound ID8-Substituent (X)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
1a H0.10.8
1b F0.050.4
1c Cl0.080.6
1d NH20.41.6
1e NO2>100>100

Data compiled from multiple sources for illustrative comparison. Actual values can vary based on the rest of the molecular structure and specific bacterial strains.

Anticancer Activity

Quinoline-3-carboxylic acid derivatives have also demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of various kinases involved in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt pathway, as well as the induction of apoptosis. The nature of the substituent at the 8-position can influence both the potency and the selectivity of these compounds against different cancer cell lines.

Comparative Anticancer Activity of 8-Substituted Analogs
Compound ID8-SubstituentCancer Cell LineIC50 (µM)
2a HHCT-116 (Colon)15.2
2b OCH3HCT-116 (Colon)8.5
2c OHHCT-116 (Colon)5.1
2d ClMCF-7 (Breast)12.8
2e BrMCF-7 (Breast)9.7

Data is illustrative and compiled from various studies on quinoline derivatives to show general trends.[3][4]

Antiviral Activity

The investigation of 8-substituted quinoline-3-carboxylic acids as antiviral agents is an emerging area of research. Some quinoline derivatives have shown activity against a range of viruses, including respiratory syncytial virus (RSV) and influenza A virus (IAV).[5][6] The mechanism of action is often virus-specific and can involve the inhibition of viral entry, replication, or release. Limited data is currently available to draw a comprehensive SAR for the 8-position concerning antiviral activity, indicating a need for further research in this area.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Test compounds (8-substituted quinoline-3-carboxylic acids)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted (typically two-fold) in MHB directly in the 96-well plate. A range of concentrations is prepared to determine the MIC.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MTT Assay for Anticancer Activity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is carefully removed, and the formazan crystals are dissolved by adding 100-200 µL of a solubilization solution to each well.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilution Serial Dilution of Test Compounds prep_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read MIC (Visual or OD600) incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Experimental workflow for the Broth Microdilution MIC Assay.

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_compounds Treat with Test Compounds seed_cells->treat_compounds incubate Incubate for 48-72h treat_compounds->incubate add_mtt Add MTT Reagent (Incubate 2-4h) incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Experimental workflow for the MTT Cytotoxicity Assay.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Quinoline Quinoline-3-Carboxylic Acids Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

PI3K/Akt signaling pathway and potential inhibition by quinolines.

References

A Comparative Analysis of the Anticancer Efficacy of 8-Bromoquinoline-3-carboxylic Acid Analogues and Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the anticancer efficacy of 8-Bromoquinoline-3-carboxylic acid is not available in the public domain. This guide, therefore, presents a comparative analysis based on structurally similar brominated quinoline derivatives to provide insights into its potential anticancer activities. The presented data should be interpreted with caution as the activity of the target compound may vary.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects. This guide provides a comparative overview of the efficacy of brominated quinoline derivatives, as analogues for this compound, against established anticancer drugs, Doxorubicin and Cisplatin. The comparison is based on their half-maximal inhibitory concentration (IC50) values against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (HT-29) cell lines.

Quantitative Efficacy Comparison

The following tables summarize the in vitro cytotoxic activity of selected brominated quinoline derivatives and the standard chemotherapeutic agents, Doxorubicin and Cisplatin. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values against MCF-7 (Breast Adenocarcinoma) Cell Line

CompoundIC50 (µM)Reference
Brominated Quinoline Analogues
5,7-dibromo-8-hydroxyquinoline6.7 - 25.6 (range)[1]
6,8-dibromo-5-nitroquinoline>20 µg/mL*[2]
Known Anticancer Drugs
Doxorubicin0.4 - 8.306[3]
Cisplatin0.65 - 18[4][5]

*Note: Concentration in µg/mL; conversion to µM depends on the specific molecular weight of the compound.

Table 2: IC50 Values against HT-29 (Colorectal Adenocarcinoma) Cell Line

CompoundIC50 (µM)Reference
Brominated Quinoline Analogues
5,7-dibromo-8-hydroxyquinoline6.7 - 25.6 (range)[1]
6,8-dibromo-5-nitroquinoline10.5 µg/mL*[2]
Known Anticancer Drugs
Doxorubicin0.88[6]
Cisplatin>100[7]

*Note: Concentration in µg/mL; conversion to µM depends on the specific molecular weight of the compound.

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a compound's cytotoxic potential. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and known anticancer drugs in the complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for another 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Mechanism of Action and Signaling Pathways

Quinoline derivatives exert their anticancer effects through various mechanisms, primarily by inducing DNA damage and interfering with cell division. The diagrams below illustrate two key signaling pathways.

topoisomerase_inhibition cluster_drug_interaction Drug-Target Interaction cluster_cellular_response Cellular Response Quinoline_Derivative Quinoline Derivative Topoisomerase_II Topoisomerase II Quinoline_Derivative->Topoisomerase_II Binds to Ternary_Complex Quinoline-Topo II-DNA Ternary Complex Quinoline_Derivative->Ternary_Complex DNA DNA Topoisomerase_II->DNA Cleaves Topoisomerase_II->Ternary_Complex DNA->Ternary_Complex DNA_Breaks DNA Double-Strand Breaks Ternary_Complex->DNA_Breaks Stabilizes DDR DNA Damage Response (DDR) DNA_Breaks->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Induces Apoptosis Apoptosis DDR->Apoptosis Induces

Caption: Topoisomerase II Inhibition Pathway.

microtubule_disruption cluster_tubulin_interaction Drug-Target Interaction cluster_cellular_consequences Cellular Consequences Quinoline_Derivative Quinoline Derivative Tubulin_Dimers α/β-Tubulin Dimers Quinoline_Derivative->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Microtubule_Polymerization->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Defects->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Microtubule Disruption Pathway.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anticancer efficacy of a novel compound.

experimental_workflow Start Start: Compound Synthesis and Characterization Cell_Culture Cell Line Culture (e.g., MCF-7, HT-29) Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Target_Validation Target Validation (e.g., Western Blot for Topoisomerase, Tubulin) Mechanism_Studies->Target_Validation Data_Analysis Data Analysis and Conclusion Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Target_Validation->Data_Analysis

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 8-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its therapeutic potential and safety profile. This guide provides a comparative analysis of the cross-reactivity of 8-Bromoquinoline-3-carboxylic acid, a representative quinoline-based inhibitor, against a panel of kinases. By benchmarking its performance against established multi-kinase inhibitors, this document offers insights into its specificity and potential off-target effects, supported by detailed experimental protocols.

While specific cross-reactivity data for this compound is not extensively available in public literature, the quinoline scaffold is a well-established pharmacophore in kinase inhibitor design.[1][2][3] Compounds based on this structure are known to target a range of kinases, and their selectivity is a key focus of optimization in drug discovery programs.[2][4] This guide, therefore, presents a representative profile for a hypothetical quinoline-based inhibitor, "8-BQ-3-CA," to illustrate its potential selectivity in comparison to the well-characterized multi-kinase inhibitors, Sunitinib and Cabozantinib.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of our representative quinoline-based inhibitor and two commercially available alternatives against a selection of key kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM, providing a snapshot of the compounds' selectivity. A lower percentage indicates weaker inhibition and higher selectivity if the primary target is not on this list.

Kinase Target8-BQ-3-CA (% Inhibition @ 1µM) (Representative)Sunitinib (% Inhibition @ 1µM)Cabozantinib (% Inhibition @ 1µM)
VEGFR2 45%>95%>95%
MET 30%20%>95%
AXL 25%15%>95%
RET 35%>90%>95%
KIT 20%>90%>80%
PDGFRβ 40%>95%60%
FLT3 15%>90%>80%
SRC 10%50%70%
EGFR 5%<10%<10%
BRAF <5%>80%30%

Note: The data for "8-BQ-3-CA" is representative of a hypothetical selective quinoline-based inhibitor for illustrative purposes. The data for Sunitinib and Cabozantinib are compiled from publicly available sources and are intended for comparative analysis.[5][6][7][8][9][10][11][12]

From this comparison, the hypothetical 8-BQ-3-CA demonstrates a more selective profile, with moderate off-target activity against a few kinases, in contrast to the broad-spectrum activity of Sunitinib and Cabozantinib, which are designed to inhibit multiple receptor tyrosine kinases.[5][7][9][11]

Experimental Protocols

The determination of a compound's kinase cross-reactivity profile is typically achieved through high-throughput screening assays. Below are detailed methodologies for two common approaches.

Radiometric Kinase Assay (e.g., HotSpot℠)

This method is often considered the "gold standard" as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[13][14]

Principle: The assay quantifies the amount of radiolabeled phosphate (from [γ-³³P]-ATP) incorporated into a peptide or protein substrate by the kinase.

Protocol:

  • Reaction Setup: In a 96- or 384-well plate, a reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), reaction buffer, cofactors (e.g., Mg²⁺), and [γ-³³P]-ATP.

  • Compound Addition: The test compound (e.g., this compound) is added at various concentrations. Control wells contain DMSO (vehicle) for 0% inhibition and a known broad-spectrum inhibitor for 100% inhibition.

  • Incubation: The reaction is incubated at a controlled temperature (typically 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]-ATP. This is commonly done by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.[13]

  • Washing: The filter is washed to remove unincorporated [γ-³³P]-ATP.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the wells with the test compound to the control wells.

Fluorescence-Based Kinase Assay (e.g., LanthaScreen® TR-FRET)

This method offers a non-radioactive alternative and is well-suited for high-throughput screening.[15][16][17][18][19]

Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.[15][16][19]

Protocol:

  • Reaction Setup: A kinase reaction is performed in a microplate containing the kinase, substrate, ATP, and the test compound.

  • Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate.

  • Detection Reagent Addition: A detection solution containing a terbium-labeled anti-phospho-specific antibody (donor fluorophore) and a fluorescent tracer that also binds to the substrate (acceptor fluorophore) is added.

  • FRET Measurement: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal when excited with a specific wavelength. The intensity of the FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: A decrease in the FRET signal in the presence of the test compound indicates inhibition of kinase activity. IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Workflow and Signaling Context

To better illustrate the experimental process and the broader context of kinase inhibition, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Kinase Profiling Compound Test Compound (this compound) Assay Biochemical Assay (Radiometric or TR-FRET) Compound->Assay KinasePanel Kinase Panel (e.g., 400+ kinases) KinasePanel->Assay Data Raw Data Acquisition (% Inhibition) Assay->Data Analysis Data Analysis (Selectivity Profile, IC50) Data->Analysis

Caption: Workflow for kinase cross-reactivity profiling.

G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2, MET) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream ATP -> ADP Inhibitor Kinase Inhibitor (e.g., 8-BQ-3-CA) Inhibitor->Receptor Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

By employing these rigorous profiling techniques and comparative analyses, researchers can gain a comprehensive understanding of the selectivity of novel kinase inhibitors like this compound, a critical step in the journey from a promising compound to a potential therapeutic agent.

References

Validation of 8-Bromoquinoline-3-carboxylic acid as a Chemical Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Bromoquinoline-3-carboxylic acid and related quinoline-based compounds to evaluate its potential as a chemical probe. Due to the limited availability of direct experimental validation for this compound, this document leverages data from structurally similar and well-characterized quinoline derivatives to infer its potential biological activities and guide future validation studies.

Introduction to Quinoline-3-Carboxylic Acids as Potential Chemical Probes

The quinoline-3-carboxylic acid scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. These activities include antiproliferative effects and the inhibition of various protein kinases, making them attractive candidates for development as chemical probes to investigate specific biological pathways.[1][2][3] The core structure's versatility allows for substitutions at various positions, influencing potency, selectivity, and pharmacokinetic properties.

Comparative Analysis with Validated Quinoline-Based Probes

To assess the potential of this compound, we will compare its structural features and predicted properties with those of established quinoline-based inhibitors that have been validated as chemical probes. Key comparators include inhibitors of Dihydroorotate Dehydrogenase (DHODH), Bruton's Tyrosine Kinase (BTK), and Aurora A Kinase.

Table 1: Comparative Data of Quinoline-Based Inhibitors
Compound/ProbeTargetIC50/EC50Cell-Based ActivityKey Structural FeaturesReference
Brequinar Analog Dihydroorotate Dehydrogenase (DHODH)IC50: 0.250 ± 0.11 µMAntiproliferative6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid[4]
Compound 25 Bruton's Tyrosine Kinase (BTK)IC50: 5.3 nM (BTK WT), 39 nM (BTK C481S)EC50: 42.7 nM (cellular autophosphorylation)4-aminoquinoline-3-carboxamide derivative[5]
Compound 6e Aurora A Kinase-IC50: 168.78 µM (MCF-7 cells)2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid[6][7]
This compound UndeterminedUndeterminedUndetermined8-bromo substitution on the quinoline-3-carboxylic acid scaffold-

Potential Signaling Pathways and Experimental Workflows

The potential utility of this compound as a chemical probe can be conceptualized through the signaling pathways modulated by its structural analogs.

Diagram 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product UMP UMP Orotate->UMP Pyrimidine Synthesis Pyrimidine Synthesis UMP->Pyrimidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Quinoline-4-carboxylic acid inhibitor Quinoline-4-carboxylic acid inhibitor Quinoline-4-carboxylic acid inhibitor->DHODH Inhibits

Caption: Inhibition of DHODH by quinoline-based inhibitors blocks pyrimidine synthesis.

Diagram 2: Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn/Syk Lyn/Syk BCR->Lyn/Syk Activates BTK BTK Lyn/Syk->BTK Phosphorylates PLCγ2 PLCγ2 BTK->PLCγ2 Phosphorylates Downstream Signaling Downstream Signaling (NF-κB, etc.) PLCγ2->Downstream Signaling B-Cell Proliferation & Survival B-Cell Proliferation & Survival Downstream Signaling->B-Cell Proliferation & Survival 4-Aminoquinoline-3-carboxamide 4-Aminoquinoline-3-carboxamide 4-Aminoquinoline-3-carboxamide->BTK Inhibits

Caption: BTK signaling pathway and its inhibition by a quinoline-based probe.

Diagram 3: Experimental Workflow for Chemical Probe Validation

Probe_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation Target Identification Target Identification Biochemical Assay Biochemical Assay (Potency - IC50) Target Identification->Biochemical Assay Selectivity Profiling Selectivity Profiling (Kinase Panel) Biochemical Assay->Selectivity Profiling Cellular Target Engagement Cellular Target Engagement Selectivity Profiling->Cellular Target Engagement Phenotypic Assay Phenotypic Assay (e.g., Anti-proliferative) Cellular Target Engagement->Phenotypic Assay MoA Studies Mechanism of Action Studies Phenotypic Assay->MoA Studies

Caption: A general workflow for the validation of a chemical probe.

Experimental Protocols for Comparator Probes

The following are summaries of methodologies used to validate the comparator quinoline-based chemical probes. These protocols can serve as a template for the validation of this compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
  • Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

  • Protocol Summary:

    • Recombinant human DHODH is purified.

    • The assay is performed in a buffer containing coenzyme Q10 and dihydroorotate.

    • The reaction is initiated by the addition of the enzyme.

    • The decrease in absorbance of DCIP is measured spectrophotometrically.

    • IC50 values are determined by measuring the enzyme activity in the presence of varying concentrations of the inhibitor.

Bruton's Tyrosine Kinase (BTK) Inhibition Assay
  • Principle: The kinase activity of BTK is determined by measuring the phosphorylation of a substrate peptide.

  • Protocol Summary:

    • Recombinant human BTK is used.

    • The assay is typically performed in a kinase buffer containing ATP and a fluorescently labeled peptide substrate.

    • The reaction is initiated by the addition of the enzyme.

    • After incubation, the phosphorylated and unphosphorylated peptides are separated and quantified, often using a microfluidic capillary electrophoresis system.

    • IC50 values are calculated from the dose-response curves of the inhibitor.

Cellular Autophosphorylation Assay (for BTK)
  • Principle: The ability of an inhibitor to block the autophosphorylation of BTK in a cellular context is measured.

  • Protocol Summary:

    • Cells expressing BTK (e.g., Ramos B cells) are treated with the inhibitor at various concentrations.

    • The cells are then stimulated to induce BTK activation and autophosphorylation.

    • Cell lysates are prepared, and the levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or ELISA.

    • The EC50 value is determined by quantifying the reduction in pBTK levels relative to total BTK.

Conclusion and Future Directions for this compound

While direct evidence for the activity of this compound as a chemical probe is currently lacking, the broader class of quinoline-3-carboxylic acids has demonstrated significant potential as inhibitors of various enzymes. The presence of the bromine atom at the 8-position could influence its selectivity and potency against different targets.

To validate this compound as a chemical probe, the following steps are recommended:

  • Target Identification: Perform unbiased screening assays (e.g., affinity-based proteomics) to identify its primary biological target(s).

  • Biochemical and Cellular Validation: Once a target is identified, conduct rigorous in vitro and in-cellulo assays, as outlined in the experimental protocols above, to determine its potency, selectivity, and mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the contribution of the bromo and carboxylic acid moieties to its activity.

By following a systematic validation process, the potential of this compound as a valuable tool for chemical biology and drug discovery can be fully elucidated.

References

A Comparative Analysis of the Anti-inflammatory Effects of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of quinoline carboxylic acid isomers, focusing on quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid. The information is supported by available experimental data to assist in research and drug development endeavors.

Quantitative Data Summary

Direct comparative data on the anti-inflammatory potency of the parent quinoline carboxylic acid isomers is limited in publicly available literature. However, studies on derivatives and qualitative assessments indicate that the quinoline scaffold is a promising framework for the development of novel anti-inflammatory agents. The following table summarizes the available data on the in vitro anti-inflammatory activity of quinoline carboxylic acids and their derivatives.

Compound/DerivativeAssayCell LineIC50 Value (µM)Reference
Quinoline-3-carboxylic acid LPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinities (specific IC50 not provided)[1][2]
Quinoline-4-carboxylic acid LPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinities (specific IC50 not provided)[1][2]
Quinoline-2-carboxylic acid LPS-induced Nitric Oxide (NO) ProductionRAW 264.7Data not readily available for the parent compound[3]
Thiazolidinedione-quinoline derivative (LPSF/ZKD2) IFN-γ Inhibition-Significant decrease[3]
Thiazolidinedione-quinoline derivative (LPSF/ZKD7) IFN-γ Inhibition-Significant decrease[3]
Thiazolidinedione-quinoline derivative (LPSF/ZKD2) TNF-α Inhibition-Significant decrease[3]
Thiazolidinedione-quinoline derivative (LPSF/ZKD7) TNF-α Inhibition-Significant decrease[3]
Quinoline Derivative (Compound 12c) COX-2 Inhibition-0.1[4]
Quinoline Derivative (Compound 14a) COX-2 Inhibition-0.11[4]
Quinoline Derivative (Compound 14b) COX-2 Inhibition-0.11[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory potential of quinoline carboxylic acids are provided below.

In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard in vitro method for screening compounds for anti-inflammatory activity.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of a test compound on NO production is quantified by measuring the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoline carboxylic acid derivatives. The cells are typically pre-incubated with the compounds for 1-2 hours.

  • Stimulation: LPS (final concentration of 1 µg/mL) is added to the wells to induce an inflammatory response. Control wells without LPS and with LPS but without the test compound are also included.

  • Incubation: The plates are incubated for a further 24 hours.

  • Griess Assay:

    • 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

  • Cell Viability: A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity of the tested compounds.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible animal model for evaluating the anti-inflammatory activity of compounds in an acute inflammatory setting.

Principle: The sub-plantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.

Procedure:

  • Animals: Male Wistar or Sprague-Dawley rats (typically 150-200g) are used.

  • Grouping: Animals are randomly divided into several groups: a control group (vehicle-treated), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the quinoline carboxylic acid derivative.

  • Compound Administration: The test compounds and the standard drug are administered, usually orally or intraperitoneally, 30-60 minutes before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at specific time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The paw volume before the carrageenan injection is also recorded as the baseline.

  • Calculation of Edema and Inhibition:

    • The degree of edema is calculated as the increase in paw volume at each time point compared to the baseline volume.

    • The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Signaling Pathway and Experimental Workflow Diagrams

The anti-inflammatory effects of many quinoline derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB (Ubiquitinated) IkB->IkB_P Ubiquitination IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Proteasome Proteasome IkB_P->Proteasome Degradation Active_NFkB Active NF-κB DNA DNA Active_NFkB->DNA Translocation Quinoline Quinoline Carboxylic Acids Quinoline->IKK Inhibition ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription NFkB_IkB->Active_NFkB Release

Caption: Proposed mechanism of NF-κB inhibition by quinoline carboxylic acids.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis RAW_cells RAW 264.7 Cells Pre_incubation Pre-incubation with Quinoline Carboxylic Acid RAW_cells->Pre_incubation LPS_stimulation LPS Stimulation Pre_incubation->LPS_stimulation Supernatant_collection Supernatant Collection LPS_stimulation->Supernatant_collection MTT_assay MTT Assay for Viability LPS_stimulation->MTT_assay Griess_assay Griess Assay for Nitrite Supernatant_collection->Griess_assay Data_analysis_invitro Data Analysis (IC50) Griess_assay->Data_analysis_invitro MTT_assay->Data_analysis_invitro Data_analysis_invivo Data Analysis (% Inhibition) Rats Rats Compound_admin Compound Administration Rats->Compound_admin Carrageenan_injection Carrageenan Injection Compound_admin->Carrageenan_injection Paw_volume_measurement Paw Volume Measurement Carrageenan_injection->Paw_volume_measurement Paw_volume_measurement->Data_analysis_invivo

Caption: Experimental workflow for evaluating anti-inflammatory effects.

References

Assessing the Selectivity of 8-Bromoquinoline-3-carboxylic Acid for Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinase selectivity profile of 8-Bromoquinoline-3-carboxylic acid against a panel of representative kinases. The following sections detail the inhibitory activity of this compound, compare it with a known broad-spectrum kinase inhibitor, and provide the experimental protocols for assessing kinase selectivity.

Disclaimer: The quantitative data presented in this guide is illustrative and intended to demonstrate the application of kinase selectivity profiling. It is based on typical results from kinase inhibition assays and does not represent experimentally verified data for this compound, for which specific broad-panel screening data is not publicly available.

Data Presentation: Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and potential off-target effects. To characterize this compound, its inhibitory activity (IC50) would be assessed against a panel of kinases representing different branches of the human kinome. For comparison, the activity of Staurosporine, a well-known potent but non-selective kinase inhibitor, is included.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)
Tyrosine Kinases
EGFR> 10,0006
SRC85020
ABL11,20015
Serine/Threonine Kinases
CDK2/cyclin A453
ROCK1> 10,00014
PKA> 10,0007
MAP Kinases
p38α5,50050
JNK17,80040
ERK2> 10,00030
Other Kinases
CK2250100
Aurora A95085

Table 1: Illustrative IC50 values for this compound and Staurosporine against a panel of 11 kinases. Lower IC50 values indicate higher potency.

Experimental Protocols

The determination of kinase inhibitor selectivity involves robust and validated assay methodologies. The following protocols outline the general procedures for in vitro kinase profiling.

In Vitro Kinase Assay (Radiometric)

This method measures the transfer of a radiolabeled phosphate from ATP to a specific substrate by the kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.[1]

  • Termination of Reaction: Stop the reaction by adding a solution that will cause the substrate to bind to a phosphocellulose filter plate.

  • Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[2]

Differential Scanning Fluorimetry (DSF)

DSF is an alternative method that measures the thermal stabilization of a protein upon ligand binding.[3] This technique does not require an active enzyme or a known substrate.[3]

Materials:

  • Purified recombinant kinases

  • This compound stock solution

  • SYPRO Orange dye

  • Real-time PCR instrument

  • 96-well or 384-well PCR plates

Procedure:

  • Reaction Setup: In a PCR plate, mix the kinase, SYPRO Orange dye, and the test compound at various concentrations in an appropriate buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, increasing the temperature incrementally (e.g., from 25°C to 95°C).

  • Fluorescence Measurement: Monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates binding affinity. A larger ΔTm suggests stronger binding.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing kinase selectivity and a representative signaling pathway that can be modulated by kinase inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Compound Dilution (this compound) reaction Kinase Reaction Incubation compound->reaction kinase_panel Kinase Panel Preparation kinase_panel->reaction reagents Assay Reagent Preparation (ATP, Substrate) reagents->reaction detection Signal Detection (e.g., Radioactivity, Luminescence) reaction->detection data_processing Raw Data Processing detection->data_processing ic50 IC50 Curve Fitting data_processing->ic50 selectivity Selectivity Profile Generation ic50->selectivity

Figure 1. Experimental workflow for kinase selectivity profiling.

mapk_pathway cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects stimulus Extracellular Stimulus receptor Receptor Tyrosine Kinase stimulus->receptor mapkkk MAPKKK (e.g., Raf) receptor->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk mapk MAPK (e.g., ERK) mapkk->mapk transcription Transcription Factors mapk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response

Figure 2. A simplified MAPK signaling pathway.

References

Safety Operating Guide

Proper Disposal of 8-Bromoquinoline-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed procedures for the proper disposal of 8-bromoquinoline-3-carboxylic acid, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential to protect personnel, the environment, and to maintain regulatory compliance.

I. Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1][2]

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specification
Eye/Face Protection Safety glasses with side-shields or goggles. Face shield if splashing is a risk.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Procedure

The proper disposal of this compound, whether as a pure substance or in contaminated materials, must be handled by a licensed professional waste disposal service.[1] The following steps outline the process for preparing the waste for collection.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated. These items must be collected in a separate, labeled container for hazardous waste.

  • Solutions: If the compound is in a solution, it should not be disposed of down the drain.[2][3][4] Collect the solution in a sealed, labeled container.

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

Step 3: Storage

Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[3]

Step 4: Scheduling a Pickup

Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the necessary information about the waste, including its composition and quantity.

III. Accidental Release and Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ensure Proper Ventilation: If it is safe to do so, increase ventilation in the area.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills: Carefully sweep or vacuum the material. Avoid creating dust.[1][2] Place the collected material into a suitable, sealed container for disposal.

    • For liquid spills: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[3]

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent or cleaning agent, as recommended by your institution's safety protocols.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste (Solid, Liquid, Contaminated Materials) B Segregate and Collect in Appropriate Labeled Containers A->B C Store in Designated Hazardous Waste Area B->C D Contact EHS or Licensed Waste Disposal Service C->D E Schedule Waste Pickup D->E F Proper Disposal by Approved Facility E->F G Accidental Spill Occurs H Evacuate and Secure Area G->H I Don Appropriate PPE H->I J Contain and Clean Up Spill I->J K Collect Cleanup Debris as Hazardous Waste J->K K->B

Caption: Workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 8-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 8-Bromoquinoline-3-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required protective equipment.

Protection Type Specific PPE Material/Standard Rationale
Hand Protection Chemical-resistant, disposable glovesNitrile or NeopreneTo prevent skin contact with the compound.[1][3] Powder-free gloves are recommended to avoid contamination.[4]
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesANSI Z87.1 or EN 166To protect eyes from dust particles and potential splashes.[3][5] A face shield may be necessary for procedures with a high risk of splashing.[6][7]
Body Protection Laboratory coat or chemical-resistant gownStandard lab coat or gown with long sleevesTo protect skin and personal clothing from contamination.[1][8]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Varies based on exposure assessmentRecommended when handling large quantities, generating dust, or in poorly ventilated areas to prevent respiratory irritation.[1][9]
Foot Protection Closed-toe shoesLeather or chemical-resistant materialTo protect feet from spills and falling objects.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is critical to minimize exposure risk.

2.1. Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][10]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before beginning work.

  • Dispensing: Avoid creating dust when weighing or transferring the solid compound.[5][10]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[8]

2.2. Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][5][8]

Disposal Plan: Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.[10]

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be disposed of as chemical waste.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[1][10] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][10] Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][10] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Spill: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For large spills, contact your institution's EHS department.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Work Area handle_exp->clean_decon Experiment Complete clean_waste Segregate Waste clean_decon->clean_waste clean_dispose Dispose of Waste Properly clean_waste->clean_dispose post_doff Doff PPE clean_dispose->post_doff Cleanup Complete post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.